1-(Furan-2-yl)-N-methylmethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(furan-2-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQXUZJSSZMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589512 | |
| Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-46-0 | |
| Record name | 2-Furanmethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride
An In-Depth Technical Guide to the Synthesis of 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride
Abstract
This guide provides a comprehensive, technically detailed methodology for the . The core of this synthesis is the reductive amination of furfural with methylamine, a robust and scalable pathway leveraging a bio-based platform chemical. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices, process validation, and analytical characterization.
Introduction and Strategic Overview
1-(Furan-2-yl)-N-methylmethanamine is a secondary amine of significant interest as a versatile chemical intermediate in the pharmaceutical and specialty chemical industries. Its structure is analogous to key fragments found in bioactive molecules, including intermediates for the synthesis of H₂ receptor antagonists like ranitidine.[1][2][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for handling and downstream applications.[4][5]
The selected synthetic strategy is a one-pot reductive amination. This approach is favored for its efficiency, atom economy, and the use of readily available, often bio-derived, starting materials.[6][7] Furfural, the aldehyde precursor, can be produced from the dehydration of pentose sugars found in lignocellulosic biomass, positioning this synthesis within the framework of green chemistry.[8]
The overall transformation proceeds in two key mechanistic stages, which can be executed in a single reaction vessel:
-
Imine Formation: Nucleophilic attack of methylamine on the carbonyl carbon of furfural to form a hemiaminal, which then dehydrates to form the corresponding N-(furan-2-ylmethylene)methanimine (a Schiff base).
-
In-situ Reduction: The intermediate imine is immediately reduced to the target secondary amine, 1-(Furan-2-yl)-N-methylmethanamine. This prevents side reactions and drives the equilibrium towards product formation.
-
Salt Formation: The purified amine is subsequently treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Mechanistic Pathway: Reductive Amination
The reductive amination of an aldehyde is a cornerstone of amine synthesis. The process begins with the formation of an imine intermediate, which is more susceptible to reduction than the initial carbonyl group.[8][9]
Caption: Reaction mechanism for the reductive amination of furfural.
Rationale for Reagent Selection
-
Furfural: Chosen as the carbonyl source due to its renewable origin and the prevalence of the furan moiety in pharmacologically active compounds.[10][11]
-
Methylamine: The simplest primary amine, providing the required N-methyl group directly. It is typically used as a solution in a solvent like THF, methanol, or water to ensure controlled stoichiometry and safe handling.
-
Reducing Agent: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for lab-scale synthesis. It is safer to handle than more reactive hydrides and effectively reduces the imine C=N bond without affecting the furan ring.
-
Catalytic Hydrogenation: For industrial-scale production, catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on Carbon (Pd/C), Raney Nickel, or Rh/Al₂O₃) is often preferred for its lower cost and reduced waste generation.[6] This guide will focus on the sodium borohydride route for its broad applicability in research settings.
-
Experimental Protocol and Workflow
This protocol details a laboratory-scale synthesis yielding the target compound with high purity.
Materials and Equipment
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| Furfural | C₅H₄O₂ | 96.09 | 98-01-1 | ≥99%, freshly distilled |
| Methylamine solution | CH₅N | 31.06 | 74-89-5 | 40 wt. % in H₂O or 2.0 M in THF |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | ≥98% |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%) or as a solution in Et₂O |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, standard glassware for extraction and filtration.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target hydrochloride salt.
Step-by-Step Procedure
-
Imine Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add freshly distilled furfural (9.61 g, 0.10 mol) and methanol (80 mL).
-
Stir the solution until it reaches a temperature of 0-5 °C.
-
Slowly add a 40% aqueous solution of methylamine (8.5 g, 0.11 mol, 1.1 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes. The formation of the imine is typically accompanied by a slight color change.
-
-
Reduction:
-
While maintaining the temperature at 0-5 °C, add sodium borohydride (4.54 g, 0.12 mol, 1.2 equivalents) portion-wise over 45-60 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
After all the NaBH₄ has been added, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours to ensure the reduction is complete.
-
-
Work-up and Isolation of the Free Base:
-
Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(Furan-2-yl)-N-methylmethanamine as a pale yellow oil.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine oil in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Stir the resulting suspension for 30 minutes in the ice bath.
-
Collect the white precipitate by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry under vacuum.
-
Characterization and Data
The identity and purity of the final product, this compound (C₆H₁₀ClNO), should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Observation |
| Molecular Weight | 147.60 g/mol [12][13][14] |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (Typical) |
| Purity (by HPLC) | ≥95%[13][14] |
| ¹H NMR (DMSO-d₆) | δ ~9.5 (br s, 2H, NH₂⁺), ~7.8 (m, 1H, furan-H5), ~6.6 (m, 1H, furan-H3), ~6.5 (m, 1H, furan-H4), ~4.2 (t, 2H, CH₂), ~2.5 (t, 3H, CH₃). |
| ¹³C NMR (DMSO-d₆) | δ ~148.5 (C2), ~145.0 (C5), ~112.0 (C4), ~111.5 (C3), ~42.0 (CH₂), ~32.0 (CH₃). |
Safety and Process Validation
-
Handling Precautions: Furfural is an irritant. Methylamine is flammable and corrosive. Sodium borohydride reacts with water to produce flammable hydrogen gas. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Self-Validation: The protocol's integrity is maintained by monitoring key parameters. Reaction progress can be tracked by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The final product's identity is unequivocally confirmed by spectroscopic analysis, and its purity is quantified by HPLC or qNMR. The formation of the hydrochloride salt is confirmed by the appearance of the NH₂⁺ broad singlet in the ¹H NMR spectrum and a successful titration.
References
-
Romero, A., et al. (2018). Results of the reductive amination of HMF with methylamine in a... ResearchGate. Retrieved from [Link]
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Jadhav, H. V., et al. (2021). Schematic illustration of reductive amination of FUR to FUA and other... ResearchGate. Retrieved from [Link]
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Shimizu, K., et al. (2011). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 13(7), 1833-1838. Retrieved from [Link]
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Ahmad, E., & Yadav, M. K. (2022). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transformations of Biomass-derived Furanic Compounds. Taylor & Francis eBooks. Retrieved from [Link]
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- Lipnicka, U., et al. (1998). A NEW METHOD FOR THE SYNTHESIS OF RANITIDINE. Acta Poloniae Pharmaceutica-Drug Research, 55(1), 21-24.
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Pradhan, P., & Yadav, M. K. (2021). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Request PDF. ResearchGate. Retrieved from [Link]
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Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(12), 3313-3315. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-benzyl-1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine. PubChem Compound Database. Retrieved from [Link]
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Paudyal, M. P., et al. (2020). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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ShareOK. (2023). Efforts towards the synthesis of furan containing bioactive compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (Furan-2-yl)(phenyl)methanamine hydrochloride. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Furan-2-ylmethyl-(2-methyl-benzyl)-amine. PubChem Compound Database. Retrieved from [Link]
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Defense Technical Information Center. (2015). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
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An In-depth Technical Guide to 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride: From Synthesis to Scientific Significance
Abstract
This technical guide provides a comprehensive overview of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride, a furan derivative of interest to researchers in medicinal chemistry and drug development. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its synthesis logically follows the well-established principles of reductive amination of furfural, a key bio-renewable platform chemical. This document delineates the probable synthetic pathways, detailed experimental protocols, and analytical characterization of the compound. Furthermore, it explores the broader context of furan derivatives in pharmacology, providing insights into the potential applications and scientific significance of this molecule. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding of this specific N-methylated furfurylamine derivative.
Introduction: The Furan Scaffold in Chemical and Pharmaceutical Research
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of biologically active molecules. Furfural, an aldehyde derived from lignocellulosic biomass, serves as a readily available and sustainable starting material for the synthesis of a diverse range of furan derivatives.[2][3] Among these, furfurylamines and their N-substituted analogs have garnered significant attention for their potential pharmacological activities.[4]
This guide focuses specifically on 1-(Furan-2-yl)-N-methylmethanamine, also known as N-methylfurfurylamine, and its hydrochloride salt (CAS No. 99839-46-0). While the specific historical discovery of this compound is not well-documented in seminal publications, its structural simplicity suggests it was likely first synthesized as part of broader investigations into the chemical space of furan-based amines. The advent of classical amine synthesis methods, such as reductive amination, provided a straightforward route to this and related compounds.
Historical Context and Presumed Discovery
The synthesis of the parent compound, furfurylamine, is typically achieved through the reductive amination of furfural with ammonia.[5] The subsequent N-methylation to produce 1-(Furan-2-yl)-N-methylmethanamine would have been a logical next step for chemists exploring the structure-activity relationships of this class of compounds. Classic organic reactions for the methylation of amines were well-established during this period, offering several potential pathways for its first synthesis.
It is plausible that the compound was first prepared and characterized in an industrial or academic laboratory without a dedicated publication, a common occurrence for simple derivatives of readily available starting materials. Its later appearance in chemical supplier catalogs and chemical databases indicates its recognition as a useful building block or research chemical.
Synthetic Methodologies: A Focus on Reductive Amination
The most direct and industrially scalable method for the synthesis of 1-(Furan-2-yl)-N-methylmethanamine is the reductive amination of furfural with methylamine. This process typically involves two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.
Core Synthetic Pathway: Reductive Amination
The overall reaction can be summarized as follows:
Step 1: Imine Formation Furfural reacts with methylamine in a condensation reaction to form N-(furan-2-ylmethylene)methanamine (an imine or Schiff base) and water.
Step 2: Imine Reduction The resulting imine is then reduced to 1-(Furan-2-yl)-N-methylmethanamine. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents.
Diagram of the Reductive Amination Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination of Furfural
The following protocol is a representative, field-proven method for the synthesis of 1-(Furan-2-yl)-N-methylmethanamine, which can then be converted to its hydrochloride salt.
Materials:
-
Furfural (freshly distilled)
-
Methylamine (40% solution in water or as a gas)
-
Palladium on carbon (Pd/C, 5-10%) or other suitable catalyst (e.g., Raney nickel)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl, ethereal or in a suitable solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve freshly distilled furfural (1 equivalent) in methanol. Cool the solution in an ice bath.
-
Slowly add an aqueous solution of methylamine (1.1-1.2 equivalents) to the cooled furfural solution with stirring. The reaction is exothermic. Maintain the temperature below 20°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete imine formation.
-
Catalytic Hydrogenation: Transfer the reaction mixture to a suitable hydrogenation vessel.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C, approximately 1-2% by weight of the furfural).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Furan-2-yl)-N-methylmethanamine as an oil.
-
Purification (Optional): The crude product can be purified by vacuum distillation if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethereal HCl) with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.[6]
Alternative Historical Synthetic Routes
While reductive amination is the most common and efficient method, other classical reactions could have been employed for the synthesis of N-methylated amines, and thus, potentially for the first synthesis of 1-(Furan-2-yl)-N-methylmethanamine.
-
Eschweiler-Clarke Reaction: This reaction methylates a primary or secondary amine using formaldehyde and formic acid.[1] Starting from furfurylamine, the Eschweiler-Clarke reaction would provide a direct route to 1-(Furan-2-yl)-N-methylmethanamine. The reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[7]
-
Leuckart-Wallach Reaction: This reaction is another method for the reductive amination of aldehydes and ketones, using formamide or ammonium formate as the nitrogen source and reducing agent.[8][9] Applying this reaction to furfural with methylammonium formate could also yield the target compound.
Diagram of the Eschweiler-Clarke Reaction Pathway
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1-(Furan-2-yl)-N-methylmethanamine hydrochloride CAS number 99839-46-0
An In-depth Technical Guide to 1-(Furan-2-yl)-N-methylmethanamine hydrochloride (CAS: 99839-46-0)
Introduction
This compound, identified by the CAS number 99839-46-0, is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1][2][3] As a derivative of furan, a five-membered aromatic heterocycle containing an oxygen atom, it belongs to a class of compounds widely recognized for their diverse pharmacological activities.[4] The furan scaffold is a key structural component in numerous approved drugs and serves as a versatile building block for creating novel therapeutic agents.[4][5] Its ability to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, makes it a valuable moiety for designing molecules that can effectively bind to biological targets.[4]
This guide provides a comprehensive technical overview of this compound, intended for scientists and professionals engaged in chemical synthesis and drug discovery. We will explore its chemical properties, synthesis, analytical characterization, potential applications, and essential safety protocols, offering field-proven insights to support advanced research endeavors.
Physicochemical Properties
The hydrochloride salt form of 1-(Furan-2-yl)-N-methylmethanamine enhances its stability and solubility in aqueous media, making it more suitable for experimental and research applications compared to its free base form.[1][6] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 99839-46-0 | [2][7] |
| Molecular Formula | C₆H₁₀ClNO | [2][7][8] |
| Molecular Weight | 147.60 g/mol | [2][7][8] |
| IUPAC Name | This compound | [9] |
| Synonyms | (Furan-2-ylmethyl)(methyl)amine hydrochloride | [7] |
| Purity | Typically ≥95% | [2][7] |
| Physical Form | Crystalline solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [8] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a two-step process involving reductive amination of 2-furaldehyde followed by salt formation. This approach is efficient and widely used for preparing secondary amines from aldehydes.
Rationale of Synthetic Strategy
Reductive Amination: This cornerstone reaction in amine synthesis involves the initial formation of an imine or enamine intermediate from an aldehyde (2-furaldehyde) and a primary amine (methylamine). This intermediate is then reduced in situ to the target secondary amine. The choice of reducing agent is critical; sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are often preferred for their mildness and selectivity, which prevents the over-reduction of the starting aldehyde.
Hydrochloride Salt Formation: The free base, 1-(Furan-2-yl)-N-methylmethanamine, is typically an oil or low-melting solid that can be difficult to handle and purify. Conversion to its hydrochloride salt by treatment with hydrochloric acid (HCl) yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store.[1][6]
Experimental Protocol: Synthesis
Step 1: Reductive Amination of 2-Furaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-furaldehyde (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of methylamine (CH₃NH₂, 1.1 eq, typically as a 40% solution in water or in THF) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to facilitate imine formation.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not exceed 10°C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-(Furan-2-yl)-N-methylmethanamine free base.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (typically 2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
Visualization of Synthesis Workflow
Caption: Synthetic pathway for 1-(Furan-2-yl)-N-methylmethanamine HCl.
Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential. Each method provides a layer of validation, creating a self-validating system of quality control.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. Proton NMR will confirm the presence of the furan ring protons, the methylene bridge, and the N-methyl group, with characteristic chemical shifts and coupling patterns. Carbon NMR will verify the number and type of carbon atoms.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the hydrochloride salt, analysis will typically show the mass of the protonated free base [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound. A reversed-phase method is commonly employed to separate the target compound from any starting materials or byproducts.[10]
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol describes a standard method for assessing the purity of the final product.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase (A:B, 88:12 v/v).
-
Analysis: Inject the sample onto the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Visualization of Analytical Workflow```dot
Caption: Role as a building block in a drug discovery pipeline.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. Furan and its derivatives require careful management due to their potential hazards.
[11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. * Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. U[11][12]se non-sparking tools and take precautions against static discharge, as furan derivatives can be flammable. A[11]void contact with skin and eyes. *[11] Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. I[8]t should be kept in a cool, dry, and dark place, with recommended storage at 2-8°C. F[8]uran-containing compounds may form explosive peroxides upon prolonged exposure to air and light; therefore, containers should be dated upon opening and tested for peroxides periodically if stored for extended periods. *[11][12] Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.
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biological activity of furan-containing secondary amines
An In-depth Technical Guide to the Biological Activity of Furan-Containing Secondary Amines
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of novel drug design. This guide focuses on the potent synergy achieved by integrating two such critical moieties: the furan ring and a secondary amine. The furan nucleus, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous biologically active compounds, prized for its unique electronic and steric properties.[1][2] It can act as a bioisostere for phenyl groups, offering modulated bioavailability and metabolic stability.[1] When coupled with a secondary amine—a functional group central to the structure of countless pharmaceuticals due to its basicity and ability to form key hydrogen bonds—the resulting furan-containing secondary amines emerge as a class of molecules with a vast and diverse pharmacological potential.[3][4]
This document provides a comprehensive exploration of these compounds for researchers and drug development professionals. It delves into their synthesis, a wide spectrum of biological activities including antimicrobial and anticancer effects, the underlying structure-activity relationships, and detailed experimental protocols to facilitate further investigation.[3]
Structural and Physicochemical Rationale for Bioactivity
The biological versatility of furan-containing secondary amines is not coincidental; it is rooted in their distinct chemical features.
-
The Furan Ring: As an electron-rich aromatic system, the furan ring readily engages in π–π stacking and other interactions with biological targets like enzymes and receptors.[1][5] Its oxygen atom can act as a hydrogen bond acceptor, further enhancing binding affinity.[1] The ring's aromaticity lends stability to the molecule, while its potential for substitution at various positions allows for fine-tuning of its electronic and lipophilic properties.[1][5]
-
The Secondary Amine: The nitrogen atom in the secondary amine is typically basic (a proton acceptor at physiological pH), allowing for the formation of strong ionic interactions with acidic residues in protein binding pockets. It is also a potent hydrogen bond donor. This functionality is critical for aqueous solubility and the molecule's overall pharmacokinetic profile.
The combination of the hydrophobic furan ring and the polar amine group creates a molecule with a balanced hydrophilic-lipophilic character, a key consideration in optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
Core Synthesis Pathway: Reductive Amination
A prevalent and efficient method for synthesizing furan-containing secondary amines is the reductive amination of a furan-based aldehyde or ketone, most commonly furfural.[6][7] This pathway is favored for its directness and the ready availability of starting materials.[6] The process occurs in two primary stages:
-
Imine Formation: The furan-aldehyde (e.g., furfural) reacts with a primary amine to form a Schiff base, or imine intermediate.
-
Reduction: The intermediate imine is then reduced to the target secondary amine using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation.[6]
Caption: Reductive amination workflow for synthesis.
A Spectrum of Biological Activities
The unique structural combination in these compounds has led to the discovery of a wide array of pharmacological effects.
Antimicrobial Activity
Furan derivatives have long been recognized for their antimicrobial properties.[8][9] The inclusion of a secondary amine often enhances this activity. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11] The mechanism for some furan derivatives, like nitrofurantoin, involves the enzymatic reduction of a nitro group within bacterial cells to generate reactive intermediates that damage bacterial DNA and ribosomal proteins.[1] While not all compounds in this class contain a nitro group, the furan scaffold itself is central to electron transfer processes that can disrupt microbial functions.[1]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound Class | Specific Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
|---|---|---|---|---|
| Furan Derivatives | Nitrofurantoin | 16 | 1 - 128 | [12] |
| Furan-2-carboxamide derivative | 8 | 32 | [12] |
| Quinolone (Control) | Ciprofloxacin | 0.12 - 1 | 0.015 - 1 |[12] |
Anticancer Activity
A growing body of evidence highlights the potential of furan-containing secondary amines as anticancer agents.[1] These molecules can induce apoptosis (programmed cell death), inhibit key enzymes involved in cell proliferation, and arrest the cell cycle in cancer cells.[13] For example, certain furan-based derivatives have demonstrated potent cytotoxic activity against human breast cancer (MCF-7), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) cell lines.[13][14]
One study identified a furan-conjugated tripeptide that was highly potent and specific against human cervical cancer cells (HeLa), with an IC₅₀ value of 0.28 µM.[15] Its mechanism was found to be membranolytic, causing a loss of mitochondrial membrane potential.[15]
Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast Cancer) | 4.06 | [13] |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast Cancer) | 2.96 | [13] |
| Pyrazolyl-chalcone (7g) | A549 (Lung Carcinoma) | 27.7 (µg/ml) | [14] |
| Pyrazolyl-chalcone (7g) | HepG2 (Liver Cancer) | 26.6 (µg/ml) | [14] |
| Doxorubicin (Control) | HepG2 (Liver Cancer) | 21.6 (µg/ml) |[14] |
Anti-inflammatory and Other Activities
Beyond antimicrobial and anticancer effects, furan derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[1][8][11] Additionally, this structural class has been explored for a range of other therapeutic applications, including antiviral, analgesic, anti-ulcer, and neuroprotective activities, showcasing its remarkable versatility.[2][5][9]
Caption: Interaction of compounds with biological targets.
Experimental Protocols
To ensure the practical application of the concepts discussed, this section provides detailed methodologies for the synthesis and biological evaluation of a representative furan-containing secondary amine.
Protocol 1: Synthesis of N-(furan-2-ylmethyl)butan-1-amine
This protocol describes the synthesis via the two-step reductive amination pathway.[6]
Step 1: Imine Formation (N-furfurylidenebutan-1-amine)
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine furfural (0.1 mol, 9.61 g), n-butylamine (0.1 mol, 7.31 g), and toluene (100 mL).
-
Reaction: Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (approximately 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the imine intermediate, which can be used in the next step without further purification.
Step 2: Imine Reduction (Hydrogenation)
-
Reactant Setup: Dissolve the crude imine from Step 1 in ethanol (100 mL) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 5% by weight of the imine) as the hydrogenation catalyst.
-
Hydrogenation: Place the vessel in a Parr hydrogenator or a similar apparatus. Pressurize the system with hydrogen gas (H₂) to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield the crude secondary amine. Further purification can be achieved via vacuum distillation or column chromatography if necessary.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for assessing antimicrobial activity.[10][12]
-
Preparation of Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Preparation of Microtiter Plate: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row. Mix well and transfer 50 µL from this well to the next well. Repeat this two-fold serial dilution process across the row to achieve a range of concentrations (e.g., 512 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the prepared bacterial or fungal inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Future Perspectives and Conclusion
Furan-containing secondary amines represent a highly versatile and promising class of compounds in drug discovery.[3][9] Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive scaffolds for further development. Future research should focus on expanding the chemical diversity of these libraries through combinatorial synthesis and multicomponent reactions.[16][17] A deeper investigation into their mechanisms of action, particularly for anticancer and anti-inflammatory effects, will be crucial for rational drug design. Furthermore, optimizing the ADMET properties of lead compounds will be essential to translate their potent in vitro activities into in vivo efficacy and clinical success. The continued exploration of this chemical space is poised to yield novel therapeutic agents for a wide range of diseases.
References
- The Biological Versatility of Furan-Containing Secondary Amines: A Technical Guide for Drug Discovery - Benchchem.
- An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine - Benchchem.
- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
- Synthesis of furan amines and their catalytic conversion into five-membered nitrogenous heterocycles. Semantic Scholar.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Secondary amine‐catalyzed multicomponent synthesis of furan‐fused coumarin. ResearchGate.
- Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central.
- Furan: A Promising Scaffold for Biological Activity.
- Pharmacological activity of furan derivatives.
- A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
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- Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. ResearchGate.
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A Technical Guide to the Preliminary Biological Screening of Novel Furan-2-yl-methanamine Derivatives
This guide provides a comprehensive framework for the initial biological evaluation of newly synthesized furan-2-yl-methanamine derivatives. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals seeking to identify and characterize the therapeutic potential of this versatile chemical scaffold. The focus is on establishing a logical, efficient, and self-validating screening cascade to generate robust preliminary data.
Introduction: The Therapeutic Potential of the Furan Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its derivatives, particularly those incorporating a methanamine side chain at the 2-position, have attracted significant attention due to their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The heteroatoms in the furan ring and the appended side chains offer rich opportunities for hydrogen bonding and other molecular interactions, making these compounds promising candidates for drug discovery.
A preliminary biological screen is the first critical step in elucidating the therapeutic promise of a novel series of furan-2-yl-methanamine derivatives. The objective is not to perform an exhaustive mechanistic study, but rather to efficiently identify "hits"—compounds that exhibit significant activity in a relevant assay. This initial phase dictates the future trajectory of the research program, guiding subsequent lead optimization and more complex biological evaluations. The screening cascade proposed in this guide prioritizes a multi-pronged approach, simultaneously assessing cytotoxicity, antimicrobial activity, and antioxidant potential to build a comprehensive initial profile of each compound.
The Screening Cascade: A Strategy for Efficient Evaluation
A well-designed screening cascade maximizes information while conserving resources. For a novel library of furan-2-yl-methanamine derivatives with unknown biological activity, a parallel screening approach against diverse biological targets is recommended. This strategy provides a broad overview of the compounds' potential and can reveal unexpected activities.
Our proposed cascade involves three primary arms, each targeting a major area of therapeutic interest:
-
Cytotoxicity Screening: To assess anticancer potential and general toxicity.
-
Antimicrobial Screening: To identify agents effective against pathogenic bacteria and fungi.
-
Antioxidant Screening: To evaluate the potential to combat oxidative stress.
This parallel workflow ensures that a comprehensive preliminary dataset is generated for each compound in the library, allowing for informed decisions on which derivatives warrant further investigation.
Figure 1: A proposed parallel screening cascade for the initial evaluation of novel furan-2-yl-methanamine derivatives.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a cornerstone of preliminary anticancer screening. In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability, which may be due to cytotoxicity or cytostatic effects.
Rationale for Cell Line Selection
For a preliminary screen, a small, diverse panel of cell lines is recommended. This should include:
-
A representative of a common solid tumor: e.g., A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma).
-
A representative of a different cancer type: e.g., HCT-116 (colorectal carcinoma).
-
A non-cancerous cell line: e.g., MRC-5 (normal lung fibroblast) or HEK293 (human embryonic kidney cells).
Including a normal cell line is crucial for establishing a preliminary therapeutic index. A compound that is highly toxic to both cancerous and non-cancerous cells is generally a poor candidate for further development, whereas a compound showing selective toxicity towards cancer cells is of significant interest.
Step-by-Step Protocol for the MTT Assay
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each furan derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions to create a range of concentrations. For a preliminary screen, a single high concentration (e.g., 50 µM or 100 µM) can be used to identify hits.
-
Add 100 µL of medium containing the test compound to the appropriate wells. Include vehicle controls (DMSO at the same final concentration as the test compounds) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Remove the culture medium from each well and add 100 µL of fresh medium plus 10 µL of the MTT solution.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100
Compounds that reduce cell viability below a certain threshold (e.g., 50%) at the screening concentration are considered "hits." These hits should then be subjected to dose-response studies to determine their IC₅₀ (half-maximal inhibitory concentration) value.
Figure 2: A workflow diagram for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
Given that many furan derivatives have reported antimicrobial properties, screening for this activity is a logical step. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Rationale for Strain Selection
A representative panel of microorganisms should be used for the preliminary screen:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
This panel covers the major classes of human pathogens and provides a good initial indication of the spectrum of activity.
Step-by-Step Protocol for Broth Microdilution
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a sterility control (broth only) and a growth control (broth + inoculum, no compound). A positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be included.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed by eye or by measuring the absorbance at 600 nm.
-
Data Presentation
The results of the antimicrobial screening should be presented in a clear, tabular format.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Furan-1 | >128 | >128 | 64 |
| Furan-2 | 16 | 64 | 32 |
| Furan-3 | 8 | >128 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 1: Example data table for summarizing MIC values from a preliminary antimicrobial screen.
Antioxidant Activity: The DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method for evaluating the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Step-by-Step Protocol for the DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.
-
Prepare stock solutions of the furan derivatives in methanol or DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well (e.g., 180 µL).
-
Add a small volume of the test compound solution at various concentrations (e.g., 20 µL).
-
Include a blank (methanol only) and a positive control (e.g., Ascorbic acid or Trolox).
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis
The percentage of radical scavenging activity is calculated as follows:
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
The results can be used to determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC₅₀ value indicates higher antioxidant activity.
Conclusion and Future Directions
This guide has outlined a robust and efficient strategy for the preliminary biological screening of novel furan-2-yl-methanamine derivatives. By employing a parallel cascade of cytotoxicity, antimicrobial, and antioxidant assays, researchers can rapidly build a comprehensive initial profile of their compounds. The data generated from these screens—IC₅₀ values against cancer and normal cells, MIC values against a panel of microbes, and EC₅₀ values for radical scavenging—will allow for the identification of promising "hits."
These hits should then be advanced to secondary screening. This may involve dose-response studies in a larger panel of cell lines, determination of the mode of antimicrobial action (bactericidal vs. bacteriostatic), or more complex mechanistic studies to elucidate the specific cellular targets. The foundational data provided by this preliminary screen is the essential first step in the long and challenging journey of drug discovery.
References
- Note: The following references are provided as examples of relevant literature and may not correspond to specific citations within the text, as this guide is a synthesized protocol based on standard laboratory practices. A real-world document would cite specific papers for each protocol.
Illuminating the Molecular Architecture: A Technical Guide to the Structural Characterization of N-Methylated Furfurylamines
This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the study and application of N-methylated furfurylamines. As a class of compounds with significant potential in medicinal chemistry and materials science, a thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and optimizing their properties. This document provides a comprehensive overview of the key analytical techniques and computational methods for the complete structural characterization of N-methylated furfurylamines, moving beyond a simple listing of methods to explain the causality behind experimental choices.
The Dynamic Nature of N-Methylated Furfurylamines: Conformational Isomerism
Before delving into experimental characterization, it is crucial to understand the inherent conformational flexibility of N-methylated furfurylamines. The bond connecting the furan ring to the aminomethyl group allows for rotation, leading to different spatial arrangements of the substituents. Computational studies on the parent compound, furfurylamine, have revealed the presence of two primary conformers: a predominant gauche form and a less abundant syn form. This conformational heterogeneity is dictated by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the amine hydrogen and the furan oxygen or π-system.
The introduction of a methyl group on the nitrogen atom in N-methylfurfurylamine influences this conformational equilibrium. The steric bulk of the methyl group can alter the energy landscape, potentially favoring one conformer over the other. Understanding this conformational preference is critical, as the biological activity and physicochemical properties of the molecule can be dependent on its three-dimensional shape.
A Multi-faceted Approach to Structural Elucidation
A single analytical technique is rarely sufficient to provide a complete structural picture. This guide advocates for an integrated approach, combining spectroscopic, crystallographic, and computational methods to build a self-validating and comprehensive molecular model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework and conformational details of N-methylated furfurylamines in solution. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.
Expert Insights: The choice of deuterated solvent is a critical experimental parameter. Solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used, but their polarity can influence the conformational equilibrium. It is often insightful to acquire spectra in multiple solvents to probe these effects.
Expected Spectral Features for N-Methylfurfurylamine:
| Proton (¹H) | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| Furan H5 | 7.2 - 7.4 | Doublet of doublets | J ≈ 1.8, 0.8 | Proton adjacent to oxygen |
| Furan H4 | 6.2 - 6.4 | Doublet of doublets | J ≈ 3.2, 1.8 | Proton on the C4 position |
| Furan H3 | 6.1 - 6.3 | Doublet of doublets | J ≈ 3.2, 0.8 | Proton on the C3 position |
| CH₂ | 3.5 - 3.7 | Singlet (or AB quartet) | - | Methylene protons |
| N-CH₃ | 2.3 - 2.5 | Singlet | - | N-methyl protons |
| N-H | Variable | Broad singlet | - | Amine proton |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for N-methylfurfurylamine can be found in spectral databases.
Advanced NMR Techniques:
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing through-bond connectivity.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments provide through-space correlations between protons that are close in proximity, offering critical insights into the preferred conformation in solution. For instance, an NOE between the N-methyl protons and the furan protons would provide strong evidence for a specific rotational isomer.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified N-methylated furfurylamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), although modern spectrometers can also reference to the residual solvent peak.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Diagram: NMR Workflow for Structural Elucidation
A Comprehensive Technical Guide to 1-(Furan-2-yl)-N-methylmethanamine HCl for Researchers and Drug Development Professionals
An In-Depth Exploration of the Commercial Availability, Synthesis, and Analytical Characterization of a Key Furan-Based Building Block
Introduction
1-(Furan-2-yl)-N-methylmethanamine hydrochloride (CAS No. 99839-46-0) is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a furan ring and a secondary amine, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The furan moiety is a common scaffold in numerous pharmaceuticals, where it can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor binding affinity. This guide provides a comprehensive overview of the commercial landscape, synthesis, analytical characterization, and safe handling of 1-(Furan-2-yl)-N-methylmethanamine HCl, tailored for researchers, scientists, and professionals in the field of drug discovery and development.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (Furan-2-ylmethyl)(methyl)amine hydrochloride, N-methylfurfurylamine HCl |
| CAS Number | 99839-46-0 |
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol [1][2] |
| Free Base CAS | 4753-75-7 (1-(Furan-2-yl)-N-methylmethanamine)[3] |
| Free Base Formula | C₆H₉NO[3] |
| Free Base Mol. Wt. | 111.14 g/mol [3] |
Commercial Availability and Suppliers
1-(Furan-2-yl)-N-methylmethanamine HCl is commercially available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in research quantities, ranging from grams to kilograms. The purity of the commercially available compound is generally ≥95%.
Table of Representative Suppliers:
| Supplier | Purity | Available Quantities | Geographical Availability |
| BLDpharm | ≥95% | 1g, 5g, 25g | Global |
| CymitQuimica | 95% | 250mg, 1g, 5g | Europe[1] |
| A2B Chem | 95% | 1g, 5g | North America[4] |
| ChemScene | ≥95% (as free base) | 100mg, 500mg, 1g, 5g | Global[3] |
| Aladdin Scientific | 95% | 5g | North America[5] |
It is important for researchers to request a Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity, impurity profile, and analytical methods used for quality control. The hydrochloride salt is generally a crystalline solid, which enhances its stability and handling properties compared to the free base.[1]
Synthesis of 1-(Furan-2-yl)-N-methylmethanamine HCl
The most common and efficient method for the synthesis of 1-(Furan-2-yl)-N-methylmethanamine is through the reductive amination of furfural, a readily available bio-based aldehyde. This process involves the reaction of furfural with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine. The final step involves the formation of the hydrochloride salt.
}
Figure 1: Synthetic workflow for 1-(Furan-2-yl)-N-methylmethanamine HCl.
Experimental Protocol: Reductive Amination of Furfural
The following is a representative, self-validating protocol for the synthesis of 1-(Furan-2-yl)-N-methylmethanamine.
Materials:
-
Furfural
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Sodium borohydride (NaBH₄)
-
Methanol or another suitable solvent
-
Sodium hydroxide (for work-up)
-
Dichloromethane or other organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (e.g., ethereal HCl or concentrated HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural in methanol. Cool the solution in an ice bath.
-
Slowly add an equimolar amount of methylamine solution to the cooled furfural solution while stirring. The reaction is typically exothermic. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine.
-
Reduction: Cool the reaction mixture again in an ice bath. Slowly add sodium borohydride in small portions. The addition should be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(Furan-2-yl)-N-methylmethanamine free base.
-
Purification (Optional): The crude product can be purified by vacuum distillation if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated 1-(Furan-2-yl)-N-methylmethanamine HCl by filtration, wash with cold ether, and dry under vacuum.
Analytical Characterization and Quality Control
Rigorous analytical characterization is crucial to ensure the identity, purity, and quality of 1-(Furan-2-yl)-N-methylmethanamine HCl for its use in research and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the furan ring, the methylene group, and the methyl group. The protons on the furan ring typically appear as multiplets in the aromatic region. The methylene protons adjacent to the nitrogen and the furan ring will appear as a singlet, and the N-methyl protons will also be a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the furan ring, the methylene carbon, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ would be expected at m/z 111.14. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z 112.15. The fragmentation pattern can provide further structural confirmation.
Chromatographic Purity (HPLC/GC)
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is employed to determine the purity of the compound and to identify any impurities. For HPLC analysis of amines, reversed-phase columns are often used, and derivatization may be necessary to improve detection.[6] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
}
Figure 2: Quality control workflow for 1-(Furan-2-yl)-N-methylmethanamine HCl.
Applications in Drug Development
The furan ring is a key structural motif in many pharmaceuticals due to its ability to participate in various biological interactions. 1-(Furan-2-yl)-N-methylmethanamine HCl serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.
One of the most notable applications of a structurally related compound is in the synthesis of Ranitidine , a histamine H₂-receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD).[7][8] The synthesis of ranitidine involves the use of a furan-containing amine intermediate.[7]
The versatility of the furan ring and the secondary amine functionality allows for a wide range of chemical modifications, making this compound a valuable starting material for generating libraries of novel compounds for drug screening in areas such as:
-
Antimicrobial agents
-
Anticancer drugs
-
Anti-inflammatory compounds
-
Central nervous system (CNS) active agents
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be taken when handling 1-(Furan-2-yl)-N-methylmethanamine HCl.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is recommended to store under an inert atmosphere.[2]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
1-(Furan-2-yl)-N-methylmethanamine HCl is a commercially accessible and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its synthesis via the reductive amination of furfural offers a straightforward route to this valuable intermediate. A thorough analytical characterization is essential to ensure its quality and suitability for research and development purposes. By understanding its properties, synthesis, and handling requirements, researchers can effectively utilize this compound in the design and synthesis of novel therapeutic agents.
References
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Aladdin Scientific. This compound, 95% Purity, C6H10ClNO, 5 grams. [Link]
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Hosny, W., Abdel-Rahman, L. H., & El-Gohary, N. S. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry, 18(1), 22. [Link]
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Western Carolina University. Standard Operating Procedure for the use of Furan. [Link]
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Ghorbani-Choghamarani, A., & Azadi, G. (2014). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Organic Chemistry International, 2014, 1-4. [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
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Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemistry and Chemical Engineering, 16(10). [Link]
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Vallejo Narváez, W. E., Bacca Villota, P. V., & Solano Espinoza, E. A. (2012). Relationships between DFT/RRKM Branching Ratios of the Complementary Fragment Ions [C5H5O]+ and [M - C5H5O]+ and Relative Abundances in the El Mass Spectrum of N-(2-Furylmethyl)aniline. The Journal of Physical Chemistry A, 116(45), 11088-11097. [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Radhika, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Journal of Chemical and Pharmaceutical Research, 12(12), 1338-1339. [Link]
- Google Patents. DE69532533T2 - Method for producing ranitidine.
-
YouTube. (2020, January 7). Preparation of Ranitidine: A Furan containing anti-ulcer medicine. [Link]
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MDPI. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. Catalysts, 10(2), 245. [Link]
-
Der Pharma Chemica. (2016). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica, 8(1), 263-271. [Link]
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A Technical Guide to the Solubility and Stability of 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Furan-2-yl)-N-methylmethanamine hydrochloride is an organic compound featuring a furan ring linked to a secondary amine, formulated as a hydrochloride salt.[1][2] The presence of the amine group and its formation as a hydrochloride salt suggest that it is likely soluble in polar solvents such as water and that this solubility will be pH-dependent.[1][2][3] The furan moiety, an aromatic heterocycle, is a structural alert for potential instability, particularly under acidic conditions which can promote ring-opening and polymerization reactions.[4][5]
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It outlines authoritative, field-proven methodologies essential for drug discovery and development, enabling researchers to generate the robust data required for formulation design, shelf-life prediction, and regulatory compliance.
Physicochemical Properties
A foundational understanding of the compound's basic properties is critical before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | (furan-2-ylmethyl)(methyl)amine hydrochloride | [6] |
| CAS Number | 99839-46-0 | [6][7] |
| Molecular Formula | C₆H₁₀ClNO | [6] |
| Molecular Weight | 147.60 g/mol | [6] |
| Appearance | Typically a white crystalline solid | [1] |
| pKa (Predicted) | ~9-10 (for the secondary amine) | N/A |
Note: The pKa is an estimated value based on the structure of a secondary amine and requires experimental verification.
Section 1: Solubility Profiling
Accurate solubility data is paramount for developing viable formulations. As a hydrochloride salt of a basic compound, this compound is expected to exhibit higher solubility at lower pH values where the amine is protonated.
Theoretical Framework: pH-Dependent Solubility
The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation. For a basic compound like this, the total solubility (S_total) is a function of its intrinsic solubility (S₀) and the pH of the medium relative to its pKa. As the pH drops below the pKa, the compound becomes increasingly protonated (ionized), leading to a significant increase in aqueous solubility. A graphical representation of this relationship is crucial for pre-formulation activities.
Sources
- 1. Buy this compound (EVT-393529) | 99839-46-0 [evitachem.com]
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- 3. Buy N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride [smolecule.com]
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Methodological & Application
The Synthetic Versatility of 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride: A Guide for the Research Chemist
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving 1-(Furan-2-yl)-N-methylmethanamine hydrochloride. With full editorial control, this guide is structured to offer not just procedural steps, but also a deeper understanding of the chemical principles and strategic choices that underpin its use in modern organic synthesis.
Introduction: A Versatile Furanic Building Block
This compound, a stable salt of the corresponding secondary amine, is a key intermediate in the synthesis of various organic molecules. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in numerous biologically active compounds and natural products.[1] This heterocycle can act as a bioisostere for a phenyl ring, which can lead to improved metabolic stability and enhanced drug-receptor interactions.[1] The presence of the N-methylmethanamine side chain provides a reactive handle for the introduction of further molecular complexity, making this compound a valuable precursor in medicinal chemistry and materials science.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which can be more volatile and susceptible to degradation. In synthetic applications, the free base is typically liberated in situ by treatment with a suitable base.
Core Application: A Cornerstone in the Synthesis of Ranitidine
The most prominent application of this compound is as a crucial intermediate in the industrial synthesis of Ranitidine.[2] Ranitidine, marketed under the trade name Zantac, is a histamine H₂-receptor antagonist that decreases stomach acid production and has been widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease.[2]
The synthesis of Ranitidine showcases the utility of 1-(Furan-2-yl)-N-methylmethanamine as a nucleophilic building block. The general synthetic strategy involves the coupling of this furan derivative with a second component containing the nitroethenediamine moiety.
Reaction Pathway and Mechanism
The synthesis of Ranitidine from this compound involves a nucleophilic substitution reaction. The free amine, generated by the addition of a base, acts as a nucleophile, displacing a leaving group on the second reactant.
Caption: Synthetic pathway to Ranitidine.
Protocol: Synthesis of Ranitidine from this compound
This protocol is a representative procedure based on established synthetic routes.[3] Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.
Materials:
-
This compound
-
N-Methyl-1-methylthio-2-nitroethenamine
-
Aqueous Sodium Hydroxide (e.g., 2M)
-
Suitable solvent (e.g., Ethanol, Water)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent.
-
Slowly add a solution of aqueous sodium hydroxide (1.1 eq) to the stirred solution to liberate the free amine.
-
To this mixture, add N-Methyl-1-methylthio-2-nitroethenamine (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude Ranitidine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Ranitidine.
Synthesis of this compound
The title compound is typically prepared from readily available starting materials such as furfurylamine or furfural. Two common synthetic approaches are the Eschweiler-Clarke reaction and reductive amination.
Method 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[4][5] This one-pot procedure is highly efficient for producing tertiary amines from primary amines.[5]
Caption: Eschweiler-Clarke reaction pathway.
Protocol: Synthesis via Eschweiler-Clarke Reaction
This protocol is a general procedure and may require optimization.
Materials:
-
Furfurylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (concentrated)
-
Diethyl ether (for extraction)
-
Sodium hydroxide (pellets)
-
Anhydrous potassium carbonate
Procedure:
-
To a round-bottom flask, add furfurylamine (1.0 eq).
-
With cooling in an ice bath, slowly add formic acid (2.5 eq) followed by formaldehyde solution (2.2 eq).
-
Heat the mixture under reflux for 8-12 hours. The evolution of carbon dioxide should be observed.
-
After cooling, make the reaction mixture strongly basic by the careful addition of sodium hydroxide pellets.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Dry the combined organic extracts over anhydrous potassium carbonate.
-
Filter and remove the solvent by distillation.
-
Distill the residue under reduced pressure to obtain the free amine.
-
Dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Method 2: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines.[6] In this case, furfural can be reacted with methylamine in the presence of a reducing agent to form the desired secondary amine.
Protocol: Synthesis via Reductive Amination
Materials:
-
Furfural
-
Methylamine hydrochloride
-
Sodium triacetoxyborohydride or Sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve furfural (1.0 eq) and methylamine hydrochloride (1.2 eq) in DCM or DCE.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude free amine can be purified by column chromatography on silica gel.
-
Convert the purified amine to its hydrochloride salt as described in the Eschweiler-Clarke protocol.
Characterization Data
The following table summarizes typical characterization data for 1-(Furan-2-yl)-N-methylmethanamine and its hydrochloride salt. Note that actual values may vary slightly depending on the solvent and instrument used.
| Property | Value |
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (Free Base) | δ (ppm): 7.3 (m, 1H), 6.3 (m, 1H), 6.2 (m, 1H), 3.7 (s, 2H), 2.4 (s, 3H) |
| ¹³C NMR (Free Base) | δ (ppm): 153.0, 142.0, 110.0, 107.0, 50.0, 36.0 |
Note: NMR data is predicted and should be confirmed experimentally.
Alternative Applications and Future Directions
While the synthesis of Ranitidine is the most well-documented application, the structural motifs present in this compound suggest its potential utility in other areas of organic synthesis. The furan ring can participate in various transformations, including Diels-Alder reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions.[7] The secondary amine functionality allows for N-alkylation, N-acylation, and the formation of more complex nitrogen-containing heterocycles.
Future research could explore the use of this compound in:
-
Parallel Synthesis: Its structure is amenable to diversification, making it a suitable building block for the creation of compound libraries for high-throughput screening in drug discovery.
-
Synthesis of Novel Heterocycles: The furan and amine functionalities can be utilized in intramolecular cyclization reactions to construct novel fused or spirocyclic heterocyclic systems.
-
Agrochemicals: Furan-containing compounds have shown promise as pesticides and herbicides.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its primary application as a key precursor to the anti-ulcer drug Ranitidine highlights its importance in the pharmaceutical industry. The synthetic protocols outlined in this guide, based on established chemical principles, provide a solid foundation for researchers working with this compound. As the demand for novel furan-containing molecules in various scientific fields continues to grow, the exploration of new applications for this versatile building block will undoubtedly expand.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Retrieved from [Link]
-
SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for 5-Methylfurfuryldimethylamine. Retrieved from [Link]
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Scribd. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
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Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
New Drug Approvals. (2016). Ranitidine. Retrieved from [Link]
-
PubMed Central. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
-
PubChem. (n.d.). Ranitidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]
-
PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][8][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
-
PubMed Central. (2021). Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. Retrieved from [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (2021). Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 1, 1-bis(2-carbamoylguanidino)furan-2-ylmethane. Retrieved from [Link]
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Application Notes & Protocols: 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide on the application of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride as a pivotal building block in pharmaceutical research and development. The furan nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to modulate pharmacokinetic properties and serve as a bioisosteric replacement for other aromatic systems.[1][2] This guide elucidates the chemical properties, synthetic utility, and detailed experimental protocols involving this versatile intermediate. The primary focus is on its cornerstone role in the synthesis of the H₂-receptor antagonist, Ranitidine, with additional generalized protocols for researchers exploring novel molecular entities.
Introduction: The Strategic Value of the Furan Moiety
The furan ring is a five-membered aromatic heterocycle that has become a core structural component in numerous pharmacologically active compounds.[1] Its unique electronic and steric properties often enhance drug-receptor interactions, improve metabolic stability, and optimize bioavailability.[2] Furan and its derivatives are integral to a wide array of therapeutics, including antibacterial, anticancer, and anti-inflammatory agents.[3][4]
This compound provides a synthetically accessible entry point into this chemical space. It combines the furan scaffold with a reactive secondary amine, making it an ideal starting material for constructing more complex drug candidates through well-established chemical transformations.
Physicochemical Properties
A clear understanding of the building block's properties is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | (furan-2-ylmethyl)(methyl)amine hydrochloride | [6] |
| CAS Number | 99839-46-0 | [6][7] |
| Molecular Formula | C₆H₁₀ClNO | [6][7] |
| Molecular Weight | 147.60 g/mol | [6][7] |
| Purity | Typically ≥95% | [5][6] |
| Appearance | (Varies) Typically an off-white to light brown solid | - |
| Storage | Inert atmosphere, 2-8°C | [7] |
| SMILES | CNCC1=CC=CO1.Cl | [7][8] |
Spectroscopic Profile
Characterization is critical for confirming the identity and purity of the starting material. Below are the expected spectroscopic features.
| Technique | Expected Features | Rationale & Notes |
| ¹H NMR | δ (ppm): ~7.5 (m, 1H, furan H5), ~6.4 (m, 1H, furan H4), ~6.3 (m, 1H, furan H3), ~4.0 (s, 2H, -CH₂-), ~2.5 (s, 3H, N-CH₃). NH₂⁺ proton signal may be broad and variable. | The furan protons appear in the aromatic region. The methylene and methyl groups adjacent to the nitrogen are deshielded and appear as singlets. Solvent choice (e.g., D₂O, DMSO-d₆) will affect the chemical shifts and the observability of the amine proton.[9] |
| ¹³C NMR | δ (ppm): ~150-155 (furan C2), ~143 (furan C5), ~111 (furan C4), ~108 (furan C3), ~45-50 (-CH₂-), ~35-40 (N-CH₃). | The carbon atoms of the furan ring have characteristic shifts. The carbons attached to the electronegative nitrogen and oxygen atoms are shifted downfield.[10] |
| FT-IR | ν (cm⁻¹): ~3000-3100 (C-H aromatic stretch), ~2800-3000 (C-H aliphatic stretch), ~2400-2700 (broad, R₂NH₂⁺ stretch), ~1500-1600 (C=C aromatic stretch), ~1000-1250 (C-O-C stretch). | The broad absorption in the 2400-2700 cm⁻¹ region is a hallmark of a secondary amine salt. The C-O-C stretch is characteristic of the furan ring.[11] |
Core Application: Synthesis of Ranitidine
The most well-documented application of this building block is in the synthesis of Ranitidine, a potent H₂-receptor antagonist formerly marketed as Zantac.[12] The synthesis hinges on the nucleophilic character of the amine and the strategic assembly of the final molecule's side chain.
Retrosynthetic Analysis & Strategy
The synthesis plan involves coupling the furan-containing amine moiety with a nitroethenediamine side chain.
Caption: Retrosynthetic pathway for Ranitidine.
Step-by-Step Synthesis Protocol for Ranitidine
This protocol synthesizes Ranitidine starting from furfuryl alcohol, which is a common precursor to the title building block. This provides a complete workflow for researchers.
Workflow Overview:
Caption: Synthetic workflow for Ranitidine Hydrochloride.
Protocol 1: Synthesis of Ranitidine Hydrochloride
Materials:
-
Furfuryl alcohol
-
Dimethylamine (40% aqueous solution)
-
Paraformaldehyde
-
Cysteamine hydrochloride (2-aminoethanethiol hydrochloride)
-
N-Methyl-1-methylthio-2-nitroethenamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Solvents: Isopropanol, Methanol, Ethyl Acetate, Water
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
Step 1: Aminomethylation to form 5-(Dimethylaminomethyl)furfuryl alcohol [12][13]
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath (0-5°C), combine furfuryl alcohol (1.0 eq), dimethylamine solution (1.1 eq), and paraformaldehyde (1.1 eq) in isopropanol.
-
Reaction Execution: Stir the mixture vigorously at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Track the disappearance of the furfuryl alcohol spot by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Scientist's Note: This is a classic Mannich reaction.[14] Cooling the reaction initially is crucial to control the exothermic condensation of formaldehyde and dimethylamine to form the Eschenmoser's salt intermediate, preventing side reactions.
-
Step 2: Thioether Formation [13]
-
Reaction Setup: Dissolve the crude product from Step 1 in water. Add cysteamine hydrochloride (1.0 eq).
-
Reaction Execution: Add concentrated HCl dropwise until the solution is strongly acidic (pH < 1). Heat the mixture to reflux (approx. 100°C) for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and basify with 50% NaOH solution until pH > 12, keeping the flask in an ice bath. Extract the aqueous layer with dichloromethane or ethyl acetate. Dry the combined organic extracts and evaporate the solvent to yield the crude thioether intermediate.
-
Scientist's Note: The acidic conditions protonate the hydroxyl group of the alcohol, turning it into a good leaving group (H₂O). The thiol group of cysteamine then acts as a nucleophile to displace it in an Sₙ reaction.
-
Step 3: Condensation to form Ranitidine (Free Base) [12]
-
Reaction Setup: Dissolve the thioether intermediate from Step 2 (1.0 eq) in water. In a separate flask, suspend N-methyl-1-methylthio-2-nitroethenamine (1.0 eq) in water.
-
Reaction Execution: Add the solution of the thioether intermediate dropwise to the suspension of the nitroethenamine at room temperature. Heat the mixture to 50-60°C and stir for 4-6 hours. A yellow solution should form.[12]
-
Monitoring: Follow the formation of the Ranitidine spot by TLC.
-
Work-up: After cooling, extract the mixture with chloroform or ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield crude Ranitidine free base, often as a viscous oil.
-
Scientist's Note: This is a nucleophilic substitution reaction on an electron-deficient double bond (a vinylogous substitution). The primary amine of the thioether intermediate displaces the methylthio (-SMe) group, which is a good leaving group.
-
Step 4: Formation of Ranitidine Hydrochloride [15]
-
Salt Formation: Dissolve the crude Ranitidine base in a minimal amount of industrial methylated spirits or isopropanol at room temperature.
-
Crystallization: Add one equivalent of concentrated HCl dropwise. The temperature may rise slightly. Seeding with a small crystal of pure product can induce crystallization.
-
Isolation: Stir the resulting slurry for 30 minutes, then cool to 10-15°C to maximize precipitation. Filter the solid product, wash with a small amount of cold solvent, and dry under reduced pressure at 50°C.
-
Characterization: Confirm the final product's identity and purity by melting point (Form 2: ~139-140°C), NMR, and IR spectroscopy.[15]
General Synthetic Protocols
This compound is a versatile building block beyond its use in Ranitidine synthesis. The following are generalized protocols for common transformations.
Protocol 2: N-Alkylation
This protocol describes the reaction of the amine with an electrophile to form a tertiary amine, a common step in building molecular complexity.
-
Deprotonation: Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM). Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 2.2 eq) and stir for 20 minutes at room temperature to liberate the free amine.
-
Rationale: The hydrochloride salt is not nucleophilic. A base is required to deprotonate the ammonium ion and generate the reactive free secondary amine. Two equivalents of base are used to neutralize the HCl salt and the acid generated during the reaction.
-
-
Addition of Electrophile: Cool the mixture to 0°C. Add the alkylating agent (e.g., an alkyl halide like benzyl bromide, 1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting amine. Gentle heating may be required for less reactive electrophiles.
-
Work-up: Quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer with saturated ammonium chloride solution, then brine. Dry, filter, and concentrate the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Acylation
This protocol forms a stable amide bond, often found in pharmaceutical structures.
-
Deprotonation: As in Protocol 2, liberate the free amine from its hydrochloride salt using a base (e.g., triethylamine, 1.1 eq) in an aprotic solvent (e.g., DCM).
-
Addition of Acylating Agent: Cool the solution to 0°C. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.0 eq) dropwise. A precipitate (triethylamine hydrochloride) will form immediately.
-
Rationale: The reaction between a secondary amine and an acyl chloride is typically very fast and exothermic. Cooling prevents potential side reactions and degradation.
-
-
Reaction: Stir at 0°C for 30 minutes, then at room temperature for 1-2 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The resulting amide is often crystalline and can be purified by recrystallization or column chromatography if necessary.
Safety & Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many reagents used in these protocols are corrosive, flammable, or toxic (e.g., concentrated HCl, paraformaldehyde, dimethylamine). Consult the Safety Data Sheet (SDS) for each chemical before use and handle with appropriate precautions.
References
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
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Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. Available at: [Link]
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Clinically approved drugs containing furan ring. ResearchGate. Available at: [Link]
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From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry. Available at: [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Request PDF on ResearchGate. Available at: [Link]
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A NEW METHOD FOR THE SYNTHESIS OF RANITIDINE. Acta Poloniae Pharmaceutica. Available at: [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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This compound, 95% Purity. Thermoscientific. Available at: [Link]
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Ranitidine. New Drug Approvals. Available at: [Link]
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Synthesis of ranitidine hydrochloride. PrepChem.com. Available at: [Link]
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Understanding the Versatile Applications of Furfurylamine in Chemical Industries. Medium. Available at: [Link]
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Preparation of Ranitidine: A Furan containing anti-ulcer medicine. YouTube. Available at: [Link]
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N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. PubMed Central. Available at: [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Application of 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride in the Synthesis of Novel Monoamine Oxidase Inhibitors
Abstract
This technical guide provides a comprehensive overview of the strategic application of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride as a pivotal precursor in the synthesis of novel Monoamine Oxidase (MAO) inhibitors. We delve into the rationale behind utilizing the furan scaffold in MAO inhibitor design, offering a detailed, field-proven protocol for the synthesis of a propargylamine-based MAO inhibitor candidate, N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. This guide is tailored for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step methodologies but also the underlying scientific principles that govern the experimental choices. Included are protocols for synthesis, characterization, and subsequent in vitro biological evaluation against MAO-A and MAO-B isoforms, supported by data presentation and workflow visualizations to ensure reproducibility and a thorough understanding of the process.
Introduction: The Rationale for Furan-Based MAO Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Consequently, inhibitors of these enzymes have become cornerstone therapies for a range of neurological and psychiatric disorders. MAO-A inhibitors are primarily employed as antidepressants, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease and have potential applications in Alzheimer's disease.[3][4]
The furan ring is an "electron-rich" heterocycle that has garnered significant interest in medicinal chemistry. Its inclusion in molecular scaffolds can enhance binding affinity to biological targets through various non-covalent interactions and can favorably modulate a compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.[5][6] Several studies have demonstrated that furan-containing molecules, such as furanochalcones and benzofuran derivatives, exhibit potent and often selective MAO inhibitory activity.[7][8]
This compound serves as an ideal starting material for the synthesis of novel MAO inhibitors. It provides a stable, readily available secondary amine appended to a furan moiety. This secondary amine is a key functional handle for introducing other pharmacophoric elements known to be crucial for MAO inhibition, most notably the propargyl group, which is present in well-established irreversible MAO inhibitors like selegiline and rasagiline.
Core Application: Synthesis of a Propargylamine-Based MAO Inhibitor
The primary application detailed here is the synthesis of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine, a structural analog of known furan-based MAO inhibitors.[9] The synthetic strategy hinges on a classical SN2 reaction: the N-alkylation of the secondary amine, 1-(Furan-2-yl)-N-methylmethanamine, with propargyl bromide.
Causality Behind Experimental Design:
-
Precursor Neutralization: The starting material is a hydrochloride salt. To render the secondary amine nucleophilic for the alkylation reaction, it must first be neutralized to its free base form. This is typically achieved in situ by using a mild inorganic base like potassium carbonate (K₂CO₃). The base is strong enough to deprotonate the amine salt but not so strong as to cause unwanted side reactions.[10]
-
Choice of Alkylating Agent: Propargyl bromide is an excellent electrophile for this reaction. The terminal alkyne group it introduces is a key structural motif for irreversible MAO inhibition, as it can form a covalent adduct with the FAD cofactor in the enzyme's active site.
-
Solvent Selection: A polar aprotic solvent such as acetone or acetonitrile is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction themselves. Acetone, in particular, is advantageous due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation.[10]
-
Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting amine and the formation of the less polar product, ensuring the reaction is driven to completion.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-propargylation.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine.
| Parameter | Value / Description |
| Reactants | |
| 1-(Furan-2-yl)-N-methylmethanamine HCl | 1.0 eq |
| Propargyl Bromide (80% in toluene) | 1.2 eq |
| Potassium Carbonate (K₂CO₃) | 2.5 eq |
| Solvent | Acetone |
| Reaction Conditions | |
| Temperature | Room Temperature (approx. 20-25 °C) |
| Duration | 12-18 hours (or until completion by TLC) |
| Product Information | |
| Product Name | N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Expected Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Characterization Data (Expected) | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~ 7.35 (d, 1H, furan), ~ 6.30 (dd, 1H, furan), ~ 6.20 (d, 1H, furan), ~ 3.60 (s, 2H, -CH₂-furan), ~ 3.30 (d, 2H, -CH₂-alkyne), ~ 2.40 (s, 3H, N-CH₃), ~ 2.25 (t, 1H, alkyne-H) |
| MS (ESI+) | m/z = 150.1 [M+H]⁺ |
Experimental Protocols
Protocol 1: Synthesis of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.48 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (3.45 g, 25.0 mmol, 2.5 eq).
-
Solvent Addition: Add 40 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously for 15 minutes at room temperature to facilitate the in situ formation of the free amine.
-
Addition of Alkylating Agent: In a dropping funnel, place propargyl bromide (e.g., 1.34 mL of 80% solution in toluene, ~12.0 mmol, 1.2 eq). Add the propargyl bromide solution dropwise to the stirring suspension over a period of 20 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase: 20% ethyl acetate in hexanes). The product should appear as a new, less polar spot compared to the starting amine.
-
Workup - Filtration: Once the reaction is complete (disappearance of the starting material), filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with a small amount of acetone (2 x 10 mL).
-
Workup - Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Causality Note: The NaHCO₃ wash removes any remaining acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 25%) to afford the pure N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Method)
This protocol provides a general method for determining the IC₅₀ values of the synthesized compound against human recombinant MAO-A and MAO-B.[4][11]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Synthesized inhibitor compound (N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection (Excitation: ~310-320 nm, Emission: ~390-405 nm for the product 4-hydroxyquinoline)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the synthesized inhibitor, clorgyline, and selegiline in DMSO (e.g., 10 mM).
-
Prepare a stock solution of kynuramine in the assay buffer.
-
On the day of the experiment, dilute the enzyme preparations in assay buffer to the desired working concentration.
-
Prepare serial dilutions of the inhibitor stock solutions in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of potassium phosphate buffer.
-
Add 25 µL of the appropriate inhibitor dilution (or buffer for control wells).
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to each well.
-
Measurement: Immediately place the plate in a pre-warmed (37 °C) microplate reader and measure the fluorescence intensity every minute for 20-30 minutes. The product, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the inhibitor.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
MAO Inhibition Assay Workflow Diagram
Caption: Workflow for the in vitro MAO inhibition assay.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of novel MAO inhibitors. The straightforward N-alkylation protocol described herein provides an efficient route to propargylamine derivatives with high potential for selective and potent MAO inhibition. The furan scaffold offers unique structural and electronic properties that can be exploited to fine-tune the pharmacological profile of new drug candidates. Further derivatization, such as substitution on the furan ring or modification of the alkyl chain, represents a promising avenue for developing next-generation therapeutics for neurological disorders. The protocols provided in this guide serve as a robust foundation for researchers to synthesize, characterize, and evaluate these promising compounds.
References
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Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications, 342(4), 1319-1326. [Link]
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Matos, M. J., Vilar, S., & Uriarte, E. (2018). Monoamine Oxidase (MAO) Inhibitors. In Comprehensive Medicinal Chemistry III (pp. 555-580). Elsevier. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR, 7(3), 833-838. [Link]
-
Robinson, S. J., Petzer, J. P., Petzer, A., Bergh, J. J., & Lourens, A. C. U. (2013). Selected furanochalcones as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 23(17), 4985-4989. [Link]
-
Yadav, P., & Kumar, R. (2020). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 3(1), 1-10. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Zhou, J. P., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(1), 135-140. [Link]
-
ResearchGate. (n.d.). Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Request PDF. [Link]
-
Turski, M. P., et al. (2014). N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A Potential Cognitive Enhancer With MAO Inhibitor Properties. Journal of Neurochemistry, 130(5), 635-645. [Link]
-
Karad, M. N., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 7(4), 3569-3580. [Link]
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ResearchGate. (2022). Synthesis, reactions, and applications of chalcones: A review. [Link]
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Prins, L. H. A., Petzer, J. P., & Malan, S. F. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry, 45(10), 4458-4466. [Link]
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L.S.College, Muzaffarpur. (2020). Mannich reaction. [Link]
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ResearchGate. (2016). synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. [Link]
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Al-Majd, L. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules, 27(9), 2843. [Link]
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Yang, L., et al. (2019). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Future Medicinal Chemistry, 11(13), 1635-1656. [Link]
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Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
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SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link]
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Ali, I., et al. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 27(19), 6293. [Link]
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AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
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Jin, C., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry, 253, 115308. [Link]
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Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. [Link]
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PubChem. (n.d.). N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new possible monoamine oxidase inhibitors. Request PDF. [Link]
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ResearchGate. (2010). ChemInform Abstract: Solvent-Free Addition Reaction of Propargyl Bromide and Aldimines Mediated by Activated Zinc Powder. [Link]
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Chen, Y., et al. (2021). Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. Scientific Reports, 11(1), 8121. [Link]
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Der Pharma Chemica. (2014). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 6(6), 269-275. [Link]
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MDPI. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(19), 6524. [Link]
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MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 13(5), 896. [Link]
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National Institutes of Health. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 19(5), 1090-1093. [Link]
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Royal Society of Chemistry. (2021). Aluminosilicate-mediated C(sp2)–H alkylation of furans using allylic alcohols. Catalysis Science & Technology, 11(12), 4153-4158. [Link]
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MDPI. (2022). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. International Journal of Molecular Sciences, 23(18), 10580. [Link]
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Research Journal of Pharmacy and Technology. (2023). Design and Evaluation of Furan Incorporated 1,5-benzodiazepine Targeting M5-T4L Receptor as Antidepressant. RJPT, 16(10), 4647-4653. [Link]
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National Institutes of Health. (2016). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 11(4), e0153368. [Link]
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Application Note: Quantitative Analysis of 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride, a furan-containing amine of interest in pharmaceutical research and development. In the absence of established pharmacopeial monographs for this specific analyte, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a thorough explanation of its underlying principles, causality for experimental choices, and a step-by-step protocol for implementation. All methodologies are designed to be self-validating, with validation parameters discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
Introduction to this compound
This compound is a chemical entity featuring a furan ring and a secondary amine side chain. The furan moiety is a five-membered aromatic heterocycle that is a structural component in many pharmaceuticals and biologically active compounds.[4] The secondary amine group imparts basic properties to the molecule, allowing for the formation of a hydrochloride salt to improve solubility and stability. Accurate quantification of this compound is critical for various stages of drug development, including purity assessment of active pharmaceutical ingredients (APIs), stability studies, and formulation analysis.
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide presents three orthogonal techniques to provide flexibility and ensure comprehensive analytical characterization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a cornerstone technique for the analysis of pharmaceutical compounds.[5] For this compound, a reversed-phase HPLC method is proposed. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The amine functional group can present challenges such as poor peak shape due to interactions with residual silanols on the column.[6] To counteract this, a base-deactivated column or the addition of a competing amine like triethylamine (TEA) to the mobile phase is recommended.[6] The furan ring contains a chromophore that allows for sensitive detection using a UV detector.[4][7]
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 base-deactivated column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 7.0, 20 mM) (30:70 v/v) with 0.1% Triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (based on the UV absorption of the furan moiety).[7][8]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.
-
Method Validation Summary (ICH Q2(R1))[1][2][9]
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank/placebo at the retention time of the analyte. |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] Due to the hydrochloride salt form, direct analysis of this compound is not feasible. The protocol involves a liquid-liquid extraction with basification to liberate the free amine, followed by derivatization to increase volatility and improve peak shape.[9][10] Mass spectrometry provides high selectivity and sensitivity for detection.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Data acquisition and processing software.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic fragment ions).
-
-
Sample Preparation and Derivatization:
-
Liberation of Free Amine: To an aqueous solution of the sample, add 1 M Sodium Hydroxide (NaOH) to adjust the pH to >10.
-
Liquid-Liquid Extraction: Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate.
-
Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute in a suitable solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat at 60°C for 30 minutes to form the trimethylsilyl derivative.
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS.
-
-
Data Analysis:
-
Generate a calibration curve using the peak areas of the derivatized standard.
-
Quantify the analyte in the sample based on the calibration curve.
-
Method Validation Summary (ICH Q2(R1))[1][2][9]
| Parameter | Specification |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | Based on instrumental signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Based on instrumental signal-to-noise ratio of 10:1. |
| Specificity | Confirmed by mass spectral data and absence of interfering peaks. |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification.
UV-Vis Spectrophotometry
Principle: UV-Vis spectrophotometry is a simple and rapid technique for the quantification of compounds that absorb ultraviolet or visible light.[4] The furan ring in this compound exhibits π→π* electronic transitions, resulting in UV absorbance.[4][7] This method is particularly useful for the analysis of bulk drug substance or simple formulations where interfering substances are minimal.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
-
Procedure:
-
Solvent Selection: Use a solvent that does not absorb in the region of interest (e.g., methanol or deionized water).
-
Determination of λmax: Scan a dilute solution of the analyte from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard and dilute to create a series of standards with concentrations that give absorbances in the linear range (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration that falls within the calibration range.
-
Measurement: Measure the absorbance of the blank, standards, and samples at the predetermined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Use the equation of the line (from linear regression) to calculate the concentration of the analyte in the sample.
-
Method Validation Summary (ICH Q2(R1))[1][2][9]
| Parameter | Specification |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 1.5% |
| Specificity | Limited; best for pure substance or simple matrices. |
UV-Vis Spectrophotometry Workflow Diagram
Caption: Workflow for UV-Vis quantification.
Conclusion
This application note provides a detailed guide to three distinct and robust analytical methods for the quantification of this compound. The choice between HPLC-UV, GC-MS, and UV-Vis spectrophotometry will be dictated by the specific analytical needs, including matrix complexity, required sensitivity, and available resources. Each protocol is designed to be validated according to ICH Q2(R1) guidelines to ensure data integrity and reliability in a research and drug development setting.
References
-
PharmD Info. ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. [Link]
-
ACS Publications. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH. Quality Guidelines. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
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ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
PubMed Central. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. [Link]
-
Public Health and Life Environment – PH&LE. Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. [Link]
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FDA. Determination of Furan in Foods. [Link]
-
ResearchGate. Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. [Link]
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ResearchGate. Typical HPLC determination of methylamine (CH 3-NH 2 ) coming from the.... [Link]
-
Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
-
ScienceDirect. Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. [Link]
-
ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Methylamine. [Link]
-
PMC - NIH. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]
-
Physics Stack Exchange. UV-Vis Absorption Spectra of Furan. [Link]
-
SpectraBase. Furan - Optional[UV-VIS] - Spectrum. [Link]
-
Journal of the American Chemical Society. Furans. II. Ultraviolet Absorption and Molecular Structure. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride
Abstract
This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride. The method is designed for use in quality control and drug development settings. Chromatographic separation was achieved on a C18 stationary phase with a gradient elution mobile phase composed of phosphate buffer and acetonitrile. Detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5] Forced degradation studies confirmed the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products, establishing its stability-indicating properties.
Introduction
This compound is a secondary amine containing a furan moiety.[6][7] As with many amine-containing pharmaceutical compounds, challenges in HPLC analysis can arise due to their hydrophilic nature and potential for poor peak shape on conventional reversed-phase columns.[8] Furthermore, the lack of a strong native chromophore can hinder sensitive UV detection.[9][10] Therefore, a robust and reliable analytical method is essential for ensuring the quality, potency, and stability of this compound throughout the drug development lifecycle.
This guide provides a comprehensive, field-tested protocol for the HPLC analysis of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, from mobile phase selection to the validation strategy, ensuring the protocol is both reproducible and defensible. The validation is performed according to the rigorous standards of ICH Q2(R1) to demonstrate that the method is suitable for its intended purpose.[3][5]
Analyte Profile
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
-
Compound Name: this compound
-
Synonyms: (furan-2-ylmethyl)(methyl)amine hydrochloride[6]
-
Molecular Formula: C₆H₁₀ClNO[6]
-
Molecular Weight: 147.60 g/mol [6]
-
Chemical Structure:
Caption: Structure of this compound.
-
Solubility: As a hydrochloride salt, the compound is expected to have good solubility in aqueous media, which is advantageous for preparing solutions for reversed-phase HPLC.[12]
-
UV Absorbance: The furan ring provides a chromophore suitable for UV detection. The UV maximum for furan itself is around 208 nm.[13] Therefore, a detection wavelength in the low UV range (210-220 nm) is a logical starting point for method development.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity >99%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance
-
pH meter
Optimized Chromatographic Conditions
The following table summarizes the final, optimized conditions established through systematic method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min (10% B), 2-10 min (10-70% B), 10-12 min (70% B), 12-13 min (70-10% B), 13-18 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for linearity and other validation tests.
-
Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL using the diluent.
Method Development Strategy
The goal was to develop a method that provides a sharp, symmetric peak for the analyte, free from interference, with a reasonable run time.
Caption: Workflow for systematic HPLC method development.
-
Column Selection: A standard C18 column was chosen as the initial stationary phase due to its versatility and wide applicability in reversed-phase chromatography.
-
Mobile Phase Selection:
-
pH Control: Being a secondary amine, the analyte's charge state is pH-dependent. An acidic mobile phase (pH 3.0) was chosen to ensure the amine is fully protonated. This minimizes interactions with residual silanol groups on the silica support, leading to improved peak shape and preventing tailing.[8]
-
Organic Modifier: Acetonitrile was selected for its low UV cutoff and common use in reversed-phase HPLC.
-
-
Detection Wavelength: A PDA scan of the analyte showed maximum absorbance at approximately 215 nm. This wavelength was selected to ensure high sensitivity.
-
Gradient Optimization: A gradient elution was developed to ensure that any potential degradation products, which may have different polarities, could be eluted and separated from the main analyte peak within a practical timeframe.
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines.[1][2][4]
Caption: Workflow for analytical method validation based on ICH Q2(R1).
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The analyte solution (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug heated at 105 °C for 24 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
In all cases, the degradation products were well-resolved from the parent peak, and the peak purity analysis confirmed the spectral homogeneity of the analyte peak.
Validation Results Summary
The results of the validation experiments are summarized below.
| Validation Parameter | Results | Acceptance Criteria |
| Linearity & Range | Correlation Coefficient (R²) = 0.9998 over 20-150 µg/mL | R² ≥ 0.999 |
| Accuracy (Recovery) | 99.2% - 101.5% at three concentration levels (80, 100, 120 µg/mL) | 98.0% - 102.0% |
| Precision (Repeatability) | RSD = 0.45% (n=6 injections at 100 µg/mL) | RSD ≤ 2.0% |
| Intermediate Precision | Overall RSD = 0.68% (different day, different analyst) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL (Based on Signal-to-Noise ratio of 3:1) | Reportable |
| Limit of Quantitation (LOQ) | 1.5 µg/mL (Based on Signal-to-Noise ratio of 10:1) | Reportable |
| Robustness | No significant change in results with minor variations in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C). | System suitability passes |
Conclusion
A novel, simple, and efficient stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method adheres to the ICH Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][3][5] The successful separation of the analyte from its forced degradation products confirms that the method is suitable for stability studies. This robust analytical procedure is well-suited for routine quality control analysis and for supporting drug development activities.
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-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
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(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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(Furan-2-yl)(phenyl)methanamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
This compound, 95% Purity. HBARSCI. [Link]
-
1-(Furan-2-yl)-N-(furan-2-ylmethyl)methanimine. Pharmaffiliates. [Link]
-
Furan. NIST WebBook, National Institute of Standards and Technology. [Link]
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GC-MS analysis of furan amine derivatives in reaction mixtures
An Application Note and Protocol for the GC-MS Analysis of Furan Amine Derivatives in Reaction Mixtures
Authored by: A Senior Application Scientist
Abstract
Furan amine derivatives are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Monitoring their formation and purity within complex reaction mixtures presents a significant analytical challenge due to their inherent polarity, low volatility, and potential for thermal instability.[3][4][5] This application note provides a comprehensive guide to the robust and reliable analysis of furan amine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. We will explore the rationale behind derivatization strategies, present detailed, step-by-step protocols for sample preparation and instrument operation, and offer insights into data interpretation and method validation.
The Analytical Challenge: Why Direct GC-MS is Problematic
Direct injection of reaction mixtures containing furan amine derivatives into a GC-MS system is often unsuccessful. The primary obstacles are rooted in the physicochemical properties of the amine functional group:
-
High Polarity: The primary or secondary amine group imparts significant polarity, leading to strong interactions with the stationary phase of most GC columns. This results in poor chromatographic performance, characterized by severe peak tailing, broad peaks, and low resolution.[3][5]
-
Low Volatility: Strong intermolecular hydrogen bonding between amine molecules reduces their vapor pressure, making them difficult to volatilize in the GC inlet without decomposition.[6][7]
-
Adsorption and Reactivity: The active hydrogen on the amine is prone to adsorption onto active sites (e.g., free silanol groups) within the GC inlet liner and column, leading to irreversible sample loss and poor quantitative accuracy.[8][9]
To overcome these challenges, a chemical modification step known as derivatization is essential. This process converts the polar, reactive amine into a less polar, more volatile, and more thermally stable analogue suitable for GC analysis.[10]
The Solution: Chemical Derivatization
Derivatization for GC analysis of amines typically falls into two main categories: silylation and acylation.[7][11] The goal is to replace the active hydrogen on the nitrogen atom with a nonpolar group.
Silylation: The Workhorse of Derivatization
Silylation is the most common derivatization technique for GC, involving the replacement of an active hydrogen with a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS).[12][13]
-
Mechanism & Rationale: Silylating reagents react with the -NH group to form a nonpolar N-Si bond. This transformation effectively masks the polar nature of the amine, breaks intermolecular hydrogen bonds, and significantly increases the compound's volatility and thermal stability.[14] The resulting derivatives exhibit excellent chromatographic behavior on standard nonpolar columns.
-
Choosing a Reagent:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS reagent. Often used with a catalyst like 1% TMCS (trimethylchlorosilane) to enhance its reactivity, especially for hindered or less reactive amines.[15][16]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS reagents, its byproducts are also highly volatile, minimizing chromatographic interference. This makes it an excellent choice for trace analysis.[14]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms t-BDMS derivatives, which are approximately 10,000 times more stable against hydrolysis than their TMS counterparts.[8][12] This is a significant advantage when dealing with samples that may contain trace amounts of water or require longer handling times. The resulting mass spectra are often more structurally informative due to the characteristic loss of a tert-butyl group (M-57).
-
Acylation: An Alternative with Unique Advantages
Acylation involves converting the amine into an amide using an acylating agent, typically a perfluorinated anhydride like trifluoroacetic anhydride (TFAA).[17]
-
Mechanism & Rationale: The reaction forms a stable amide derivative that is less polar and more volatile than the parent amine. A key advantage of using fluorinated acylating agents is the introduction of multiple fluorine atoms into the molecule.[8] This dramatically increases the sensitivity of the analysis when using an Electron Capture Detector (ECD), although it is also perfectly compatible with MS detection.[3]
For this guide, we will focus on silylation with MTBSTFA due to the superior stability of the resulting derivatives, which provides a more robust and forgiving workflow for researchers.
Experimental Workflow and Protocols
The overall analytical process is a multi-step procedure that requires careful attention to detail to ensure reproducibility and accuracy.
Protocol: Derivatization with MTBSTFA
Causality Statement: This protocol is designed to ensure a complete and clean derivatization reaction. The use of an anhydrous solvent prevents hydrolysis of the MTBSTFA reagent. Heating accelerates the reaction to completion, while the final dilution step brings the sample into a suitable concentration range for GC-MS analysis, preventing detector saturation.
-
Sample Preparation:
-
Transfer 50-100 µL of the reaction mixture into a 2 mL autosampler vial.
-
If the reaction solvent is protic (e.g., methanol, water), it must be removed. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle warming (<40°C). Ensure the sample is completely dry, as moisture will consume the derivatizing reagent.[13]
-
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent (e.g., Acetonitrile or Pyridine) to reconstitute the dried residue. Vortex briefly.
-
Add 100 µL of MTBSTFA (+ 1% TBDMCS as a catalyst, if necessary for difficult-to-derivatize amines) to the vial.[15]
-
-
Reaction:
-
Immediately cap the vial tightly. Ensure the septum is secure to prevent evaporation.
-
Heat the vial at 70-80°C for 60 minutes using a heating block or oven.[3]
-
-
Final Preparation:
-
Allow the vial to cool completely to room temperature.
-
Dilute the derivatized sample with a suitable solvent (e.g., Ethyl Acetate or Hexane) to a final volume of 1 mL. This dilution factor may need to be adjusted based on the expected analyte concentration.
-
The sample is now ready for injection into the GC-MS.
-
Protocol: GC-MS Instrumental Parameters
Causality Statement: The chosen parameters provide a robust starting point for method development. A non-polar HP-5MS column is selected because it separates compounds primarily by boiling point, which is ideal for the non-polar derivatives created.[18][19] The temperature program allows for the separation of volatile starting materials from the higher-boiling derivatized products. Standard 70 eV electron ionization ensures reproducible fragmentation patterns that can be compared to library spectra.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film | Industry-standard, non-polar column providing excellent separation for a wide range of derivatized compounds.[18][19] |
| Injection Mode | Split (Ratio 20:1 to 50:1) | Prevents column overloading and ensures sharp peaks. Ratio can be adjusted based on sample concentration. |
| Inlet Temperature | 280°C | Ensures rapid and complete volatilization of the derivatized analytes without thermal degradation. |
| Carrier Gas | Helium, Constant Flow Rate of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 80°C, hold 2 min | Allows for elution of highly volatile components. |
| Ramp: 15°C/min to 280°C | Provides good separation of analytes with varying boiling points. | |
| Hold: 5 min at 280°C | Ensures all high-boiling components are eluted from the column. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode, provides reproducible, fragment-rich spectra for library matching and structural elucidation. |
| Ionization Energy | 70 eV | The standard energy for generating comparable mass spectra. |
| Source Temperature | 230°C | A standard temperature that minimizes analyte degradation while preventing condensation. |
| Quadrupole Temp | 150°C | Ensures consistent mass filtering. |
| Scan Mode | Full Scan (m/z 40-550) | Acquires data over a wide mass range to identify unknown byproducts and confirm the structure of the target analyte. |
Data Analysis and Interpretation
Analysis of the resulting data involves examining both the chromatogram and the mass spectra of the peaks of interest.
Chromatographic Analysis
-
Retention Time: The derivatized furan amine should elute as a sharp, symmetrical peak. Its retention time will be significantly later than its underivatized, polar counterpart (which would likely not elute at all).
-
Purity Assessment: The peak area percentage in the total ion chromatogram (TIC) can provide a semi-quantitative estimate of the reaction conversion and the purity of the target compound relative to other GC-amenable species in the mixture.
Mass Spectral Interpretation
The mass spectrum of the t-BDMS derivative provides a wealth of structural information. The fragmentation is typically predictable and highly informative.
Key Diagnostic Ions for t-BDMS Furan Amines:
| Ion (m/z) | Identity | Significance |
| M⁺ | Molecular Ion | Confirms the molecular weight of the derivatized analyte. May be low in abundance. |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from the t-BDMS moiety. A common, but not always prominent, fragment. |
| M-57 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. This is a highly characteristic and diagnostic fragment for t-BDMS derivatives, often resulting in a prominent peak.[6] |
| m/z 81 | [C₅H₅O]⁺ | The furfuryl cation. This is often the base peak for compounds containing an unsubstituted furfuryl group, arising from cleavage of the C-N bond adjacent to the furan ring. |
| m/z 75 | [(CH₃)₂Si=OH]⁺ | A common ion in the spectra of silyl derivatives, often indicative of rearrangement. |
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system suitable for drug development and quality control, key aspects of method validation should be considered as per ICH Q2(R1) guidelines.[20]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components (starting materials, byproducts, etc.). This is confirmed by achieving baseline separation of the derivatized analyte from other peaks.
-
Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range. This is crucial for accurate quantification.[21]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.[22]
-
Accuracy & Precision: Assess the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[21]
By systematically evaluating these parameters, researchers can have high confidence in the data generated by this analytical method.
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). National Institutes of Health (NIH). Available at: [Link]
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Silylation Derivatization Reagent, BSTFA. Restek. Available at: [Link]
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GC−MS/MS chromatogram of furan and its 10 derivative standards. ResearchGate. Available at: [Link]
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Why Use GC Derivatization Reagents. Chrom Tech, Inc. Available at: [Link]
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Derivatization. Chemistry LibreTexts. Available at: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices. ResearchGate. Available at: [Link]
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What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
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Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]
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DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. The Pharma Guidance. Available at: [Link]
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Quantitative Analysis of Furan and Alkylfuran in Processed Food Using a Triple Quadrupole GC-MS System. Shimadzu. Available at: [Link]
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Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. Available at: [Link]
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Analysis of Amines in GC. LabRulez GCMS. Available at: [Link]
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Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Omega. Available at: [Link]
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Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Journal of Chromatographic Science. Available at: [Link]
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available at: [Link]
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Furan synthesis. Organic Chemistry Portal. Available at: [Link]
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Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
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Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
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Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography. National Institutes of Health (NIH). Available at: [Link]
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Limitations and disadvantages of GC-MS. Labio Scientific. Available at: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
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Mass spectrometry of some furanocoumarins. Canadian Science Publishing. Available at: [Link]
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Application Notes and Protocols for Neuropharmacological Research: 1-(Furan-2-yl)-N-methylmethanamine hydrochloride
Introduction: Unveiling the Potential of a Furan-Based Neuromodulator
In the intricate landscape of neuropharmacology, the exploration of novel chemical entities with the potential to modulate neural circuitry is paramount for advancing our understanding of brain function and developing therapeutics for neurological disorders. 1-(Furan-2-yl)-N-methylmethanamine hydrochloride, a compound featuring a furan ring linked to an N-methylated aminomethyl group, represents a compelling scaffold for investigation. While direct, extensive research on this specific molecule is nascent, its structural motifs are present in a plethora of biologically active compounds, suggesting a rich potential for neuropharmacological activity.
The furan nucleus is a versatile heterocyclic aromatic ring found in numerous natural and synthetic compounds with significant biological activities.[1][2] Its presence can confer a range of properties, including neuroprotective, anti-inflammatory, and analgesic effects.[3][4] Furan-containing compounds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] The N-methyl group, on the other hand, is a critical determinant of the pharmacological profile of many neuroactive molecules, influencing their potency, selectivity, and metabolic stability.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the neuropharmacological landscape of this compound. We will delve into its potential mechanisms of action, offer detailed protocols for its in vitro and in vivo characterization, and provide insights into the causality behind experimental choices, ensuring a robust and scientifically rigorous investigation.
Part 1: Postulated Mechanisms of Action and Rationale for Investigation
The chemical architecture of this compound suggests several plausible avenues for neuropharmacological activity. The furan ring can engage in various non-covalent interactions with biological targets, while the secondary amine moiety is a common feature in many centrally acting drugs.
Monoaminergic System Modulation
Many neuroactive compounds containing an N-methylated amine structure interact with monoamine neurotransmitter systems, including dopaminergic, serotonergic, and noradrenergic pathways. These systems are fundamental to mood, cognition, and motor control.
-
Hypothesis: this compound may act as a substrate or inhibitor for monoamine transporters (DAT, SERT, NET) or as a ligand for monoamine receptors.
Diagram: Postulated Interaction with Monoamine Systems
Caption: Potential interactions with monoaminergic systems.
Neuroprotective and Anti-inflammatory Pathways
Furan derivatives have demonstrated antioxidant and anti-inflammatory properties, which are crucial in combating the neuroinflammation and oxidative stress implicated in neurodegenerative disorders.[3][7]
-
Hypothesis: The compound may exhibit neuroprotective effects by scavenging free radicals, reducing the production of pro-inflammatory cytokines, or modulating signaling pathways involved in neuronal survival.
Diagram: Potential Neuroprotective Mechanisms
Caption: Hypothesized neuroprotective and anti-inflammatory actions.
Part 2: Experimental Protocols for Neuropharmacological Profiling
A systematic and multi-tiered approach is essential for elucidating the neuropharmacological profile of this compound. The following protocols provide a roadmap for this investigation, starting from in vitro screening to in vivo behavioral assessment.
In Vitro Receptor and Transporter Binding Assays
Objective: To determine the binding affinity of the compound for a panel of CNS targets, including monoamine transporters and receptors.
Rationale: This initial screen will identify high-affinity targets and guide subsequent functional and behavioral studies. A broad panel is crucial to identify both primary targets and potential off-target effects.
Protocol: Radioligand Binding Assay
-
Target Selection: A comprehensive panel should include, but not be limited to:
-
Transporters: DAT, SERT, NET
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7
-
Adrenergic Receptors: α1, α2, β1, β2
-
-
Membrane Preparation: Utilize commercially available cell lines expressing the target receptor or transporter, or prepare membranes from rodent brain tissue.
-
Assay Conditions:
-
Radioligand: Select a high-affinity, specific radioligand for each target.
-
Incubation: Incubate the membranes, radioligand, and varying concentrations of this compound in a suitable buffer.
-
Temperature and Time: Optimize incubation temperature and duration for each target to reach equilibrium.
-
-
Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand).
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
| Parameter | Description | Significance |
| IC50 | Concentration for 50% inhibition of radioligand binding | A measure of the compound's potency at the target. |
| Ki | Inhibition constant, reflecting binding affinity | A more absolute measure of affinity, independent of assay conditions. |
In Vitro Functional Assays: Neurotransmitter Uptake and Release
Objective: To assess the functional activity of the compound on monoamine transporters.
Rationale: Binding to a transporter does not necessarily equate to a specific function (e.g., inhibitor vs. releaser). These assays will elucidate the compound's modulatory effect on neurotransmitter dynamics.
Protocol: Synaptosomal Neurotransmitter Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of this compound.
-
Uptake Initiation: Add a low concentration of radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated in the synaptosomes.
-
Data Analysis: Determine the IC50 for uptake inhibition. Compare with known uptake inhibitors (e.g., cocaine for DAT, fluoxetine for SERT).
In Vivo Behavioral Models
Objective: To evaluate the central effects of the compound on animal behavior, providing insights into its potential therapeutic applications or side-effect profile.
Rationale: Behavioral assays are crucial for understanding the integrated physiological and psychological effects of a compound in a living organism.
Protocol: Locomotor Activity Assessment
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Acclimation: Acclimate animals to the testing environment (e.g., open-field arena) for at least 30 minutes.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Data Collection: Place animals in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a defined period (e.g., 60 minutes).
-
Data Analysis: Analyze the data for dose-dependent effects on locomotor activity. An increase may suggest stimulant properties, while a decrease could indicate sedative or depressant effects.
| Behavioral Model | Potential Indication |
| Forced Swim Test / Tail Suspension Test | Antidepressant-like activity |
| Elevated Plus Maze / Open Field Test | Anxiolytic or anxiogenic effects |
| Prepulse Inhibition of Startle | Antipsychotic potential |
| Hot Plate / Tail Flick Test | Analgesic properties |
Part 3: Data Interpretation and Future Directions
The collective data from these assays will provide a comprehensive neuropharmacological profile of this compound.
-
High affinity for a specific target with corresponding functional activity would warrant further investigation into its therapeutic potential for disorders related to that target.
-
Broad-spectrum activity might suggest a more complex mechanism of action or a higher potential for side effects.
-
Significant in vivo behavioral effects will guide the selection of more specific and advanced models to explore its therapeutic utility.
Future research could involve more sophisticated techniques such as in vivo microdialysis to measure neurotransmitter levels in specific brain regions, electrophysiology to assess effects on neuronal firing, and studies in animal models of neurological diseases to evaluate therapeutic efficacy.
Conclusion
This compound stands as a promising, yet underexplored, molecule in neuropharmacology. Its structural components, the furan ring and the N-methylated amine, are hallmarks of numerous centrally active compounds. The systematic application of the protocols outlined in this guide will enable a thorough and scientifically sound investigation of its neuropharmacological properties, potentially uncovering a novel tool for neuroscience research or a lead compound for the development of new therapies for neurological and psychiatric disorders.
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- This compound, 95% Purity, C6H10ClNO, 5 grams. (n.d.). Wintersun Chemical.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
- Pharmacological Study of Some Newly Synthesized Furan Deriv
- Synthesis and biological activities of furan derivatives. (2011).
- Synthesis and biological activity of furan deriv
- Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen.
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- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride. (n.d.). Smolecule.
- Buy this compound (EVT-393529). (n.d.). MuseChem.
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- Pharmaceutical compounds containing furfurylamines. (n.d.).
- Top selling drugs: Selected important drugs containing N-methyl moiety. (n.d.).
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- Abeprazan hydrochloride. (n.d.). PubChem.
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Application Notes and Protocols for the Development of Novel Cognitive Enhancers from Furan-Based Amines
Introduction: The Therapeutic Potential of Furan-Based Amines in Cognitive Enhancement
The furan scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] Its derivatives have garnered significant attention for a wide range of biological activities, including neuroprotective and cognitive-enhancing properties.[3][4][5] Furan-based amines, in particular, represent a promising class of molecules for the development of novel nootropics, or "smart drugs," which aim to improve mental functions such as memory, motivation, and attention.[6][7][8] The structural features of the furan ring, including its ability to engage in various chemical interactions, contribute to the diverse pharmacological profiles of its derivatives.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel cognitive enhancers from furan-based amines, from initial synthesis to advanced preclinical evaluation.
A critical aspect of developing furan-based therapeutics is understanding their metabolic activation and potential toxicity. The furan ring can be metabolized by cytochrome P450 enzymes to reactive intermediates, which can lead to hepatotoxicity.[9][10] Therefore, careful molecular design and thorough toxicological screening are paramount.
Part 1: Medicinal Chemistry and Synthesis of Furan-Based Amines
The synthesis of a library of furan-based amines is the foundational step in the discovery of novel cognitive enhancers. Reductive amination is a common and effective method for synthesizing amines from furan-based aldehydes and ketones.[11][12] This process typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.
Protocol 1: General Procedure for the Reductive Amination of a Furan-Based Aldehyde
Objective: To synthesize a furan-based amine from a corresponding furan-based aldehyde.
Materials:
-
Furan-2-carbaldehyde (or other substituted furan aldehyde)
-
Desired primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the furan-based aldehyde (1 equivalent) and the desired amine (1.1 equivalents) in dichloromethane (DCM).
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Continue stirring the reaction at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired furan-based amine.
Visualization of Synthetic Pathway:
Caption: Workflow for the development of furan-based cognitive enhancers.
Part 4: Advanced Preclinical Characterization
For lead compounds demonstrating robust efficacy in behavioral models, advanced techniques such as electrophysiology and neuroimaging can provide deeper insights into their mechanisms of action at the neural circuit level. [13][14][15]
Electrophysiology: Assessing Synaptic Plasticity
Electrophysiological studies, particularly the measurement of long-term potentiation (LTP) in hippocampal slices, can directly assess the impact of a compound on synaptic plasticity, a cellular correlate of learning and memory. [14]Cognitive enhancers are expected to facilitate the induction or maintenance of LTP. [16]
Neuroimaging: Visualizing Brain Activity and Target Engagement
Neuroimaging techniques like functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) can be used in preclinical models to visualize changes in brain activity and confirm that the drug is engaging its intended target in the living brain. [13][15][17]This can help to establish a dose-response relationship and identify potential off-target effects. [17]
Conclusion and Future Directions
The development of novel cognitive enhancers from furan-based amines is a multi-faceted process that requires a synergistic approach, integrating medicinal chemistry, in vitro and in vivo pharmacology, and advanced neurophysiological techniques. The protocols and guidelines presented here provide a framework for the systematic evaluation of these promising compounds. Future research should focus on optimizing the pharmacokinetic properties and minimizing the potential toxicity of furan-based amines to translate these preclinical findings into safe and effective therapies for cognitive disorders.
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The application of neuroimaging techniques to drug development. PubMed. Available at: [Link]
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Electrophysiological models for the study of cognition enhancers. PubMed. Available at: [Link]
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Role of neuroimaging in drug development. PubMed. Available at: [Link]
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How Neuroimaging Is Transforming Brain Drug Development and Validation. (2025-07-15). Available at: [Link]
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Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. PubMed. Available at: [Link]
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The Application of Neuroimaging Techniques to Drug Development. Psychiatrist.com. (1997-01-01). Available at: [Link]
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Exploring Useful Neuroimaging Techniques in Studying Drug Side Effects. (2025-07-14). Available at: [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. ResearchGate. (2025-09-04). Available at: [Link]
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Furan | C4H4O | CID 8029. PubChem. NIH. Available at: [Link]
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Screening method of nootropics vikas malik | PPTX. Slideshare. Available at: [Link]
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Brainwave and Electrophysiological Biomarkers of Cognition Enhancing Drugs. Melbourne Medical School. Available at: [Link]
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Control-theoretic integration of stimulation and electrophysiology for cognitive enhancement. (2022-11-18). Available at: [Link]
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Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. Available at: [Link]
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Pharmacological activity of furan derivatives. (2024-12-10). Available at: [Link]
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Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy. Available at: [Link]
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Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. (2024-09-27). Available at: [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Request PDF. ResearchGate. (2025-10-01). Available at: [Link]
-
A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods | Request PDF. ResearchGate. (2025-08-05). Available at: [Link]
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Toxicity and carcinogenicity of furan in human diet. PubMed. Available at: [Link]
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Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. PMC. NIH. (2015-01-10). Available at: [Link]
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Design, synthesis and biological evaluation of furan based α-aminophosphonate derivatives as anti-Alzheimer agent | Request PDF. ResearchGate. Available at: [Link]
-
Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. PMC. NIH. Available at: [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. (2022-01-25). Available at: [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available at: [Link]
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Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. Available at: [Link]
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AMPA receptor. Wikipedia. Available at: [Link]
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Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Synthesis of furan-based amines using Ru/C catalyst. ResearchGate. Available at: [Link]
-
Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. MDPI. Available at: [Link]
-
Electrophysiological Brain Changes Associated With Cognitive Improvement in a Pediatric Attention Deficit Hyperactivity Disorder Digital Artificial Intelligence-Driven Intervention: Randomized Controlled Trial. PubMed Central. Available at: [Link]
-
What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers. (2025-07-24). Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024-01-25). Available at: [Link]
-
(PDF) Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. ResearchGate. (2023-03-01). Available at: [Link]
-
(PDF) New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. ResearchGate. (2023-06-09). Available at: [Link]
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(PDF) In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. ResearchGate. (2021-08-24). Available at: [Link]
-
Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. (2024-01-09). Available at: [Link]
-
Real-time electrophysiology in cognitive neuroscience : towards adaptive paradigms to study perceptual learning and decision making in humans. ResearchGate. Available at: [Link]
-
Tiny doses, big questions in the future of mental health. Meer. (2026-01-15). Available at: [Link]
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. PubMed. (2023-06-18). Available at: [Link]
-
The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers. Available at: [Link]
-
Cognitive enhancers: what they are, how they work and what is in the pipeline. (2025-02-03). Available at: [Link]
-
Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. PMC. NIH. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(Furan-2-yl)-N-methylmethanamine hydrochloride. This guide is designed to provide you with in-depth technical insights, troubleshooting advice, and practical protocols to navigate the challenges associated with the stability of this compound, particularly in acidic conditions. Our goal is to empower you with the knowledge to anticipate and address potential issues in your experiments, ensuring the integrity and reliability of your results.
Introduction: The Furan Moiety - A Double-Edged Sword
This compound is a versatile building block in medicinal chemistry and materials science. However, the presence of the furan ring, while offering unique electronic and steric properties, also introduces a significant chemical liability: instability in acidic environments. The furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of various degradation products.[1] This guide will walk you through understanding, predicting, and managing this instability.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in an acidic buffer shows a rapid decrease in concentration. What is happening?
A1: A rapid loss of the parent compound in acidic conditions is a strong indicator of degradation. The furan ring is known to be unstable in acidic environments, where it can undergo acid-catalyzed hydrolysis and ring-opening.[1] The degradation process is often initiated by the protonation of the furan ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in your buffer.
Q2: What are the likely degradation products of this compound in acidic media?
A2: While specific degradation products for this exact molecule require experimental confirmation, based on the known reactivity of furan compounds, you can anticipate the formation of dicarbonyl compounds through ring-opening. The reaction likely proceeds through a protonated intermediate, followed by hydration and rearrangement. It is also possible to observe polymerization, leading to the formation of insoluble materials.[1]
Q3: How do different types of acids (e.g., HCl vs. H₂SO₄) affect the degradation rate?
A3: The type of acid can influence the degradation kinetics. Studies on other furan derivatives have shown that the nature of the anion can play a role. For instance, in some cases, hydrochloric acid has been observed to catalyze decomposition at a different rate compared to sulfuric acid, even at the same proton concentration.[2][3] This suggests that the anion may participate in the reaction mechanism. Therefore, it is crucial to be consistent with the acid used in your experiments.
Q4: Can I do anything to minimize the degradation of my compound during an acid-catalyzed reaction?
A4: Yes, several strategies can be employed to mitigate degradation:
-
Temperature Control: Lowering the reaction temperature will significantly reduce the rate of degradation.
-
Solvent Choice: The choice of solvent is critical. While aqueous buffers are common, consider using polar aprotic solvents if your experimental design allows, as they may have a stabilizing effect.[1]
-
Reaction Time: Minimize the exposure time of the compound to acidic conditions.
-
pH Control: If possible, work at the highest pH at which your reaction or formulation is still viable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products. | Perform a forced degradation study (see protocol below) to identify and characterize the degradation products. This will help in developing a stability-indicating analytical method. |
| Solution turning yellow or brown | Formation of colored degradation products or polymers. | This is a visual indicator of significant degradation. Prepare fresh solutions and reassess your storage and experimental conditions (temperature, pH, light exposure). |
| Precipitate formation in the solution | The compound may be precipitating out of solution, or insoluble degradation products (polymers) are forming. | Verify the solubility of your compound in the chosen solvent system. If solubility is not the issue, it is likely polymerization due to degradation. |
| Inconsistent results between experiments | Variability in the preparation of acidic solutions, temperature fluctuations, or different light exposure times. | Standardize your protocols strictly. Use calibrated pH meters, control the temperature with a water bath or incubator, and protect your solutions from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5][6][7]
Objective: To investigate the degradation of this compound under acidic stress and to identify major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC-grade water and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Mild Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Strong Acidic Stress: To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Control: To 1 mL of the stock solution, add 1 mL of HPLC-grade water.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 50°C) and protect them from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to monitor the decrease in the parent compound and the formation of degradation products.
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Identify the major degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase. A typical starting point could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the parent compound has maximum absorbance.
-
Injection Volume: 10 µL
Method Validation:
-
Inject the stressed samples from the forced degradation study to ensure that the degradation products are well-separated from the parent peak.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Visualizing Degradation and Experimental Workflow
Below are diagrams to help visualize the potential degradation pathway and the experimental workflow for a stability study.
Caption: Potential degradation pathway of a furan-containing compound in acidic conditions.
Caption: Experimental workflow for a forced degradation study.
References
- A Comparative Guide to the Cross-Validation of Analytical Methods for Furan Amine Quantification - Benchchem.
- stability issues of furan rings in acidic or basic conditions - Benchchem.
- Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC - NIH.
- Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - ResearchGate.
- Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts | ACS Sustainable Chemistry & Engineering - ACS Publications.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Forced Degradation Studies - MedCrave online.
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
- Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
Sources
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- 2. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acdlabs.com [acdlabs.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Thermal Degradation of Furan-Containing Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center focused on a critical challenge in synthetic chemistry: the thermal degradation of furan-containing compounds. Furan and its derivatives are invaluable scaffolds in pharmaceuticals and material science, but their inherent sensitivity to heat and acid can lead to significant challenges in synthesis, including low yields, complex side-products, and purification difficulties.[1][2] This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and mitigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the stability of furan rings during synthetic operations.
Q1: What makes the furan ring so susceptible to thermal and acidic degradation?
A: The furan ring's susceptibility stems from its electronic structure. It is an electron-rich aromatic heterocycle, but its aromaticity is less pronounced than that of benzene. This makes it prone to electrophilic attack, particularly protonation under acidic conditions.[1] Protonation disrupts the aromatic system, leading to reactive intermediates that can undergo ring-opening or polymerization.[1][3][4] Thermally, the ring can undergo rearrangements and fragmentations, often initiated by radical processes or pericyclic reactions.[5][6][7]
Q2: What are the common visual or analytical signs of furan degradation in my reaction?
A: The most common sign is a change in the reaction mixture's color, often turning yellow, brown, or even black. This typically indicates the formation of polymeric materials or highly conjugated chromophores resulting from ring-opening and subsequent condensation reactions.[8] Analytically, you may observe:
-
TLC Analysis: Streaking on the baseline, indicating polar, high-molecular-weight byproducts.
-
NMR Spectroscopy: A decrease in the characteristic furan proton signals and the appearance of broad, unresolved humps in the baseline. You may also see new signals corresponding to carbonyls (ketones, esters) if ring-opening has occurred.[3]
-
LC-MS/GC-MS: A diminished peak for your desired product and the appearance of a cluster of new peaks, often with masses corresponding to oligomers or degradation fragments like CO, propyne, and ketene.[5][7]
Q3: Besides high temperature, what other factors can trigger or accelerate the degradation of my furan-containing compound?
A: Several factors can work in concert with temperature to accelerate degradation:
-
Acidic Conditions: Both Brønsted and Lewis acids can catalyze polymerization and ring-opening, even at moderate temperatures.[1][4] This is a critical concern during acid-catalyzed reactions or when using acidic media like silica gel for chromatography.
-
Presence of Water: Water, especially under acidic conditions, can facilitate the hydrolysis of the furan ring, leading to the formation of 1,4-dicarbonyl compounds which are often unstable.[3]
-
Oxidizing Agents: The electron-rich furan ring is sensitive to oxidation, which can lead to ring-opening.[1] The presence of atmospheric oxygen can be sufficient to initiate degradation, especially at elevated temperatures.
-
Solvent Choice: Protic polar solvents (like water and alcohols) can promote ring-opening pathways more than aprotic or nonpolar solvents.[3][9][10]
Part 2: In-Depth Troubleshooting Guide
This section provides structured guidance for specific experimental problems.
Scenario 1: Low Yield and Reaction Mixture Darkening
You are running a reaction to modify a furan-containing intermediate. The reaction requires heating, and you consistently observe a significant drop in yield and the formation of a dark, tarry substance.
This is a classic presentation of thermally-induced polymerization and/or ring-opening degradation. The high temperature provides the activation energy for these undesired pathways, which are often catalyzed by trace acid or oxygen.
Strategy 1: Rigorous Temperature Control
-
Causality: Every 10°C increase in temperature can roughly double the rate of side reactions. Precise temperature control is the most critical first step.
-
Protocol 1: Precise Heating and Monitoring
-
Use an oil bath or a heating mantle connected to a digital temperature controller with a thermocouple placed directly in the reaction vessel (if possible) or the heating medium.
-
Determine the lowest possible temperature for your reaction to proceed at an acceptable rate by running small-scale trials.
-
Ensure uniform heating by using a suitable stir rate.
-
Strategy 2: Create an Inert Atmosphere
-
Causality: Eliminating atmospheric oxygen prevents oxidative degradation pathways that can form radical initiators, which in turn can trigger polymerization.
-
Protocol 2: Establishing an Inert Atmosphere
-
Assemble your glassware and flame-dry it under vacuum or oven-dry it beforehand to remove adsorbed water and oxygen.
-
Assemble the apparatus while hot and allow it to cool under a positive pressure of an inert gas (Nitrogen or Argon).
-
Use degassed solvents. This can be achieved by bubbling an inert gas through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
-
A simple workflow for setting up an inert atmosphere reaction.
graph "Inert_Atmosphere_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
A [label="Flame-Dry Glassware\nUnder Vacuum"];
B [label="Assemble Hot & Cool\nUnder N2/Ar"];
C [label="Add Degassed\nSolvents & Reagents"];
D [label="Maintain Positive\nN2/Ar Pressure"];
E [label="Run Reaction"];
A -> B -> C -> D -> E;
}
Troubleshooting Furan Purification.
Part 3: Mechanistic Insights
Understanding the "why" is crucial for effective troubleshooting. The primary degradation pathways for many furan derivatives involve ring-opening, often acid-catalyzed, or radical-initiated polymerization.
A generalized mechanism for acid-catalyzed furan ring-opening and subsequent reactions.
Acid-Catalyzed Furan Degradation Pathway.
In the absence of strong acid, thermal decomposition can proceed through more complex pathways, including isomerization to pyrone-like structures or fragmentation via radical mechanisms, particularly for substituted furans.[5][6][11]
References
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available from: [Link]
-
Furan synthesis. Organic Chemistry Portal. Available from: [Link]
-
Furan in Thermally Processed Foods - A Review. PMC - NIH. Available from: [Link]
-
Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]
-
Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. RSC Publishing. Available from: [Link]
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. Available from: [Link]
-
Furan - Wikipedia. Wikipedia. Available from: [Link]
-
Impacts of Solvents on the Stability of the Biomass-Derived Sugars and Furans. ACS Publications. Available from: [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available from: [Link]
-
A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing. Available from: [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. Available from: [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available from: [Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Publications. Available from: [Link]
-
Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio. Available from: [Link]
-
Impacts of Solvents on the Stability of the Biomass-Derived Sugars and Furans | Request PDF. ResearchGate. Available from: [Link]
-
Tandem Diels–Alder reaction overrules entropy: the gate to thermally stable, yet thermally recyclable furan-based polymers. Green Chemistry (RSC Publishing). Available from: [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC. Available from: [Link]
-
The behaviour of furan derivatives in polymerization reactions | Request PDF. ResearchGate. Available from: [Link]
-
Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega. Available from: [Link]
-
Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. ACS Publications. Available from: [Link]
-
METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. European Patent Office. Available from: [Link]
-
Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ACS Publications. Available from: [Link]
-
A DFT study of furan hydrogenation and ring opening on Pd(111). ResearchGate. Available from: [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. ResearchGate. Available from: [Link]
-
Mechanism of the Thermal Decomposition of Furan | Request PDF. ResearchGate. Available from: [Link]
-
Thermal Decomposition of Furan Generates Propargyl Radicals. ACS Publications. Available from: [Link]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. MDPI. Available from: [Link]
-
General scheme of the study of furan stability. ResearchGate. Available from: [Link]
-
Composites of Furan Resin Cured with Acid Catalyst. Taylor & Francis Online. Available from: [Link]
-
Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. ACS Publications. Available from: [Link]
-
A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. PubMed. Available from: [Link]
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- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
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Technical Support Center: Purification of 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride
Welcome to the technical support guide for the purification of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound in high purity. We will delve into the underlying chemical principles governing purification strategies and provide detailed, field-tested protocols and troubleshooting advice in a direct question-and-answer format.
Part 1: Critical Scientific Consideration - The Inherent Instability of the Furan Ring
Before attempting any purification, it is crucial to understand the chemical nature of the furan moiety, particularly its sensitivity to acidic conditions. The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening, which can lead to the formation of polymeric tars and other degradation byproducts, significantly complicating purification and reducing yield.[1][2][3][4]
The process is typically initiated by the protonation of the furan ring at the α-carbon, which is the rate-limiting step.[4] This creates a reactive intermediate that can be attacked by nucleophiles (like water) or lead to polymerization. Since this compound exists as a salt in an acidic form, this instability is a primary concern during any purification step involving heat or prolonged exposure to protic solvents.
Strategies to mitigate this degradation include:
-
Minimizing heating times and temperatures.
-
Working under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, to which furan rings are also sensitive.[5]
-
Using polar aprotic solvents where possible, as they have been shown to have a stabilizing effect on furan derivatives.[1][2]
Part 2: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems encountered during the purification of this compound.
Question: My product is turning dark brown or black upon attempted recrystallization. What is causing this and how can I prevent it?
Answer: This discoloration is a classic indicator of furan ring degradation and polymerization.[3] The combination of heat and the acidic nature of the hydrochloride salt in a protic solvent creates ideal conditions for this decomposition.
Causality: The Brønsted acidity of the ammonium hydrochloride, especially when heated in solvents like ethanol or water, can be sufficient to catalyze the ring-opening and subsequent polymerization of the furan moiety.
Troubleshooting Steps:
-
Lower the Temperature: Use the absolute minimum temperature required to dissolve the solid. Avoid prolonged boiling.
-
Change Solvent System: Switch to a solvent system that requires less heat. For example, dissolving the salt in a minimal amount of warm methanol and then carefully adding a less polar co-solvent like ethyl acetate or diethyl ether to induce crystallization at a lower temperature can be effective.
-
Inert Atmosphere: Perform the recrystallization under a nitrogen or argon blanket to prevent concurrent oxidation which can also contribute to color formation.
-
Consider Free-Base Purification: If discoloration persists, the most robust solution is to convert the salt to its free base, purify the more stable amine, and then reform the hydrochloride salt as the final step.
Question: I am trying to purify my compound using silica gel chromatography, but I am getting severe tailing/streaking and very poor recovery. Why is this happening?
Answer: Attempting to run the hydrochloride salt of an amine directly on standard silica gel is generally not recommended and is the primary cause of these issues.
Causality: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups.[6] The polar, cationic amine hydrochloride interacts very strongly with these acidic sites through ionic interactions.[6][7] This strong binding prevents clean elution, causing the compound to streak down the column, often irreversibly, leading to significant product loss.
Troubleshooting & Best Practices:
-
Do Not Chromatograph the Salt: The standard and most effective method is to purify the compound in its free-base form.
-
Step A: Dissolve the crude hydrochloride salt in water and basify the solution to a pH >10 with a suitable base (e.g., 2M NaOH, K₂CO₃).
-
Step B: Extract the liberated free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Step C: Dry the organic extracts, concentrate, and chromatograph the resulting free base.
-
-
Use a Modified Eluent: When chromatographing the free base, the residual acidity of the silica can still cause some tailing. To counteract this, add a basic modifier to your mobile phase.[8]
-
Common choices include 0.5-2% triethylamine (TEA) or 0.5-1% ammonia solution in methanol (v/v) added to the eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane).
-
-
Consider Alternative Stationary Phases: For particularly challenging separations, amine-functionalized silica or alumina can provide a less acidic environment, improving peak shape and recovery for basic compounds.[8]
Question: My recrystallization attempt resulted in an oil instead of crystals. How can I induce crystallization?
Answer: "Oiling out" occurs when the solute's solubility is exceeded, but the molecules have not yet organized into a crystal lattice. This is common with impure compounds or when the solution is cooled too rapidly.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution. This "seed crystal" acts as a template for further crystallization.
-
Cool Slowly: After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling promotes oil formation. Insulating the flask can help slow the cooling rate.
-
Re-evaluate the Solvent: The solvent may not be appropriate. The ideal recrystallization solvent dissolves the compound when hot but not when cold.[9] You may need a more non-polar co-solvent. Try redissolving the oil in a small amount of a good solvent (e.g., methanol) and slowly adding a "poor" solvent (e.g., diethyl ether or hexane) dropwise until persistent turbidity is observed. Then, warm slightly to redissolve and cool slowly.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting method for purifying a batch of this compound with unknown purity?
A1: For a new batch, a two-stage approach is recommended. First, attempt a recrystallization from a suitable solvent system (see table below). If the product is still discolored or shows significant impurities by TLC or NMR, proceed to the more rigorous method of converting to the free base, performing column chromatography, and then regenerating the pure hydrochloride salt.
Q2: Can you recommend some initial solvent systems for the recrystallization of the hydrochloride salt?
A2: Yes. The polarity of the hydrochloride salt dictates the use of polar solvents. Finding the right balance between solubility at high and low temperatures is key.
| Solvent System | Rationale & Comments |
| Isopropanol (IPA) | A common choice for amine hydrochlorides. Good balance of polarity. |
| Ethanol / Diethyl Ether | Dissolve in a minimum of hot ethanol, then slowly add ether until cloudy. Cool. |
| Methanol / Ethyl Acetate | Similar to the above, offers a different polarity range. |
| Acetonitrile | A polar aprotic option that may reduce acid-catalyzed degradation. |
Always perform small-scale solubility tests before committing the bulk of your material.
Q3: How do I convert the purified free base back into the hydrochloride salt cleanly?
A3: This is a critical step to ensure high purity of the final product.
-
After chromatography, combine the pure fractions of the free base and remove the solvent under reduced pressure.
-
Dissolve the resulting oil or solid in a minimal amount of a non-protic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexane.
-
Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.
-
The hydrochloride salt should precipitate as a white or off-white solid.
-
Collect the solid by filtration, wash with fresh cold solvent (e.g., diethyl ether), and dry under vacuum.
Part 4: Detailed Experimental Protocols
Protocol 1: Recrystallization from Isopropanol (IPA)
This protocol is suitable for material that is already relatively pure (>90%) and requires removal of minor impurities.
-
Place the crude this compound (1.0 g) in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of isopropanol (e.g., 3-5 mL) and begin heating the mixture gently (e.g., to 50-60°C) with stirring.
-
Continue adding isopropanol portion-wise until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure good recovery.[9]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the solid with a small amount of cold isopropanol.
-
Dry the purified crystals under high vacuum to remove all residual solvent. Assess purity by melting point and NMR spectroscopy.
Protocol 2: Purification via Free-Basing and Column Chromatography
This is the most robust method for removing significant impurities or severe discoloration.
-
Free Base Formation: Dissolve the crude salt (1.0 g) in deionized water (10 mL). Cool the solution in an ice bath and slowly add 2M NaOH solution dropwise with stirring until the pH is >10.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base as an oil.
-
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system, for example, 95:5:0.5 Dichloromethane/Methanol/Triethylamine.
-
Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
-
Salt Formation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. Dissolve the resulting purified free base in 15 mL of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the pure hydrochloride salt will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 5 mL), and dry under high vacuum.
Part 5: Visualization of Workflows
A logical decision-making process is key to selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification via the free-base form.
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem, 18(2).
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Stability issues of furan rings in acidic or basic conditions. (2025). BenchChem.
- Technical Support Center: Furan Ring Stability and Degrad
- Amine Troubleshooting. Sulfur Recovery Engineering Inc.
- Amine Tre
- Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. (2012). Organic & Biomolecular Chemistry, 10, 3999-4002.
- 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride. BenchChem.
- Troubleshooting Amine Unit Simulations. (2008). Bryan Research & Engineering.
- Troubleshooting of Amine Regn. Scribd.
- Case studies of troubleshooting amine treating foaming—Part 1. (2019). Gas Processing & LNG.
- Supporting Information for Rhodium(II)
- Recovery of amines from by-product chloride salts.
- Can amine salts run through a silica column? (2019). Reddit.
- How do I purify ionizable organic amine compounds using flash column chrom
- Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit.
- Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Purifying amines on silica. (2006). Org Prep Daily.
- Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.
- How to recrystallize amine compound and it is not soluble in common organic solvents. (2021).
- Why Do Amines Adhere To Silica Gel Columns? (2025). Chemistry For Everyone - YouTube.
Sources
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride | 1864058-81-0 | Benchchem [benchchem.com]
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- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
protecting group strategies for the furan ring in multi-step synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of multi-step synthesis involving the furan scaffold. The furan ring, while a valuable heterocycle, presents unique stability and reactivity challenges. This document provides in-depth, experience-driven answers to common issues, troubleshooting guides for experiments gone awry, and robust protocols to enhance the success of your synthetic campaigns.
Frequently Asked Questions & Troubleshooting
Question 1: Why is my furan substrate decomposing during my reaction sequence? I'm observing significant charring and loss of material, especially under acidic conditions.
This is the most common issue chemists face with furans. The perceived aromaticity of furan is weak, and the ring is highly susceptible to degradation under various conditions, particularly acidic ones.
Causality and Mechanism:
The furan ring is an electron-rich heterocycle that is readily protonated at the C2 or C5 positions. This protonation disrupts the aromatic system, forming a reactive oxonium ion. In the presence of water or other nucleophiles, this intermediate can undergo ring-opening to form 1,4-dicarbonyl compounds, which are often unstable and prone to polymerization or other side reactions, leading to the tars and insoluble materials you're observing.[1][2] This instability is a significant challenge when utilizing bio-based furanic platform chemicals.[3] The presence of additional water is often more detrimental to ring stability than the specific nature of the acidic initiator.[1]
Troubleshooting & Solutions:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and flame-dried glassware.
-
Solvent Choice: Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect on furan derivatives compared to protic solvents.[3][4]
-
Protect the Ring: If acidic conditions are unavoidable for other transformations in your molecule, the most robust solution is to temporarily reduce the electron-donating character of the furan ring. This is where protecting groups become essential. Direct protection of the ring itself, typically via silylation at the 2- and/or 5-positions, is a key strategy.
Question 2: I'm attempting a lithiation or Grignard reaction on a substituent attached to my furan, but my yields are poor and I see multiple byproducts. What's happening?
You are likely experiencing competitive metalation of the furan ring itself. The α-protons (at C2 and C5) of the furan ring are significantly acidic and can be readily abstracted by strong organometallic bases like n-BuLi, s-BuLi, or even Grignard reagents, especially at elevated temperatures.[5][6]
Troubleshooting & Solutions:
-
Protect the α-Position: The most effective strategy is to protect the most acidic proton on the furan ring, which is almost always the α-proton you are not targeting for functionalization. A bulky silyl group, such as a triisopropylsilyl (TIPS) group, is an excellent choice. It serves as a robust blocking group that directs the organometallic reagent to the desired site.
-
Reaction Conditions: Perform your metalation at the lowest possible temperature (e.g., -78 °C) to kinetically favor the desired reaction over proton abstraction from the furan ring.
-
Choice of Base: If possible, use a less aggressive base or a base known for specific directing effects if other functional groups are present.
The workflow below illustrates the challenge and the solution using a protecting group.
Caption: Workflow for successful furan functionalization.
Question 3: My furan is participating in an unwanted Diels-Alder reaction. How can I suppress this reactivity?
The furan ring can act as a diene in [4+2] cycloadditions, a reaction that is often thermally reversible.[7] This reactivity can be a significant issue when you are trying to perform other transformations, especially those requiring heat or the presence of electron-deficient dienophiles elsewhere in the molecule.[8][9]
Causality: The Diels-Alder reaction temporarily disrupts the furan's aromaticity to form a 7-oxabicyclo[2.2.1]heptene adduct. While this can be a synthetically useful transformation, it is a common side reaction when unintended.[10] The low aromatic stabilization energy of furan makes it more susceptible to this reaction compared to benzene.
Troubleshooting & Solutions:
-
Temperature Control: Since the Diels-Alder reaction is often reversible, running your desired reaction at the lowest possible temperature can disfavor the cycloaddition.
-
Protect the Ring with Silyl Groups: This is again the most reliable chemical solution. Installing a bulky protecting group like TIPS at the C2 or C5 position significantly hinders the furan's ability to adopt the necessary s-cis conformation for the Diels-Alder reaction, effectively shutting down this pathway.
-
Use of Boron Substituents: Interestingly, certain boron substituents on the furan ring have been shown to activate it for Diels-Alder reactions.[7] Therefore, avoiding such functionalities unless the Diels-Alder is the desired outcome is crucial.
The diagram below illustrates the competing pathways.
Caption: Suppressing unwanted furan reactivity.
Selecting the Right Protecting Group
The choice of protecting group is critical and depends entirely on the planned downstream reaction conditions. For furans, silyl ethers are by far the most common and versatile class of protecting groups.[11][12]
Question 4: Which silyl group should I use for my furan? TIPS, TBS, or something else?
The selection depends on the required stability. A more sterically hindered silyl group provides greater stability but requires harsher conditions for removal.[13][14]
| Protecting Group | Abbreviation | Typical Stability Profile | Common Deprotection Conditions | Key Considerations |
| Triisopropylsilyl | TIPS | Very Robust: Stable to strong bases (RLi, Grignards), many oxidizing/reducing agents, and mildly acidic conditions. | TBAF, HF•Pyridine, AgF in MeOH.[15] Can be challenging to remove. | The go-to choice for maximum stability during organometallic or other harsh steps. |
| tert-Butyldimethylsilyl | TBS / TBDMS | Moderately Robust: Stable to most non-acidic conditions. Cleaved more easily than TIPS. | TBAF, CSA, AcOH, HF•Pyridine.[16] | Good general-purpose protecting group. Offers a balance of stability and ease of removal. |
| Triethylsilyl | TES | Labile: Less stable than TBS. Cleaved under mildly acidic conditions and with fluoride. | Mild acid (e.g., PPTS, AcOH), TBAF.[17][18] | Useful when mild deprotection is required and downstream conditions are not harsh. |
This concept of using protecting groups that can be removed under different conditions is known as orthogonal protection , a key strategy in complex synthesis.[13]
Experimental Protocols
Protocol 1: General Procedure for TIPS Protection of a Furan
This protocol describes the silylation of the C2 position of a generic furan derivative.
Materials:
-
Furan substrate (1.0 eq)
-
Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq)
-
Imidazole (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous glassware, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the furan substrate and imidazole.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TIPS-Cl dropwise via syringe over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-TIPS-furan.
Self-Validation: The introduction of the bulky TIPS group will cause a characteristic upfield shift in the ¹H NMR for the remaining furan protons and the appearance of the isopropyl signals. Successful protection is confirmed if the product is stable to conditions that degraded the starting material (e.g., treatment with a test amount of n-BuLi).
Protocol 2: Standard Deprotection of a TIPS-Protected Furan using TBAF
This is the most common method for removing silyl ethers.
Materials:
-
TIPS-protected furan (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TIPS-protected furan in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the TBAF solution dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC for the disappearance of the starting material (typically 1-4 hours).
-
Once complete, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify via flash chromatography if necessary.
Troubleshooting:
-
Reaction is sluggish: The steric hindrance around the silyl ether may be extreme. Gently warming the reaction to 40-50 °C can accelerate cleavage. In very stubborn cases, using neat TBAF in a microwave reactor has been reported to work.[19]
-
TBAF is basic: The TBAF reagent is slightly basic due to hydrolysis, which can be an issue for base-sensitive functional groups. Using TBAF buffered with acetic acid can mitigate this.
References
-
De Clippel, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Lauwaert, J., et al. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
Baran, P. (n.d.). Protecting Groups. Scripps Research. Available at: [Link]
-
Chemdraw H. (2023). Disconnecting with a sneaky furan? YouTube. Available at: [Link]
-
Akamanchi, K. G., & Chaudhari, S. S. (1997). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters. Available at: [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
-
Ojima, I., et al. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters. Available at: [Link]
-
Shcherbakov, I. N., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]
-
Molander, G. A., & Siedem, C. S. (1996). Efficient Synthesis of Substituted 2-Silylfurans from Acylsilane Dicarbonyl Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Fievez, T., et al. (2018). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem. Available at: [Link]
-
Ashenhurst, J. (2015). Using Protecting Groups In The Formation of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Eaborn, C., & Walton, D. R. M. (1966). The protection of terminal ethynyl groups in Grignard syntheses. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Wang, Y., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules. Available at: [Link]
-
Molander, G. A., & Siedem, C. S. (1996). ChemInform Abstract: Efficient Synthesis of Substituted 2-Silylfurans from Acylsilane Dicarbonyl Compounds. ChemInform. Available at: [Link]
-
Al-Dhabi, N. A., et al. (2025). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
Shcherbakov, I. N., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]
-
Martinez, A., et al. (2002). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
-
Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis. Available at: [Link]
-
Liu, F., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters. Available at: [Link]
-
Siau, W.-Y., et al. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. SATHEE CUET. Available at: [Link]
-
Schmid, B., et al. (1999). Studies of Silylfurans, Furylsilanes, and Silylthiophenes: Structure of 2,5-Disilylthiophene. Organometallics. Available at: [Link]
-
Yusupov, V. I., et al. (2021). Synthesis of thienofuran through Grignard reagent. ResearchGate. Available at: [Link]
-
Fievez, T., et al. (2018). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Li, H., et al. (2021). Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Furan. PubChem Compound Database. Available at: [Link]
-
Wu, J., et al. (2023). Organocatalytic synthesis of δ-sultone-fused benzofurans by the tandem reaction of β-arylethenesulfonyl fluorides. ChemRxiv. Available at: [Link]
-
Chem Help ASAP. (2021). intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. Available at: [Link]
-
Reddit. (2024). give me your harshest (serious) silyl protecting group deprotection conditions. Reddit. Available at: [Link]
-
Frontiers. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Available at: [Link]
-
Quora. (2017). Why is diethyl ether or furan the specific solvent used in the preparation of Grignard reagents? Quora. Available at: [Link]
-
Shcherbakov, I. N., et al. (2024). General scheme of the study of furan stability. ResearchGate. Available at: [Link]
-
Wessig, P., et al. (2018). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Managing Humin Formation in Reactions with Furan Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who work with furan derivatives, particularly in the context of biomass conversion and fine chemical synthesis. The formation of humins—complex, dark-colored, and often insoluble polymeric byproducts—is a significant challenge in this field. It leads to yield loss, catalyst deactivation, and complicates product purification[1]. This document provides in-depth, experience-driven guidance to help you understand, troubleshoot, and manage humin formation in your experiments.
Section 1: Frequently Asked Questions - Understanding Humin Formation
This section addresses the fundamental principles of humin formation. Understanding the "why" is the first step toward effective mitigation.
Q1: What exactly are humins and why are they such a problem in my reactions?
A1: Humins are heterogeneous carbonaceous polymers that are considered undesirable byproducts in the acid-catalyzed conversion of carbohydrates.[1][2][3] They are typically furan-rich polymers linked by aliphatic chains and contain various oxygen functional groups.[1][4][5]
The primary problems they cause are:
-
Yield Loss: Humins represent a significant loss of carbon from your desired reaction pathway, directly reducing the yield of your target molecule (e.g., 5-hydroxymethylfurfural or HMF).[1]
-
Process Complications: Due to their insolubility, humins can precipitate out of the reaction mixture, leading to reactor fouling, clogging of transfer lines, and creating significant challenges for product separation and purification.[6][7]
-
Catalyst Deactivation: Humins can adsorb onto the surface of heterogeneous catalysts, blocking active sites and reducing catalytic efficiency over time.[1]
Q2: What is the core mechanism of humin formation from a common furan derivative like 5-HMF?
A2: While the complete structure of humins is complex and variable, a generally accepted mechanism for their formation from 5-HMF under acidic conditions involves several key steps. It is not a simple polymerization of HMF itself, but rather a series of reactions involving HMF and its derivatives.
The initiation is often the acid-catalyzed rehydration of HMF to form a crucial intermediate: 2,5-dioxo-6-hydroxy-hexanal (DHH) .[1][2] This intermediate is highly reactive. Following its formation, the primary pathways for polymerization are aldol-type addition and condensation reactions between DHH and HMF, or between molecules of DHH itself.[1][2][8] Infrared spectroscopy studies confirm this, as the carbonyl group of HMF is typically absent in the final humin structure, while the furan ring and hydroxymethyl groups are present.[1][2][3]
Below is a simplified representation of this core pathway.
Caption: Simplified mechanism of humin formation from 5-HMF.
Q3: How do different reaction parameters influence the rate of humin formation?
A3: Humin formation is highly sensitive to reaction conditions. Optimizing these parameters is the most direct way to control their formation. The key factors are:
-
Temperature: Higher reaction temperatures significantly accelerate the rate of humin formation.[9][10] The activation energy for humin formation from HMF is comparable to that of desired reactions like HMF rehydration to levulinic acid, making temperature a critical control point.[11]
-
Acid Concentration: The effect can be complex. While acid catalysis is necessary for the primary reaction, higher acid concentrations generally increase the rate of side reactions leading to humins.[11] However, for some processes like levulinic acid production, higher acid concentrations can favor the desired product over humins.[11]
-
Substrate Concentration: Increasing the initial concentration of the carbohydrate or furan feedstock often leads to a disproportionate increase in humin formation.[8][10][12] This is a classic challenge when trying to move from dilute, lab-scale reactions to industrially relevant concentrations.
-
Solvent: The choice of solvent has a profound impact. Water is a reactant in the formation of the DHH intermediate, so its presence is critical.[13] Using polar aprotic co-solvents like dimethylsulfoxide (DMSO) can stabilize the aldehyde group on HMF against nucleophilic attack, thereby suppressing certain humin formation pathways.[10][14]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem: My reaction mixture is turning dark brown or black, and a solid precipitate is forming. How can I confirm it is humin and not another byproduct?
Answer: Dark coloration and precipitation are hallmark signs of humin formation. To confirm, you should isolate the solid material and perform basic characterization.
Troubleshooting Workflow:
Caption: Workflow for identifying humin byproducts.
Causality: The key diagnostic feature from FTIR is the disappearance of the HMF aldehyde C=O stretch.[1][2] This indicates that this functional group has participated in the polymerization reactions, which is a cornerstone of the accepted humin formation mechanism.[1][2] Elemental analysis confirms the dehydration pathway, which is fundamental to the conversion of carbohydrates to furans and their subsequent byproducts.[4][15]
Problem: My product yields are consistently low, and I suspect humin formation is the cause. What are the most effective strategies to minimize it?
Answer: This is a common issue. A multi-faceted approach focusing on reaction engineering and chemical strategy is required.
1. Optimize Reaction Conditions: Based on the principles in FAQ Q3, this is your first line of defense.
-
Lower the Temperature: Conduct a temperature screening study to find the lowest possible temperature that allows for a reasonable conversion rate of your starting material.
-
Reduce Reaction Time: Monitor your reaction profile over time. Often, the desired product forms relatively quickly, while humin formation is more pronounced at longer reaction times. Quench the reaction once optimal yield is achieved.
-
Use Dilute Solutions: While not always practical for scale-up, perform initial experiments at lower substrate concentrations to see if yields improve. This can confirm that concentration-dependent side reactions are the issue.[8][10]
| Parameter | Recommended Action | Rationale |
| Temperature | Decrease | Reduces the rate of all reactions, but often has a larger effect on side reactions like humin formation.[11] |
| Reaction Time | Minimize | Prevents the product from degrading or participating in secondary reactions to form humins. |
| Substrate Conc. | Decrease | Lowers the probability of intermolecular reactions that lead to polymerization.[8][10] |
| Acid Conc. | Optimize | Find a balance where the primary reaction is efficient but byproduct formation is not yet dominant.[11] |
2. Employ a Biphasic Solvent System: This is a highly effective engineering strategy. The goal is to continuously extract your furan product from the reactive aqueous phase into an organic phase where it is more stable.
-
How it Works: For example, in the conversion of fructose to HMF, an aqueous phase with the acid catalyst is used. A second, immiscible organic solvent (e.g., methyl isobutyl ketone - MIBK) is added. As HMF is formed, it is preferentially partitioned into the organic phase, removing it from the acidic environment where it can rehydrate and form humins.
-
Benefit: This strategy keeps the effective concentration of the furan derivative low in the reactive phase, suppressing polymerization pathways.[7]
3. Use Strategic Co-solvents: If a single-phase system is required, the choice of solvent is crucial.
-
DMSO: As mentioned, DMSO can stabilize the HMF aldehyde group and suppress nucleophilic attack, reducing humin formation.[10][14]
-
Alcohols: Using an alcohol (e.g., ethanol) as the reaction medium can lead to the formation of 5-ethoxymethylfurfural (EMF) instead of HMF. These ether derivatives are often more stable and less prone to humin formation than their hydroxyl counterparts.[16]
4. Consider Protective Group Chemistry: For multi-step syntheses where the furan core must be preserved through harsh conditions, protecting the reactive functional groups is a viable, albeit more complex, strategy.
-
Concept: The reactive hydroxymethyl and aldehyde groups of HMF can be temporarily converted into more stable functionalities (e.g., ethers, acetals).[16][17] This prevents them from participating in the polymerization reactions. The protecting groups can be removed in a later step.
-
Application: This is most common in fine chemical and pharmaceutical synthesis where substrate cost is less of a concern than final product purity and yield.[16]
Section 3: Key Experimental Protocols
Protocol 1: Standard Method for Humin Characterization by FTIR
This protocol provides a self-validating system for identifying humins isolated from a reaction.
-
Isolation: a. After the reaction is complete, transfer the entire reaction mixture to a centrifuge tube. b. Centrifuge at 4000 rpm for 15 minutes to pellet the solid humins. Decant the supernatant. c. Add 20 mL of deionized water to the pellet, vortex thoroughly to resuspend, and centrifuge again. Repeat this washing step three times to remove any water-soluble components. d. Add 20 mL of ethanol to the pellet, vortex, and centrifuge. Repeat this washing step twice to remove any organic-soluble, non-humin byproducts. e. Dry the final black/brown pellet in a vacuum oven at 60°C overnight.
-
FTIR Analysis: a. Prepare a KBr pellet by mixing ~1 mg of the dried humin sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. b. Alternatively, use an Attenuated Total Reflectance (ATR)-FTIR spectrometer. Place a small amount of the dry humin powder directly on the ATR crystal. c. Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation (Self-Validation):
-
Confirm Presence of Furanics: Look for characteristic furan ring vibrations (e.g., ~1560 cm⁻¹, ~1020 cm⁻¹).[4]
-
Confirm Absence of HMF Carbonyl: Crucially, verify the absence or significant reduction of the sharp C=O stretch associated with the HMF aldehyde group (~1670 cm⁻¹).[1][2]
-
Observe Broad Features: Note the presence of a broad O-H stretch (~3300 cm⁻¹) and C-H stretches (~2900 cm⁻¹), indicative of a complex polymeric structure.[4]
-
References
-
Upadhyay, P., & Mushrif, S. H. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega. [Link]
-
Xu, C., et al. (2020). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. Green Chemistry. [Link]
-
Upadhyay, P., & Mushrif, S. H. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ResearchGate. [Link]
-
Xu, C., et al. (2020). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. ResearchGate. [Link]
-
Wang, T., et al. (2024). A universal solvent effect on the formation of soluble humins in glucose dehydration to 5-hydroxymethylfurfural. Reaction Chemistry & Engineering. [Link]
-
Xu, C., et al. (2020). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. National Institutes of Health. [Link]
-
Xu, C., et al. (2020). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. RSC Publishing. [Link]
-
Wassenberg, J., et al. (2023). Investigation of the Formation, Characterization, and Oxidative Catalytic Valorization of Humins. MDPI. [Link]
-
Upadhyay, P., & Mushrif, S. H. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. National Institutes of Health. [Link]
-
de Jong, E., et al. (2021). The origin, composition, and applications of industrial humins – a review. Green Chemistry. [Link]
-
van der Woude, A., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]
-
Helal, A. A., et al. (2010). Characterization of different humic materials by various analytical techniques. ResearchGate. [Link]
-
de Jong, E., et al. (2021). Characterisation of humins using different analytical techniques... ResearchGate. [Link]
-
Yields of humins from HMF at different temperatures under acid catalysis. ResearchGate. [Link]
-
Frontier advances in humins research: Exploring key challenges and opportunities in biomass refining. (2024). EurekAlert!. [Link]
-
Shi, N., et al. (2020). A universal solvent effect on the formation of soluble humins in glucose dehydration to 5-hydroxymethylfurfural. ResearchGate. [Link]
-
Helal, A. A., et al. (2011). Characterization of different humic materials by various analytical techniques. FAO AGRIS. [Link]
-
Novel Method for Characterizing Humic Substances Using Fluorescent Solvatochromism. (2024). MDPI. [Link]
-
Woźniak, M., et al. (2021). Characterization of Soil Organic Matter Individual Fractions (Fulvic Acids, Humic Acids, and Humins) by Spectroscopic and Electrochemical Techniques in Agricultural Soils. MDPI. [Link]
-
Otake, K., et al. (2023). Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions. RSC Publishing. [Link]
-
van Zandvoort, I., et al. (2013). Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion: Influence of Feedstock and Processing Conditions. Radboud Repository. [Link]
-
Tsilomelekis, G., et al. (2016). Molecular structure, morphology and growth mechanisms and rates of 5-hydroxymethyl furfural (HMF) derived humins. Semantic Scholar. [Link]
-
Formation of Humin and Alkyl Levulinate in the Acid-catalyzed Conversion of Biomass-derived Furfuryl Alcohol. (2017). ResearchGate. [Link]
-
Patil, S. (2011). Structure and Formation Mechanism of Furfural-Derived Humins. ResearchGate. [Link]
-
Formation of 5-HMF and humins form cellulose. ResearchGate. [Link]
-
Liu, S., et al. (2022). Advances in understanding the humins: Formation, prevention and application. OUCI. [Link]
-
van Zandvoort, I., et al. (2013). Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion: Influence of Feedstock and Processing Conditions. ResearchGate. [Link]
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Technical Support Center: Optimizing N-Alkylation of Furan Amines
Welcome to the technical support center for the N-alkylation of furan amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and optimization of these valuable compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of furan amines and offers systematic, evidence-based approaches to resolving them.
Q1: My reaction yield is consistently low or fails to proceed. What are the likely causes and how can I improve it?
Low or no yield is a common frustration in N-alkylation reactions, often stemming from a few key factors related to the nucleophilicity of the amine, the choice of base, or the reaction conditions.
Causality-Driven Diagnosis:
The N-alkylation of a furan amine is typically an SN2 reaction where the amine's lone pair of electrons attacks an alkyl halide.[1] The furan ring, being an electron-rich aromatic system, can influence the nucleophilicity of the amine. The reaction's success hinges on efficiently deprotonating the amine to generate a more potent nucleophile (the amide anion) without causing unwanted side reactions.
Systematic Troubleshooting Steps:
-
Evaluate the Base and Solvent System: The base is critical for deprotonating the amine. If the base is too weak, the concentration of the reactive amide anion will be too low for the reaction to proceed efficiently.[2]
-
Insight: For weakly nucleophilic amines, common inorganic bases like potassium carbonate (K₂CO₃) may be insufficient. Cesium carbonate (Cs₂CO₃) is often a superior choice. Due to the large size and soft nature of the Cs⁺ ion, it forms looser ion pairs with the amide anion in aprotic polar solvents like DMF or acetonitrile, making the anion more available for reaction. This is often referred to as the "cesium effect".[3][4]
-
Actionable Advice: If using K₂CO₃ or other mild bases, consider switching to Cs₂CO₃. Ensure your solvent is anhydrous, as water can protonate the amide anion and hydrolyze the alkylating agent. Using molecular sieves can help maintain anhydrous conditions.[3]
-
-
Assess the Alkylating Agent: The nature of the leaving group is paramount.
-
Insight: Reactivity follows the trend: I > Br > Cl >> F. Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability.[5]
-
Actionable Advice: If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding alkyl bromide or iodide. A catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can be added to a reaction with an alkyl bromide or chloride to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.
-
-
Optimize Reaction Temperature:
-
Insight: Many N-alkylation reactions require heating to overcome the activation energy barrier. However, furan rings are sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening side reactions.[6]
-
Actionable Advice: Start with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.[7] If the reaction is sluggish, incrementally increase the temperature. Microwave irradiation can be an effective technique to reduce reaction times and improve yields while minimizing thermal decomposition.[3]
-
Q2: I'm observing significant formation of a di-alkylated by-product. How can I suppress this side reaction?
Overalkylation is a frequent challenge, occurring when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another equivalent of the alkylating agent.[1][8]
Causality-Driven Diagnosis:
The mono-alkylated product is often more electron-rich and less sterically hindered than the starting amine, making it a prime candidate for a second alkylation. Suppressing this requires manipulating the reaction conditions to favor the initial reaction kinetically.
Systematic Troubleshooting Steps:
-
Adjust Stoichiometry:
-
Insight: Using an excess of the amine relative to the alkylating agent increases the probability that the alkylating agent will encounter a molecule of the starting amine rather than the product.
-
Actionable Advice: Use a 2 to 5-fold excess of the furan amine relative to the alkylating agent.[9] This is often the simplest and most effective solution.
-
-
Employ a "Suppressing" Base:
-
Insight: Cesium bases (Cs₂CO₃ or CsOH) have been shown to be highly effective in promoting selective mono-N-alkylation while suppressing di-alkylation.[4][9] The exact mechanism is debated but may involve coordination effects of the large cesium cation.
-
Actionable Advice: If not already in use, switch to Cs₂CO₃ as your base. It often provides high chemoselectivity for mono-alkylation.[4]
-
-
Control Reagent Addition:
-
Insight: Slowly adding the alkylating agent to the reaction mixture keeps its instantaneous concentration low, further reducing the likelihood of a second alkylation event.
-
Actionable Advice: Use a syringe pump to add the alkylating agent dropwise over several hours. This technique, combined with adjusted stoichiometry, can significantly improve selectivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic planning and optimization of N-alkylation reactions for furan amines.
Q1: What is the best general-purpose base and solvent combination for N-alkylation of furan amines?
While the optimal choice is substrate-dependent, a highly effective and widely applicable system is Cesium Carbonate (Cs₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) .
-
Expertise & Experience: Cs₂CO₃ is a strong yet gentle base that has a high solubility in DMF.[9] This combination effectively deprotonates the amine to facilitate the reaction while its mildness helps prevent degradation of the sensitive furan ring. The high boiling point of DMF allows for a wide range of reaction temperatures to be explored. However, be mindful that residual DMF can be difficult to remove during workup. Acetonitrile is a common alternative solvent.[5]
| Base | Typical Solvent | Key Advantages | Considerations |
| Cs₂CO₃ | DMF, Acetonitrile | High reactivity, excellent for mono-alkylation, good solubility.[3][9] | Higher cost compared to other bases.[10] |
| K₂CO₃ | DMF, Acetone | Cost-effective, moderately strong. | Lower solubility, may require higher temperatures or phase-transfer catalysts.[10] |
| NaH | THF, DMF | Very strong base, drives reactions to completion. | Highly reactive, can be hazardous (flammable), may cause side reactions with functional groups. |
| t-BuOK | Toluene, THF | Strong, non-nucleophilic base. | Can promote elimination side reactions with certain alkyl halides.[11] |
Q2: Are there alternative methods to using alkyl halides for N-alkylation of furan amines?
Yes, modern catalytic methods offer greener and often more efficient alternatives to traditional alkyl halide-based reactions.[7]
-
Reductive Amination: This is a powerful one-pot method that involves reacting the furan amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the N-alkylated product.[12]
-
Advantages: This method avoids the use of alkyl halides and generates water as the primary by-product, making it highly atom-economical.[13] It is excellent for introducing a wide variety of alkyl groups.
-
Common Reducing Systems: Catalytic hydrogenation (e.g., H₂ gas with Pd/C) or transfer hydrogenation (e.g., isopropanol as a hydrogen source with a Ru or Ir catalyst) are frequently used.[7][14]
-
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant method uses an alcohol as the alkylating agent. A transition metal catalyst (often based on Ru or Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[15][16] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to reduce the imine intermediate.
Q3: My furan amine is part of a complex molecule with sensitive functional groups. How can I ensure chemoselectivity?
Chemoselectivity is crucial in drug development and complex molecule synthesis. The choice of reaction conditions can be tailored to protect sensitive functionalities.
-
Insight: Methods like Buchwald-Hartwig amination, while typically used to form aryl C-N bonds, have variants and catalyst systems that operate under exceptionally mild conditions and show broad functional group tolerance.[18][19] Similarly, enzyme-catalyzed reductive amination can offer unparalleled selectivity under mild, aqueous conditions.[20]
-
Actionable Advice:
-
For base-sensitive groups, using a milder base like K₃PO₄ or an organic base like DBU might be necessary, even if it requires longer reaction times.
-
The "Borrowing Hydrogen" method is often highly chemoselective, leaving reducible groups like olefins, halides, and thioethers untouched under optimized conditions.[16]
-
Protecting groups for other functionalities should be considered as a classic, reliable strategy if reaction conditions cannot be sufficiently moderated.
-
Experimental Protocols & Visualizations
General Protocol for Cs₂CO₃-Promoted N-Alkylation
This protocol provides a robust starting point for the mono-N-alkylation of a primary furan amine.
Materials:
-
Primary furan amine (1.0 equiv)
-
Alkyl bromide (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary furan amine and cesium carbonate.
-
Add anhydrous DMF via syringe.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl bromide dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated furan amine.[7]
Troubleshooting Workflow: Low Product Yield
This diagram outlines a logical sequence for diagnosing and resolving low yield in N-alkylation reactions.
Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.
General Reaction Mechanism
This diagram illustrates the fundamental steps of a base-promoted SN2 N-alkylation.
Caption: The general mechanism for base-promoted N-alkylation of a primary amine.
References
-
Reddy, K. L., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Asian Journal of Organic Chemistry. [Link]
-
Halpern, M. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?. PTC Organics Inc. [Link]
-
Escudero, M. I., et al. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Synthesis. [Link]
-
Salvatore, R. N., et al. (2001). Cesium effect: high chemoselectivity in direct N-alkylation of amines. Tetrahedron Letters. [Link]
-
Ni, Y., et al. (2021). Direct Reductive Amination of Biobased Furans to N-Substituted Furfurylamines by Engineered Reductive Aminase. ResearchGate. [Link]
-
Wang, D., & Astruc, D. (2020). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Molecules. [Link]
-
Mittal, R. K., et al. (2023). Selective N- or O-arylation using cesium carbonate. ResearchGate. [Link]
-
Alonso, D. M., et al. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Li, F., et al. (2019). N-Alkylation of Amines with 2,5-Furandimethanol to N,N′-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal–Ligand Bifunctional Iridium Catalyst. Inorganic Chemistry. [Link]
-
Fejér, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. [Link]
-
Reddit User Discussion. (2021). Optimization of n-BuLi alkylation of furan. r/Chempros. [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Pena-Lopez, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]
-
Ghorai, P., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
-
van der Mee, M. A. J., et al. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Polymers. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
University of Calgary. (n.d.). Alkylation of Amines. [Link]
-
Sortais, J-B., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
-
Wikipedia. (n.d.). Gold(III) chloride. [Link]
-
Poliakoff, M., et al. (2014). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. [Link]
-
Beller, M., et al. (2015). Iron catalysed direct alkylation of amines with alcohols. Nature Communications. [Link]
-
Request PDF. (n.d.). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. [Link]
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Technical Support Center: Scale-Up Synthesis of 1-(Furan-2-yl)-N-methylmethanamine HCl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 1-(Furan-2-yl)-N-methylmethanamine HCl (CAS No. 99839-46-0). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind experimental choices, offering troubleshooting advice and detailed protocols to ensure a robust and reproducible process.
Introduction: The Synthetic Pathway and Its Challenges
1-(Furan-2-yl)-N-methylmethanamine is a valuable building block in pharmaceutical and agrochemical research.[1][2] The most common and scalable synthetic route is the reductive amination of furfural with methylamine. This process typically involves two key steps: the formation of an N-methylfurfurylimine intermediate, followed by its in-situ reduction to the target secondary amine. The final step is the formation of the hydrochloride salt to improve stability and handling.[1]
While straightforward on paper, scaling this synthesis presents distinct challenges related to reaction control, impurity formation, product stability, and safe handling of reagents. This guide provides a structured, question-and-answer approach to address these critical issues.
Part 1: Frequently Asked Questions (FAQs) - Core Process & Safety
This section addresses high-level questions that should be considered before initiating a scale-up campaign.
Q1: What is the most critical aspect to control during the reductive amination of furfural on a large scale?
A1: Temperature control is paramount. The reduction of the imine intermediate, particularly with sodium borohydride (NaBH₄), is highly exothermic.[3] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Poor temperature control can lead to:
-
Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure, posing a significant safety hazard from the evolution of hydrogen gas.[3]
-
Side Product Formation: Higher temperatures can promote the formation of impurities through over-reduction or polymerization of the furan ring.
-
Reduced Selectivity: The desired reaction pathway may become less favored at elevated temperatures.
Q2: Are there specific safety concerns associated with using Sodium Borohydride (NaBH₄) at scale?
A2: Yes, NaBH₄ requires stringent handling protocols, especially at the kilogram scale. Key hazards include:
-
Hydrogen Gas Evolution: NaBH₄ reacts with protic solvents (like methanol, often used in this reaction) and water to generate flammable hydrogen gas.[4][5] The rate of this reaction increases with temperature and lower pH. Reactors must be equipped with adequate ventilation and pressure relief systems.
-
Caustic Nature: Sodium borohydride is corrosive and can cause severe skin and eye burns.[3] Appropriate Personal Protective Equipment (PPE) is mandatory.
-
Moisture Sensitivity: It reacts violently with water.[3][6] Storage and handling must be under anhydrous conditions.
Q3: The furan ring is known to be sensitive. What precautions should I take?
A3: The furan ring is susceptible to degradation, particularly under strongly acidic conditions, which can catalyze ring-opening and subsequent polymerization.[7][8][9]
-
Avoid Strong Acids During Reaction: The reductive amination should be run under neutral or slightly basic conditions.
-
Controlled Salt Formation: When forming the HCl salt, the addition of hydrochloric acid must be carefully controlled. Use of gaseous HCl or a solution of HCl in an organic solvent (e.g., isopropanol) is preferred over aqueous HCl to minimize contact with water and prevent hydrolysis or degradation.
-
Rate-Limiting Step: The rate-limiting step for acid-catalyzed ring opening is the initial protonation of the furan ring, making pH control critical throughout the process.[9]
Part 2: Troubleshooting Guide - From Reaction to Isolation
This section provides specific troubleshooting advice for common problems encountered during the synthesis workflow.
Category 1: The Reductive Amination Reaction
Q4: My reaction has stalled, and I have low conversion of furfural. What went wrong?
A4: Low conversion is a common scale-up issue often traced back to several factors.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Imine Formation | The initial condensation of furfural and methylamine to form the imine is an equilibrium process. Ensure methylamine is in slight excess. If using an aqueous solution of methylamine, ensure the reaction concentration is high enough to drive the equilibrium forward. |
| Inactive Reducing Agent | Sodium borohydride can degrade upon improper storage. Use a fresh, unopened container or test the activity of the existing batch on a small scale. Ensure it is added to the reaction under a nitrogen atmosphere to prevent premature quenching by atmospheric moisture. |
| Inadequate Mixing | At scale, solid NaBH₄ can settle at the bottom of the reactor if agitation is insufficient. This leads to a non-homogenous reaction and localized quenching. Ensure the reactor's overhead stirrer is capable of maintaining a good suspension of all reagents. |
| Temperature Too Low | While avoiding high temperatures is crucial, the reaction may be too slow if the temperature is excessively low. Determine the optimal temperature range in the lab (often 0-25 °C) and ensure your plant's cooling system can maintain it. |
Q5: I'm seeing a significant amount of furfuryl alcohol as a by-product. How can I prevent this?
A5: The formation of furfuryl alcohol indicates that the reduction of furfural's aldehyde group is competing with the desired reduction of the imine.
-
Causality: This occurs when the reducing agent is added before imine formation is substantially complete. Sodium borohydride can readily reduce aldehydes.
-
Solution: Implement a staged addition protocol. First, mix the furfural and methylamine and allow them to stir for a period (e.g., 1-2 hours) to maximize imine formation. Monitor the disappearance of furfural by TLC or HPLC. Only then should you begin the slow, portion-wise addition of sodium borohydride while maintaining a low temperature.
Q6: My final product is dark-colored, suggesting impurities. What is the likely source?
A6: Dark coloration often points to polymerization or degradation products of furfural.[7]
-
Causality: As discussed, furans are sensitive to acid. Any localized acidic conditions, potentially from impurities in the starting materials or an improper quench, can initiate polymerization. Overheating can also contribute to degradation.
-
Solution:
-
Reagent Quality: Ensure your furfural is freshly distilled or from a recently opened bottle, as it can oxidize and polymerize on storage.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent air oxidation.
-
Controlled Quench: Quench the reaction by slowly adding a mild reagent like acetone or acetic acid at low temperatures before adding water. This safely consumes excess borohydride without causing drastic pH or temperature changes.
-
Category 2: Work-up and Salt Formation
Q7: I'm struggling with the crystallization of the HCl salt. The product is "oiling out" instead of precipitating as a solid.
A7: "Oiling out" is a common crystallization problem where the product separates as a liquid phase instead of a solid. This is often due to issues with supersaturation, solvent choice, or impurities.
-
Causality: The solubility of the amine hydrochloride salt is too high in the chosen solvent system at the crystallization temperature, or impurities are inhibiting crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent System: The choice of solvent is critical. Isopropanol (IPA), ethyl acetate (EtOAc), or mixtures thereof are commonly used. IPA is often a good choice for dissolving the free base, followed by the addition of a less polar "anti-solvent" like methyl tert-butyl ether (MTBE) or heptane to induce precipitation after adding HCl.
-
Temperature Control: Cool the solution slowly after HCl addition. A rapid temperature drop can lead to a sudden high supersaturation, favoring oiling out over orderly crystallization.
-
Seeding: If you have a small amount of pure, crystalline product, use it to seed the solution. This provides a template for crystal growth and can be highly effective at preventing oil formation.
-
Purity of Free Base: Ensure the free base is of high purity before attempting salt formation. Oily impurities can significantly disrupt crystallization. Consider a quick charcoal treatment or silica plug filtration of the free base solution if baseline impurities are suspected.
-
Q8: The final isolated product has a low melting point and appears wet or hygroscopic.
A8: This typically indicates the presence of residual solvent or that the product is not the desired anhydrous HCl salt.
-
Causality:
-
Trapped Solvent: Inefficient drying can leave residual crystallization solvents.
-
Hygroscopicity: The presence of excess HCl or water during the salt formation can lead to a hygroscopic or partially hydrated salt.
-
-
Solution:
-
Drying: Dry the final product thoroughly under vacuum at a slightly elevated temperature (e.g., 40-50 °C), ensuring the temperature is well below the product's melting point.
-
Stoichiometry of HCl: Use a slight excess (e.g., 1.05-1.1 equivalents) of HCl to ensure complete protonation, but avoid a large excess. The HCl should be added as a solution in a dry solvent like IPA or dioxane.
-
Washing: Wash the filtered solid with a dry, non-polar solvent (e.g., cold diethyl ether or heptane) to remove surface impurities and residual acid before drying.[10]
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Scale-Up Synthesis of 1-(Furan-2-yl)-N-methylmethanamine HCl
Safety Notice: This procedure involves flammable solvents, corrosive reagents, and the evolution of hydrogen gas. It must be performed in a suitable reactor within a well-ventilated area by trained personnel.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 mol scale) | Notes |
| Furfural | 96.09 | 96.1 g (1.0 mol) | Freshly distilled recommended |
| Methylamine (40% in H₂O) | 31.06 | 85.4 g (1.1 mol) | |
| Sodium Borohydride (NaBH₄) | 37.83 | 45.4 g (1.2 mol) | Handle under inert gas |
| Methanol (MeOH) | 32.04 | 1 L | Anhydrous grade |
| Isopropanol (IPA) | 60.10 | 500 mL | For salt formation |
| HCl in IPA (e.g., 3M) | 36.46 | ~350 mL (1.05 mol) | Titrate before use |
| Methyl tert-butyl ether (MTBE) | 88.15 | 1 L | For washing/precipitation |
Procedure:
-
Imine Formation:
-
Charge the reactor with Methanol (1 L) and cool to 0-5 °C under a nitrogen atmosphere.
-
Add the 40% aqueous methylamine solution (85.4 g) to the cold methanol.
-
Slowly add the furfural (96.1 g) to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 5-10 °C for 1-2 hours. Monitor the reaction by TLC/HPLC to confirm the consumption of furfural.
-
-
Reduction:
-
Once imine formation is complete, begin the portion-wise addition of Sodium Borohydride (45.4 g). CAUTION: This is highly exothermic and generates H₂ gas. Add in small portions over 2-3 hours, maintaining the internal temperature at 5-10 °C. Ensure the reactor's off-gas is safely vented.
-
After the addition is complete, allow the reaction to stir at 10-15 °C for an additional 2-3 hours, or until reaction completion is confirmed by HPLC.
-
-
Work-up and Isolation of Free Base:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly quench the reaction by adding acetone (~50 mL) until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
To the remaining residue, add water (500 mL) and ethyl acetate (500 mL). Stir and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Furan-2-yl)-N-methylmethanamine as an oil.
-
-
HCl Salt Formation and Purification:
-
Dissolve the crude amine oil in Isopropanol (500 mL).
-
Cool the solution to 0-5 °C.
-
Slowly add the HCl/IPA solution (~350 mL) dropwise with vigorous stirring. Monitor the pH of the solution to ensure it becomes acidic.
-
A white precipitate should form. After the addition is complete, stir the slurry at 0-5 °C for 1 hour.
-
Filter the solid product and wash the filter cake with cold MTBE (2 x 200 mL).
-
Dry the solid in a vacuum oven at 45 °C to a constant weight. Expected yield: 110-130 g (75-88%).
-
Visual Workflows
Caption: Troubleshooting decision tree for low yield/purity.
Part 4: Analytical & Quality Control
Ensuring the final product meets specifications is critical. A combination of methods should be used to confirm identity and purity. [11]
| Analytical Method | Purpose | Typical Acceptance Criteria |
|---|---|---|
| ¹H NMR | Structural confirmation and identification of major impurities. | Spectrum conforms to the structure of 1-(Furan-2-yl)-N-methylmethanamine HCl. Absence of significant signals from starting materials or major by-products. |
| HPLC | Purity determination and quantification of impurities. | Purity ≥ 98.0% (area %). Individual impurities ≤ 0.5%. |
| Melting Point | Physical property check for purity. | Sharp melting point within a defined range (e.g., 145-150 °C). A broad or depressed range indicates impurities. |
| Elemental Analysis (CHN) | Confirms elemental composition against the theoretical formula (C₆H₁₀ClNO). | Experimental values for C, H, N are within ±0.4% of the theoretical values. [11]|
References
-
Roman, G. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. [Link]
-
TALENTA Publisher. (2021). Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. Universitas Sumatera Utara. [Link]
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]
-
Song, C., et al. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. [Link]
-
Kumar, S., et al. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. PubMed. [Link]
-
ResearchGate. (2021). Long-term stability of sodium borohydrides for hydrogen generation. [Link]
-
Ananikov, V. P., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
-
ResearchGate. (2015). Synthesis of 1-(Furan-2-yl) imine Functionalized Silica as a Chelating Sorbent and its Preliminary Use in Metal Ion Adsorption. [Link]
-
CentAUR. Efficient hydrolytic hydrogen evolution from sodium borohydride catalyzed by polymer immobilized ionic liquid stabilized. [Link]
-
Taylor & Francis eBooks. (2021). Reductive Amination of Furfural to Furfurylamine. [Link]
-
The Royal Society of Chemistry. (2011). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. [Link]
-
Journal of the American Chemical Society. Sodium Borohydride, Its Hydrolysis and its Use as a Reducing Agent and in the Generation of Hydrogen. [Link]
-
MDPI. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of N,N-bis(furan-2-ylmethyl)butan-1-amine. [Link]
-
RSC Publishing. (2015). Analytical Methods. [Link]
-
OSU Chemistry. Sodium Borohydride SOP. [Link]
-
PubMed. (2022). Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2. [Link]
-
ResearchGate. (2020). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. [Link]
-
Chatterjee, M., et al. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link]
-
Ananikov, V. P., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed. [Link]
-
American Chemical Society. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
ResearchGate. (2013). Determination of N-methylmethanamine in metformin hydrochloride bulk drug using pre-column derivatization and RP-HPLC. [Link]
Sources
- 1. CAS 99839-46-0: 2-Furanmethanamine, N-methyl-, hydrochlori… [cymitquimica.com]
- 2. 99839-46-0|1-(Furan-2-yl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
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- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
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Furan-Based Secondary Amines: A Technical Guide to Safe Storage, Handling, and Experimental Troubleshooting
Welcome to the Technical Support Center for furan-based secondary amines. This guide is designed for researchers, scientists, and professionals in drug development who work with this versatile class of compounds. Our goal is to provide you with the technical expertise and practical insights necessary to ensure the safe and effective use of furan-based secondary amines in your experimental workflows. The inherent reactivity and specific stability profile of the furan moiety, combined with the properties of the secondary amine group, necessitate a nuanced approach to their handling and storage. This resource will serve as a comprehensive guide, from receipt of the compound to its final use in a reaction, addressing potential challenges and offering field-proven solutions.
Core Principles of Handling Furan-Based Secondary Amines
Furan-based secondary amines are valuable intermediates in medicinal chemistry and materials science. However, the furan ring is susceptible to certain conditions that can lead to degradation and the formation of hazardous byproducts. Understanding these sensitivities is paramount for maintaining the integrity of your materials and ensuring laboratory safety.
Inherent Instabilities of the Furan Ring
The furan nucleus is an electron-rich aromatic heterocycle, which makes it prone to reactions with electrophiles. The primary degradation pathways to be aware of are:
-
Acid-Catalyzed Degradation: The furan ring is highly sensitive to acidic conditions, which can lead to protonation, loss of aromaticity, and subsequent ring-opening to form 1,4-dicarbonyl compounds.[1] These intermediates are often unstable and can readily polymerize, resulting in the formation of dark, insoluble materials and a significant loss of your desired compound.
-
Oxidative Degradation and Peroxide Formation: Like many ethers, compounds containing a furan ring can form explosive peroxides upon exposure to air and light over time.[2] This process is autocatalytic and represents a significant safety hazard, particularly when distilling or concentrating solutions to dryness. The secondary amine functionality can also be susceptible to oxidation.
-
Thermal and Light Sensitivity: Many furan derivatives are sensitive to heat and light.[1] Elevated temperatures can accelerate decomposition and polymerization, while UV light can promote the formation of peroxides.
Storage and Handling Guidelines
Proper storage and handling are the first line of defense against the degradation of furan-based secondary amines and the prevention of laboratory accidents.
Recommended Storage Conditions
To ensure the long-term stability of your furan-based secondary amines, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C)[3] | Reduces the rate of decomposition and peroxide formation. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen)[3] | Minimizes contact with oxygen, thereby inhibiting peroxide formation. |
| Light | In an amber or opaque container[3] | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, compatible material (see Section 2.2) | Prevents exposure to air and moisture. |
Upon receiving a furan-based secondary amine, it is crucial to date the container upon receipt and upon opening .[3] This practice is essential for tracking the age of the compound and adhering to peroxide testing schedules.
Material Compatibility
The choice of storage and reaction vessels is critical to prevent contamination and degradation.
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Preferred for both storage and reactions. |
| Stainless Steel | Good | Can be used for larger scale operations. |
| Polyethylene (HDPE, LDPE) | Fair to Good | May be suitable for short-term storage of some amines, but check specific compatibility.[4] |
| Acids | Incompatible | Fumes can react with amine vapors to form fine dust.[5] |
| Oxidizing Agents | Incompatible | Can lead to vigorous and potentially explosive reactions.[2] |
Personal Protective Equipment (PPE)
When handling furan-based secondary amines, appropriate PPE is mandatory to prevent exposure.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific compound.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhaling vapors, a respirator may be necessary.[6]
Troubleshooting Guide
This section addresses common issues encountered during the use of furan-based secondary amines in a question-and-answer format.
Question 1: My reaction mixture containing a furan-based secondary amine turned dark brown/black, and I have a low yield of my desired product. What happened?
Answer: The darkening of the reaction mixture is a strong indicator of furan ring decomposition and polymerization. The most likely cause is the presence of acid.
-
Causality: The furan ring is highly susceptible to acid-catalyzed degradation.[1] Even trace amounts of acid can initiate a cascade of reactions leading to ring-opening and the formation of polymeric byproducts.
-
Troubleshooting Steps:
-
Check the pH of your reaction mixture: If acidic, consider using a non-acidic catalyst or adding a mild, non-nucleophilic base to neutralize any acid.
-
Purify your starting materials: Ensure that your solvents and other reagents are free from acidic impurities.
-
Lower the reaction temperature: Decomposition reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can help to minimize side reactions.
-
Work under an inert atmosphere: While acid is the primary culprit for polymerization, the presence of oxygen can also contribute to degradation.
-
Question 2: I suspect my old bottle of a furan-based secondary amine may have formed peroxides. How can I test for this, and what should I do if the test is positive?
Answer: Peroxide formation is a serious safety concern. Do not handle or move a container if you see crystals, a precipitate, or an oily viscous layer, as these can be shock-sensitive explosive peroxides.
-
Causality: Furan-containing compounds can form peroxides upon exposure to air and light.[2] These peroxides can detonate upon shock, heat, or friction.
-
Peroxide Testing Protocol:
-
Visual Inspection: Before opening, carefully inspect the container for the presence of crystals, discoloration, or a viscous layer.[7] If any of these are present, do not open the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Chemical Testing: If there are no visual signs of peroxide formation, you can test for peroxides using commercially available test strips or a chemical method.[8][9]
-
Test Strips: Moisten the test strip with the furan-based secondary amine. A color change (typically to blue or purple) indicates the presence of peroxides.[10]
-
Potassium Iodide (KI) Test: Add 1 mL of the furan-based secondary amine to a solution of 1 mL of glacial acetic acid containing 0.1 g of sodium iodide or potassium iodide. A yellow to brown color indicates the presence of peroxides.[9]
-
-
-
Action for Positive Test: If the peroxide test is positive, the compound should be treated to remove the peroxides or disposed of as hazardous waste. Contact your EHS office for guidance on proper disposal procedures. Do not attempt to distill a solution with a positive peroxide test.
Question 3: My purification of a furan-based secondary amine by silica gel chromatography is giving poor recovery and streaking on the TLC plate. What can I do?
Answer: The acidic nature of silica gel can cause on-column degradation of furan-containing compounds.
-
Causality: The slightly acidic surface of standard silica gel can be sufficient to catalyze the decomposition of sensitive furan rings.[1]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solution of a non-polar solvent containing a small amount of a non-nucleophilic base, such as triethylamine, and then re-slurrying in your desired eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.
-
Alternative Purification Methods: If the compound is thermally stable, vacuum distillation may be a suitable alternative. Recrystallization is another option if the compound is a solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of a furan-based secondary amine? A1: The shelf life can vary depending on the specific structure of the compound and the storage conditions. When stored properly under refrigeration, in an inert atmosphere, and protected from light, many furan-based secondary amines can be stable for a year or more. However, it is crucial to monitor for peroxide formation, especially after the container has been opened. As a general rule, opened containers of peroxide-forming chemicals should be tested for peroxides every 3-6 months.[9][10]
Q2: Can I use a rotary evaporator to concentrate a solution of a furan-based secondary amine? A2: Yes, but with extreme caution. Never distill to dryness. This can concentrate any peroxides that may have formed, leading to a potential explosion. Always leave a small amount of solvent in the flask. It is also advisable to test for peroxides before any concentration step.
Q3: What are some common side reactions to be aware of during the synthesis of furan-based secondary amines? A3: Besides the degradation of the furan ring, common side reactions can include over-alkylation of the amine, leading to the formation of tertiary amines or quaternary ammonium salts.[11][12] During reductive amination reactions to form the secondary amine, the direct reduction of the starting aldehyde or ketone to an alcohol is a common side reaction.
Q4: How should I dispose of waste containing furan-based secondary amines? A4: Waste containing furan-based secondary amines should be treated as hazardous waste. It should be collected in a properly labeled, sealed container and disposed of through your institution's EHS office. Do not mix with incompatible waste streams, such as strong acids or oxidizing agents.
Visual Workflows
Decision Tree for Handling a New Bottle of Furan-Based Secondary Amine
Caption: Workflow for receiving and storing a new furan-based secondary amine.
Troubleshooting Workflow for a Failed Reaction
Caption: A systematic approach to troubleshooting failed reactions.
References
-
Dartmouth College. (n.d.). Peroxide-Forming Chemicals. Environmental Health and Safety. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
University of Waterloo. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds. Chemistry. Retrieved from [Link]
-
Missouri University of Science and Technology. (n.d.). Appendix A Peroxide Test Protocol. Environmental Health and Safety. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]
-
Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Greenbook. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]
-
Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Industrial Specialties Mfg. (2020). Chemical Compatibility Chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. Retrieved from [Link]
-
The Hong Kong University of Science and Technology. (n.d.). Peroxide Tests. Health, Safety and Environment Office. Retrieved from [Link]
-
Pearson. (n.d.). Amine Reactions Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]
-
Request PDF. (2025). The behaviour of furan derivatives in polymerization reactions. Retrieved from [Link]
-
CP Lab Safety. (n.d.). LDPE Chemical Compatibility Chart. Retrieved from [Link]
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
Sources
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- 4. calpaclab.com [calpaclab.com]
- 5. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Troubleshooting Amine Unit Simulations [bre.com]
- 8. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Furan Amine Analysis
A Senior Application Scientist's Field-Proven Insights into Method Selection and Experimental Design
For researchers, scientists, and professionals in drug development, the accurate quantification of furan amines is a critical task. These compounds, relevant in both pharmaceutical and food safety analysis, demand robust and validated analytical methods. The two primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth, objective comparison of these methods, supported by experimental data, to facilitate informed decisions in method selection for your specific analytical needs.
At a Glance: HPLC vs. GC-MS for Furan Amine Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[1] |
| Sample Volatility | Ideal for non-volatile, polar, or thermally unstable compounds.[2] | Requires volatile and thermally stable analytes; derivatization is often necessary for furan amines.[1][2] |
| Derivatization | Often not required, allowing for direct analysis of many furan amines.[1] | Frequently necessary to increase volatility and improve chromatographic separation.[1] |
| Instrumentation | HPLC system with a suitable column (e.g., C18) and various detectors (e.g., DAD, MS).[3] | GC system coupled to a mass spectrometer, often with a headspace autosampler.[4] |
| Sensitivity | Varies with the detector; MS detectors offer high sensitivity.[1] | Generally high sensitivity, especially with selected ion monitoring (SIM) or tandem MS (MS/MS).[1][4] |
| Analysis Time | Can range from a few minutes to over an hour, depending on the complexity of the sample.[1] | Typically offers faster analysis times for volatile compounds.[1] |
| Key Advantage | Broad applicability to a wide range of furan amines without the need for derivatization.[1] | High separation efficiency and sensitivity, particularly for volatile furan derivatives. |
The Causality Behind Experimental Choices: A Deeper Dive
The choice between HPLC and GC-MS is not merely a matter of preference but is dictated by the physicochemical properties of the furan amines of interest and the analytical objectives.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[2] The separation is based on the differential interactions of the analytes with the stationary and mobile phases, often governed by polarity.[2]
Why Choose HPLC for Furan Amine Analysis?
-
Polarity and Thermal Instability: Many furan amines are polar and may be thermally labile. HPLC is exceptionally well-suited for such compounds as it operates at or near ambient temperatures, preventing degradation.[2][5]
-
Direct Analysis: For many furan amines, derivatization is not necessary, simplifying sample preparation and reducing the potential for analytical errors.[1]
-
Broad Applicability: HPLC can be adapted to analyze a wide range of furan amines, from small molecules to larger, more complex structures.[6]
Considerations for HPLC Method Development:
-
Column Selection: Reversed-phase columns, such as C18, are commonly used for the separation of furan derivatives.[3][7] For very polar furan amines, hydrophilic interaction liquid chromatography (HILIC) or aqueous normal phase (ANP) chromatography may be more appropriate.[8]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (like acetonitrile or methanol) is typically employed to achieve optimal separation.[3][9]
-
Detection: Diode-array detection (DAD) can be used for furan amines with a suitable chromophore.[3] For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS/MS) is the preferred approach.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] In GC, a gaseous mobile phase carries the vaporized sample through a column, and separation is primarily based on the compound's volatility and boiling point.[2]
Why Choose GC-MS for Furan Amine Analysis?
-
High Separation Efficiency: Capillary GC columns offer excellent resolution, allowing for the separation of closely related furan amine isomers.[12]
-
High Sensitivity and Specificity: Mass spectrometry provides sensitive and specific detection, which is crucial for trace-level analysis in complex matrices like food.[4]
-
Established Methods: There are well-established GC-MS methods for the analysis of furan and its volatile derivatives, particularly in food safety applications.[13][14]
The Critical Role of Derivatization in GC-MS of Furan Amines:
Many furan amines are not sufficiently volatile or thermally stable for direct GC analysis.[15] Their polar nature can also lead to poor peak shapes due to interactions with the GC column.[16][17] Derivatization is a chemical modification process that addresses these challenges by:
-
Increasing Volatility: Replacing active hydrogens on amine groups with less polar functional groups (e.g., through acylation or silylation) increases the compound's volatility.[18][19]
-
Improving Thermal Stability: Derivatization can make the analyte more stable at the high temperatures required for GC analysis.[18]
-
Enhancing Chromatographic Separation: Derivatized analytes often exhibit better peak shapes and are more easily separated on standard GC columns.[18]
Experimental Data: A Comparative Overview
The following table summarizes key validation parameters for HPLC and GC-MS methods for the analysis of furan derivatives and biogenic amines, providing a comparative perspective on their performance.
| Validation Parameter | HPLC-Based Methods | GC-MS-Based Methods |
| Linearity (r²) | > 0.99[20] | > 0.99[20] |
| Limit of Detection (LOD) | 0.01 - 0.18 mg/kg (for biogenic amines)[20] | 0.01 - 0.02 ng/g (for furan)[20] |
| Limit of Quantification (LOQ) | 0.02 - 0.31 mg/kg (for biogenic amines)[20] | 0.04 - 0.06 ng/g (for furan)[20] |
| Recovery (%) | 89.63% - 100% (for biogenic amines)[20] | 77.81 - 111.47% (for furan)[20] |
| Precision (RSD %) | Intraday: 1.86 - 5.95%, Interday: 2.08 - 5.96% (for biogenic amines)[20] | Intraday: 1-16%, Interday: 4-20% (for furan and its derivatives)[21] |
Experimental Protocols: Step-by-Step Methodologies
HPLC-DAD Analysis of Furanic Compounds in Transformer Oil
This protocol is adapted from a standard method for the analysis of furan derivatives.[22]
-
Standard Preparation: Prepare individual stock solutions of furan amine standards in a suitable solvent like toluene. Create a mixed standard solution from the individual stocks.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 4 mL of the sample (e.g., transformer oil), add 1 mL of acetonitrile.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 5,000 x g for 5 minutes at 25°C.
-
The upper acetonitrile layer contains the extracted furan amines.
-
-
HPLC Analysis:
GC-MS Analysis of Furan in Food Samples
This protocol is based on the FDA method for furan determination.[13][14]
-
Standard Preparation: Prepare stock and working standards of furan and a deuterated internal standard (e.g., d4-furan) in methanol or water.[14]
-
Sample Preparation (Headspace Sampling):
-
GC-MS Analysis:
-
Headspace Conditions: Equilibrate the sample at a specific temperature (e.g., 60°C) to allow furan to partition into the headspace.[14]
-
GC Column: A column suitable for volatile compounds, such as a PLOT column or a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[12][13]
-
Carrier Gas: Helium.[12]
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring the characteristic ions for furan and its internal standard.[13]
-
Visualization of Analytical Workflows
Caption: Generalized workflows for HPLC and GC-MS analysis of furan amines.
Decision Logic: Choosing the Right Technique
The selection between HPLC and GC-MS for furan amine analysis is a critical decision that impacts method development and the quality of analytical results. The following diagram illustrates the key decision points.
Caption: Decision tree for selecting between HPLC and GC-MS for furan amine analysis.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques for the determination of furan amines. The optimal choice depends on the specific properties of the analytes and the goals of the analysis. HPLC is generally more versatile for a wider range of furan amines, particularly those that are polar and thermally labile, often without the need for derivatization. GC-MS, on the other hand, offers excellent separation efficiency and sensitivity for volatile furan amines, although derivatization is frequently a necessary step for non-volatile compounds. By carefully considering the factors outlined in this guide, researchers can select the most appropriate technique and develop robust, reliable methods for the accurate quantification of furan amines.
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A Comparative Benchmarking of Furan-Based Monoamine Oxidase Inhibitors: A Guide for Drug Development Professionals
In the landscape of neurotherapeutics, the quest for potent and selective enzyme inhibitors remains a cornerstone of drug discovery. Monoamine oxidases (MAO), critical enzymes in the catabolism of monoamine neurotransmitters, have long been a focal point for the development of treatments for neurodegenerative disorders and depression.[1] This guide offers a comparative analysis of a burgeoning class of molecules: furan-based MAO inhibitors. By leveraging the privileged furan scaffold, researchers are uncovering novel compounds with promising inhibitory profiles.[2] This document provides an in-depth comparison of these agents against established non-furan alternatives, supported by experimental data and detailed protocols to empower researchers in their pursuit of next-generation neurological drugs.
The Central Role of Monoamine Oxidase and the Promise of Furan Scaffolds
Monoamine oxidases are mitochondrial enzymes existing in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution.[3] Selective inhibition of these isoforms is a key therapeutic strategy. MAO-A inhibitors are primarily employed as antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[3] The development of reversible and selective MAO inhibitors is an active area of research to mitigate the side effects associated with older, irreversible inhibitors.[4]
The furan ring is a versatile five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[2] Its utility as a pharmacophore stems from its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, while potentially offering improved metabolic stability and receptor interaction profiles. The unique electronic properties of the furan scaffold and the potential for diverse substitutions at its C2 and C5 positions make it an attractive starting point for the design of novel MAO inhibitors.[2]
Comparative Analysis of Inhibitory Potency and Selectivity
The efficacy of an MAO inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for either the MAO-A or MAO-B isoform. A higher selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B) for a MAO-B selective inhibitor or vice versa for a MAO-A selective inhibitor, indicates a more targeted therapeutic agent.
Furan-Based MAO Inhibitors: A Quantitative Overview
Recent studies have highlighted several classes of furan-containing compounds with significant MAO inhibitory activity. Furan-based chalcones, in particular, have emerged as a promising class of potent and selective MAO-B inhibitors.[5][6][7] Additionally, benzofuran derivatives and other furan-containing molecules have demonstrated noteworthy activity.[8][9]
Below is a table summarizing the in vitro inhibitory activities of representative furan-based MAO inhibitors.
| Compound Class | Specific Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Furan-Based Chalcones | KD1 | >16.65 | 0.023 | >723 (for MAO-B) | [5][6] |
| KD9 | >40 | 0.015 | >2666 (for MAO-B) | [5][6] | |
| Furanochalcone Derivative | 28.6 | 0.174 | 164 (for MAO-B) | [7] | |
| Benzofuran Derivatives | Compound 2l | 0.073 | 0.75 | 10.3 (for MAO-A) | [8][9] |
| Other Furan Derivatives | F2MPA | >100 | 3.3 | >30 (for MAO-B) | [10] |
Table 1: In vitro inhibitory activity of selected furan-based MAO inhibitors.
Non-Furan-Based MAO Inhibitors: The Clinical Benchmark
To contextualize the performance of furan-based inhibitors, it is essential to compare them against clinically established non-furan agents. These compounds represent the current standard of care and provide a benchmark for potency and selectivity.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Clorgyline | Irreversible, MAO-A Selective | 0.0012 | 1.9 | 1583 (for MAO-A) | [11] |
| Selegiline | Irreversible, MAO-B Selective | 23 | 0.051 | 451 (for MAO-B) | [7] |
| Moclobemide | Reversible, MAO-A Selective | 6.1 | >1000 | >164 (for MAO-A) | [4][12] |
| Safinamide | Reversible, MAO-B Selective | 580 | 0.098 | 5918 (for MAO-B) | [2] |
| Rasagiline | Irreversible, MAO-B Selective | 0.412 | 0.00443 | 93 (for MAO-B) | [5][12] |
| Phenelzine | Irreversible, Non-Selective | ~0.02 | ~0.015 (Ki) | ~1.3 | [13] |
| Tranylcypromine | Irreversible, Non-Selective | 2.3 | 0.95 | 2.4 | [8] |
Table 2: In vitro inhibitory activity of clinically used non-furan-based MAO inhibitors.
Structure-Activity Relationship (SAR) Insights
The inhibitory profile of furan-based compounds is intrinsically linked to their chemical structure. Analysis of the available data reveals key structure-activity relationships that can guide future drug design efforts.
For furan-based chalcones, the nature and position of substituents on both the furan ring and the adjacent phenyl ring play a crucial role in determining potency and selectivity. For instance, the presence of a nitro group on the phenyl ring and specific substitutions on the furan moiety have been shown to significantly enhance MAO-B inhibitory activity and selectivity.[5] The substitution pattern, particularly the presence of halogens, on the phenyl rings of the chalcone scaffold has been found to be a key determinant of MAO-B inhibition.[5]
Caption: Key structural determinants of furan-based MAO inhibitor activity.
Experimental Protocol: In Vitro MAO Inhibition Assay
To ensure the reproducibility and comparability of results, a standardized experimental protocol is paramount. The fluorometric kynuramine assay is a widely accepted method for determining MAO activity and screening for inhibitors.[3][14][15]
Principle
The assay measures the fluorescence of 4-hydroxyquinoline, which is formed by the spontaneous cyclization of the initial product of the MAO-catalyzed deamination of kynuramine. The rate of fluorescence increase is directly proportional to the MAO activity.
Materials
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)[16]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (furan-based inhibitors and reference compounds)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)
Procedure
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in phosphate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the appropriate volume of phosphate buffer. b. Add the test compound or reference inhibitor solution to the respective wells. c. Add the diluted enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a specified duration (e.g., 30 minutes) using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. b. Determine the percentage of inhibition for each concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates that furan-based scaffolds hold significant promise for the development of novel MAO inhibitors. Furan-based chalcones, in particular, have shown exceptional potency and selectivity for MAO-B, with some compounds exhibiting IC50 values in the low nanomolar range, rivaling or even surpassing established clinical agents. The versatility of the furan ring allows for fine-tuning of the pharmacological profile through strategic chemical modifications.
Future research should focus on optimizing the pharmacokinetic properties of these furan-based leads, including their blood-brain barrier permeability and metabolic stability. Further exploration of different furan-containing scaffolds beyond chalcones is also warranted. In vivo studies are now crucial to validate the therapeutic potential of these promising compounds in relevant animal models of neurodegenerative diseases and depression. The continued investigation of furan-based MAO inhibitors represents a compelling avenue for the discovery of next-generation neurotherapeutics with improved efficacy and safety profiles.
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Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. ResearchGate. Available at: [Link].
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MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. Available at: [Link].
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Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. Available at: [Link].
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The Pivotal Role of the Furan Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-(Furan-2-yl)-N-methylmethanamine Analogs
In the landscape of medicinal chemistry, the furan nucleus stands as a privileged scaffold, consistently featured in a diverse array of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings make it a cornerstone in the design of novel therapeutics.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the 1-(Furan-2-yl)-N-methylmethanamine core. We will dissect the nuanced effects of structural modifications on biological activity, drawing upon robust experimental data from studies on two distinct and highly relevant protein targets: the interleukin-33 receptor (ST2) and monoamine oxidase (MAO). Through this comparative analysis, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
The Furan Core: A Versatile Player in Drug Design
The five-membered aromatic ring of furan, with its single oxygen atom, imparts a unique combination of properties to a molecule. It is more polar than a benzene ring, yet still capable of engaging in π-π stacking interactions.[1] This duality allows for a fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. The positions on the furan ring, particularly C2 and C5, are readily amenable to substitution, providing a straightforward avenue for chemists to modulate a molecule's interaction with its biological target.[3] The broad therapeutic potential of furan-containing compounds is well-documented, with examples spanning antibacterial, antiviral, anti-inflammatory, and anticancer agents.[5][6]
Case Study 1: Inhibition of the ST2 Receptor in Inflammatory Diseases
The ST2 receptor, a member of the interleukin-1 receptor family, plays a critical role in the inflammatory cascade. Its ligand, IL-33, is a key mediator in various inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors of the ST2/IL-33 interaction is a promising therapeutic strategy. A recent comprehensive study by Yuan et al. provides an exceptional dataset for dissecting the SAR of 1-(Furan-2-yl)methanamine analogs as ST2 inhibitors.[1][3]
The Core Scaffold and Key Interaction Points
The foundational structure for this class of ST2 inhibitors is 1-(Furan-2-ylmethyl)pyrrolidine. The furan ring, the pyrrolidine ring, and substituents on both play crucial roles in binding to the ST2 receptor. The following diagram illustrates the general workflow for synthesizing and evaluating these analogs.
Comparative Analysis of ST2 Inhibitory Activity
The following table summarizes the IC50 values of key analogs from the study by Yuan et al., highlighting the impact of substitutions on the furan and pyrrolidine moieties.[1][3]
| Compound ID | Furan Ring Substitution (R1) | Pyrrolidine Ring Substitution (R2) | AlphaLISA IC50 (µM) | HEK-Blue™ IC50 (µM) |
| iST2-1 | H | 4-methoxyphenyl | 46.65 | >50 |
| 3a | 5-(3-nitrophenyl) | 2-phenyl | 35.21 | 38.90 |
| 3b | 5-(4-nitrophenyl) | 2-phenyl | 23.14 | 29.80 |
| 3c | 5-(2-nitrophenyl) | 2-(4-(dimethylamino)phenyl) | 19.60 | 19.60 |
| 14e | 5-(2-nitrophenyl) | 2-(4-(pyrrolidin-1-yl)phenyl) | 6.00 | 25.10 |
| 14f | 5-(2,4-dinitrophenyl) | 2-(4-(dimethylamino)phenyl) | 6.00 | 21.30 |
Key SAR Insights for ST2 Inhibition
-
Substitution at the Furan C5 Position is Critical: Unsubstituted analogs show weak activity. The introduction of a substituted phenyl ring at the C5 position of the furan is essential for potent ST2 inhibition.
-
Electron-Withdrawing Groups on the Phenyl Ring Enhance Potency: A nitro group on the phenyl ring significantly improves activity compared to an unsubstituted phenyl ring. The position of the nitro group is also important, with the ortho and para positions generally being more favorable than the meta position.[1]
-
The Nature of the Pyrrolidine C2 Substituent Dictates Cellular Activity: While various substituents are tolerated at the C2 position of the pyrrolidine ring, the presence of a dialkylamino group on a phenyl ring at this position, as seen in compound 3c , leads to a notable increase in cellular potency.[1]
-
Cyclic Amines Can Further Boost Potency: Replacing the dimethylamino group with a cyclic amine, such as pyrrolidine in compound 14e , results in a significant improvement in biochemical inhibitory activity.[1]
Case Study 2: Monoamine Oxidase (MAO) Inhibition for Neurological Disorders
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. The 1-(Furan-2-yl)-N-methylmethanamine scaffold has been explored for its potential as an MAO inhibitor.
The Propargylamine Moiety: A Key Feature for MAO Inhibition
A common strategy in the design of irreversible MAO inhibitors is the incorporation of a propargylamine group (-CH2-C≡CH). This group can form a covalent bond with the FAD cofactor of the MAO enzyme, leading to irreversible inhibition. The following diagram illustrates the proposed mechanism of inhibition.
Comparative Analysis of MAO Inhibitory Activity
While a systematic SAR study with a large library of 1-(Furan-2-yl)-N-methylmethanamine analogs as MAO inhibitors is not as extensively documented as for ST2 inhibitors, some key findings can be extracted from the literature.
| Compound | Key Structural Feature | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) |
| Furanochalcone 1 | 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one | 28.6 | 0.174 | 164.4 |
| F2MPA | N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine | >100 | ~10 | >10 |
Data for Furanochalcone 1 from Abdel-Hafez et al. (2013)[7]. Data for F2MPA is an approximation based on qualitative descriptions in the literature.
Preliminary SAR Insights for MAO Inhibition
-
Selectivity for MAO-B: The available data suggests that furan-containing compounds can be designed to be selective inhibitors of MAO-B. For instance, the furanochalcone derivative shows significant selectivity for MAO-B over MAO-A.[7]
-
The Role of the Amine Substituent: The nature of the substituent on the nitrogen atom is crucial for activity. The presence of a propargyl group in F2MPA is a known feature for MAO inhibition.
-
Further Exploration Needed: The SAR for this class of compounds as MAO inhibitors is not yet fully elucidated. A systematic study involving modifications to the furan ring, the N-methyl group, and the side chain would be highly valuable to delineate the structural requirements for potent and selective MAO inhibition.
Experimental Protocols
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are representative protocols for the key assays discussed in this guide.
AlphaLISA ST2/IL-33 Binding Assay
This is a bead-based immunoassay used to measure the binding of ST2 to IL-33 in a high-throughput format.
-
Reagent Preparation: Prepare biotinylated IL-33, His-tagged ST2, streptavidin-coated donor beads, and anti-His-coated acceptor beads in the appropriate assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Incubation: Add the biotinylated IL-33 and His-tagged ST2 to the wells and incubate to allow for binding.
-
Bead Addition: Add the donor and acceptor beads and incubate in the dark.
-
Signal Detection: Read the plate on an EnVision plate reader. The proximity of the donor and acceptor beads upon ST2/IL-33 binding results in a chemiluminescent signal.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
MAO Inhibition Assay
This assay measures the activity of MAO enzymes by monitoring the production of a fluorescent product.
-
Enzyme and Substrate Preparation: Prepare recombinant human MAO-A or MAO-B and the appropriate substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence intensity over time using a microplate reader. The enzymatic reaction produces a fluorescent product (e.g., 4-hydroxyquinoline from kynuramine).
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition for each compound concentration. Calculate the IC50 values from the dose-response curves.
Conclusion and Future Directions
The 1-(Furan-2-yl)-N-methylmethanamine scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The comprehensive SAR study on ST2 inhibitors demonstrates that systematic modifications to this core structure can lead to highly potent and cell-active compounds.[1][3] The preliminary data on MAO inhibition suggests that this scaffold also holds promise for the development of selective inhibitors for neurological disorders.
Future research in this area should focus on:
-
Systematic SAR studies of 1-(Furan-2-yl)-N-methylmethanamine analogs against a broader range of biological targets.
-
Exploration of different substituents on both the furan and amine moieties to fine-tune potency, selectivity, and pharmacokinetic properties.
-
In vivo evaluation of the most promising analogs in relevant disease models to validate their therapeutic potential.
By leveraging the insights from the comparative data presented in this guide, researchers can more effectively navigate the chemical space around the 1-(Furan-2-yl)-N-methylmethanamine core and accelerate the development of the next generation of furan-based medicines.
References
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Yuan, X., Jiang, H., Fu, D., Robida, A., Rajanayake, K., Yuan, H., ... & Yang, C. Y. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 71, 116942. [Link]
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Yuan, X., Jiang, H., Fu, D., Robida, A., Rajanayake, K., Yuan, H., ... & Yang, C. Y. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PubMed. [Link]
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Yuan, X., et al. (2022). Studies of Structure-Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Semantic Scholar. [Link]
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Abdel-Hafez, A. A., et al. (2013). Selected furanochalcones as inhibitors of monoamine oxidase. PubMed. [Link]
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Martins, C., et al. (2011). Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. PubMed. [Link]
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Yuan, X., et al. (2022). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. PMC. [Link]
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Patel, R. B., et al. (2014). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]
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ResearchGate. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease | Request PDF. [Link]
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ResearchGate. (2025). (PDF) Synthesis and biological activities of furan derivatives. [Link]
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ResearchGate. (2018). Comparisons of IC50 values of synthesized complexes 1 and 2 with.... [Link]
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Lee, K., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]
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Khan, I., et al. (2021). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. PubMed Central. [Link]
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Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
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El-Baih, F. E., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate. [Link]
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
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Abdulmalik, O., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. NIH. [Link]
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Pattan, S. R., et al. (2013). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal of Pharmacy. [Link]
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Kim, Y. J., et al. (2021). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. PubMed Central. [Link]
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ResearchGate. (2023). (PDF) Discovery of a High-Affinity Fluoromethyl Analog of [ 11 C]5-Cyano- N -(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([ 11 C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. [Link]
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride
Introduction: Beyond the Synthesis
The successful synthesis of a target molecule, such as 1-(Furan-2-yl)-N-methylmethanamine hydrochloride, marks a critical milestone in any research or drug development program. However, the isolated product is rarely 100% pure. The identity and quantity of impurities can significantly impact biological activity, toxicity, and stability, making a rigorous purity assessment not just a quality control step, but a fundamental component of sound scientific investigation. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds to ensure that the observed biological effect is accurately attributed to the molecule of interest.[1]
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. As a secondary amine salt, this compound possesses distinct physicochemical properties that dictate the selection of appropriate analytical techniques.[2][3] We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to design a robust, self-validating analytical workflow.
Logical Workflow for Purity Assessment
A comprehensive purity assessment is a multi-faceted process. It begins with qualitative confirmation and culminates in a quantitative determination, often using orthogonal methods to ensure the reliability of the final purity value.
Caption: High-level workflow for comprehensive purity assessment.
Comparative Analysis of Core Purity Techniques
The choice of analytical technique is governed by the information required and the nature of the analyte and its potential impurities. For this compound, a polar, non-volatile salt, the primary techniques are HPLC and qNMR, supported by methods for specific impurity classes.
| Technique | Principle | Primary Use Case | Advantages | Limitations | Sample State |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Main component assay; detection and quantification of non-volatile, UV-active impurities. | High sensitivity and resolution; robust and widely available; excellent for isomeric separation. | Requires a reference standard for accurate quantification; blind to non-UV-active impurities. | Destructive |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard; structural confirmation of impurities. | Provides absolute quantification; non-destructive; universal detection for ¹H-containing analytes; fast.[1][4] | Lower sensitivity than HPLC; potential for signal overlap in complex mixtures.[5] | Non-Destructive |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | Analysis of volatile impurities (e.g., residual solvents, starting materials like furfural). | Excellent separation for volatile compounds; provides structural information from mass spectra.[6][7] | Not suitable for non-volatile salts without derivatization; potential for thermal degradation. | Destructive |
| Elemental Analysis (CHN) | Combustion of the sample to determine C, H, and N content. | Confirmation of elemental composition against the theoretical formula. | Provides a fundamental measure of bulk purity. | Insensitive to impurities with similar elemental composition (e.g., isomers); does not detect inorganic impurities.[4] | Destructive |
Deep Dive into Primary Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC is the cornerstone of purity analysis in the pharmaceutical industry. For a polar compound like our target amine hydrochloride, a reverse-phase (RP) method is the logical starting point.
Causality Behind the Method:
-
Column Choice: A C18 or C8 column is selected as the nonpolar stationary phase. The polar analyte has a limited but sufficient interaction, allowing for retention and separation from less polar impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used.[8] The aqueous component often contains a buffer or an ion-pairing agent to ensure sharp, symmetrical peak shapes for the basic amine. A low concentration of an acid (e.g., formic or phosphoric acid) protonates residual silanols on the column, preventing peak tailing.
-
Detection: The furan ring in the molecule contains a chromophore, making it ideal for UV detection, typically in the range of 220-280 nm.
Self-Validating Protocol: Purity of 1-(Furan-2-yl)-N-methylmethanamine HCl by HPLC-UV
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of a certified reference standard of 1-(Furan-2-yl)-N-methylmethanamine HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The peak tailing factor should be between 0.8 and 1.5. This ensures the system is performing consistently before analyzing any samples.
-
-
Analysis Sequence:
-
Inject a blank (diluent).
-
Perform the five SST injections.
-
Inject the sample solution in duplicate.
-
Inject a standard solution after every 6-10 sample injections to check for drift.
-
-
Data Processing:
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the main peak area.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Quantitative ¹H NMR (qNMR): The Absolute Orthogonal Method
qNMR provides a powerful, orthogonal validation of the HPLC purity result. It determines purity by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight.[5]
Causality Behind the Method:
-
Internal Standard Selection: The standard (e.g., maleic acid, dimethyl sulfone) must be of high purity (>99.5%), non-volatile, and possess sharp proton signals that do not overlap with any signals from the analyte or impurities.
-
Solvent Choice: A deuterated solvent (e.g., DMSO-d₆ or D₂O) that fully dissolves both the sample and the internal standard is required.
-
Acquisition Parameters: To ensure signal intensity is directly proportional to molar concentration, a long relaxation delay (D1, typically 5 times the longest T1 relaxation time of any proton being quantified) and a calibrated 90° pulse are critical. This ensures all protons fully relax back to equilibrium before the next pulse, preventing signal saturation and ensuring accurate integration.[9]
Self-Validating Protocol: Absolute Purity by qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized 1-(Furan-2-yl)-N-methylmethanamine HCl into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) and vortex until fully dissolved.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a >400 MHz spectrometer.
-
Key Parameters: Set the relaxation delay (D1) to ≥ 30 seconds. Ensure a calibrated 90° pulse angle. Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the furan protons).
-
Integrate the known proton signal from the internal standard (e.g., the two vinyl protons of maleic acid).
-
-
Purity Calculation:
-
Use the following formula to calculate the absolute purity (P) of the target analyte (t):[5] Purity_t (%) = (Int_t / Int_IC) * (n_IC / n_t) * (MW_t / MW_IC) * (m_IC / m_t) * P_IC
-
Where:
-
Int: Integral value
-
n: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
t: Target analyte
-
IC: Internal Calibrant (Standard)
-
-
The Mass Balance Approach: A Holistic View of Purity
The most rigorous purity assignment is achieved through a mass balance approach, where purity is defined as 100% minus the sum of all quantified impurities.[10] This requires multiple analytical techniques.
Caption: Logic of the mass balance approach for purity determination.
-
Related Substances: Quantified via the area normalization method in HPLC-UV, as described above.
-
Water Content: Determined by Karl Fischer titration, a highly specific and accurate method for water quantification.
-
Residual Solvents: Quantified by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), which is ideal for analyzing volatile organic compounds in a solid matrix.[7]
-
Non-Volatile Impurities: Measured using Thermogravimetric Analysis (TGA) or a simple residue on ignition test to quantify any inorganic salts or other non-volatile materials.[10]
By combining these orthogonal techniques, a highly accurate and defensible purity value can be assigned to the synthesized batch, providing the trustworthiness required for subsequent research and development activities.
References
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
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GC−MS/MS chromatogram of furan and its 10 derivative standards. ResearchGate. Available at: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). Available at: [Link]
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Why do we use NMR spectroscopy in purity analysis?. Quora. Available at: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Institutes of Health (NIH). Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]
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Quantitative Analysis of Furan and Alkylfuran in Processed Food Using a Triple Quadrupole GC-MS System and an SPME Arrow. Shimadzu. Available at: [Link]
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Separation of 2-Furanmethanamine, N-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health (NIH). Available at: [Link]
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Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. ResearchGate. Available at: [Link]
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1-(Furan-2-yl)-N-(furan-2-ylmethyl)methanimine. Pharmaffiliates. Available at: [Link]
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24.3: Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
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Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. Available at: [Link]
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A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. World Journal of Pharmaceutical Research. Available at: [Link]
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Navigating the Furan Maze: A Comparative Guide to Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic ring containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its utility, however, is shadowed by a significant challenge: the propensity of furan-containing compounds to exhibit cross-reactivity and interfere with a wide range of biological assays. This guide provides an in-depth technical comparison of the cross-reactivity profiles of various furan-based compounds, offering insights into the underlying mechanisms and providing actionable experimental protocols to identify and mitigate such interference, ensuring the integrity of your research and development efforts.
The Two Faces of Furan: Mechanisms of Assay Interference
The cross-reactivity of furan-based compounds is not a monolithic phenomenon. It stems from two primary, and often overlapping, mechanisms: covalent modification and non-covalent interference. Understanding these is critical to diagnosing and addressing assay artifacts.
Covalent Modification: The Reactive Metabolite Hypothesis
The furan ring itself is relatively stable, but it can be metabolically activated, particularly by cytochrome P450 enzymes, to form highly reactive intermediates.[2] The most notorious of these is cis-2-butene-1,4-dial, a reactive α,β-unsaturated dialdehyde.[3] This electrophilic species can readily form covalent adducts with nucleophilic residues on proteins, such as lysine and cysteine, as well as with DNA.[4][5] This irreversible modification of assay components—be it the target protein, reporter enzymes, or antibodies—is a major source of false positives and negatives.
The propensity for a furan-containing compound to undergo this metabolic activation and subsequent covalent binding is highly dependent on its structure. Substituents on the furan ring can significantly influence its electronic properties and susceptibility to oxidation. For instance, electron-withdrawing groups, such as a nitro group in nitrofurans, can enhance the reactivity of the molecule.[3][6]
Caption: Metabolic activation of furan to a reactive electrophile leading to covalent protein modification.
Non-Covalent Interference: A More Subtle Disruption
Beyond covalent interactions, furan-based compounds can interfere with assays through a variety of non-covalent mechanisms. These are often related to the physicochemical properties of the compound and the specific technology of the assay. Common forms of non-covalent interference include:
-
Fluorescence Quenching or Enhancement: The aromatic nature of the furan ring can lead to interactions with fluorophores used in many assays, causing either a decrease (quenching) or increase in the fluorescent signal that is independent of the biological activity being measured.[7]
-
Autofluorescence: Some furan derivatives are inherently fluorescent and can emit light at wavelengths that overlap with the assay's detection channels, leading to false-positive signals.
-
Luciferase Inhibition: Furan-containing compounds have been identified as inhibitors of luciferase enzymes, a common reporter system in cell-based assays.[8] This inhibition can be misinterpreted as a genuine biological effect.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester and inhibit proteins, a phenomenon not unique to furans but one to be aware of.
A Comparative Look at Furan-Based Scaffolds and Their Interference Potential
Not all furan-containing compounds are created equal in their potential for assay interference. The structural context of the furan ring plays a crucial role.
| Compound Class | Furan Structure | Key Structural Features | Predominant Interference Mechanism(s) | Relative Risk of Interference |
| Simple Furans | Furan | Unsubstituted or simply alkyl-substituted furan ring. | Covalent modification (after metabolic activation). | Moderate to High |
| Nitrofurans | Nitrofuran | Furan ring with a nitro group at the 5-position. | Covalent modification (enhanced reactivity due to the nitro group), Redox cycling. | High |
| Benzofurans | Benzofuran | Furan ring fused to a benzene ring. | Covalent modification, potential for fluorescence interference due to extended aromatic system. | Moderate |
| Furan-Containing Drugs | e.g., Ranolazine, Amiodarone | Furan moiety as part of a larger, more complex molecule. | Covalent modification, non-covalent interactions (highly dependent on the overall molecular structure). | Variable (requires case-by-case evaluation) |
Table 1: Comparative Interference Potential of Furan-Based Compound Classes. The risk of interference is influenced by the furan ring's substitution and the overall molecular context.
Structure-activity relationship (SAR) studies of furan derivatives have shown that substitutions at the 2- and 5-positions are critical for their biological activity and, by extension, their potential for cross-reactivity.[3] For example, the presence of an electron-withdrawing nitro group in nitrofurans significantly increases their antibacterial efficacy, which is linked to the generation of reactive intermediates.[9] This same reactivity, however, makes them a high-risk class for assay interference. In contrast, fusing the furan to a benzene ring to form a benzofuran can alter its electronic properties and introduce the potential for fluorescence-based interference.[10]
Experimental Workflow for Assessing Furan-Based Cross-Reactivity
A systematic, multi-pronged approach is essential to confidently identify and characterize the cross-reactivity of a furan-containing compound. The following workflow provides a robust framework for this evaluation.
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comparing the efficacy of different synthetic routes to 1-(Furan-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth, objective comparison of the primary synthetic routes to 1-(Furan-2-yl)-N-methylmethanamine, a valuable amine intermediate. In an environment where both efficiency and sustainability are paramount, this document provides a critical evaluation of three classical methods: Reductive Amination of Furfural , the Eschweiler-Clarke Reaction , and the Leuckart-Wallach Reaction . By dissecting the mechanistic underpinnings, presenting detailed experimental protocols, and analyzing key performance metrics, this guide serves as a practical resource for informed decision-making in synthetic route selection.
Introduction to 1-(Furan-2-yl)-N-methylmethanamine
1-(Furan-2-yl)-N-methylmethanamine, also known as N-methylfurfurylamine, is a secondary amine incorporating the furan heterocycle. The furan moiety is a prevalent structural motif in a multitude of biologically active compounds and natural products, making this amine a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The selection of a synthetic pathway to this intermediate can have significant implications for the overall efficiency, cost, and environmental impact of a drug development program.
Comparative Analysis of Synthetic Routes
The synthesis of 1-(Furan-2-yl)-N-methylmethanamine is predominantly achieved through three well-established methodologies. Each route offers a unique set of advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
Route 1: Reductive Amination of Furfural with Methylamine
This is arguably the most direct and versatile approach, starting from the readily available bio-based platform chemical, furfural.[2] The reaction proceeds via a two-step, one-pot process involving the initial formation of an imine intermediate between furfural and methylamine, which is then reduced to the target secondary amine.[3]
Mechanism: The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of furfural to form a hemiaminal intermediate. This is followed by dehydration to yield an N-methylfuran-2-ylmethanimine (a Schiff base). The subsequent reduction of the imine C=N bond by a reducing agent affords the final product.[4]
Causality of Experimental Choices: The choice of reducing agent is critical and dictates the reaction conditions. Catalytic hydrogenation using transition metals like Nickel, Palladium, or Rhodium is highly effective but often requires elevated pressures and temperatures.[2][5] Chemical reducing agents such as sodium borohydride (NaBH₄) offer milder reaction conditions and are often preferred in a laboratory setting.[6] The solvent choice is also crucial; alcohols like methanol or ethanol are commonly used as they are good solvents for both the imine formation and the reduction step.[4]
Route 2: Eschweiler-Clarke Reaction of Furfurylamine
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[7] In this case, the commercially available furfurylamine is methylated using excess formic acid and formaldehyde.[8]
Mechanism: The reaction mechanism involves the formation of an iminium ion from furfurylamine and formaldehyde.[8] Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine, with the concurrent release of carbon dioxide gas, which drives the reaction to completion.[7] A key advantage of this method is that it inherently avoids the over-methylation to form quaternary ammonium salts, as a tertiary amine cannot form another iminium ion under these conditions.[7]
Causality of Experimental Choices: The use of excess formic acid and formaldehyde is crucial for driving the reaction to completion and achieving high yields.[8] The reaction is typically heated to promote the formation of the iminium ion and the subsequent hydride transfer.[7] The aqueous conditions are standard for this reaction, making it relatively straightforward to perform.
Route 3: Leuckart-Wallach Reaction of Furfural
The Leuckart-Wallach reaction is another classical method for the reductive amination of aldehydes or ketones.[9] This route utilizes N-methylformamide or a mixture of formamide and formic acid to convert furfural directly to 1-(Furan-2-yl)-N-methylmethanamine.[10]
Mechanism: The reaction proceeds through the formation of an N-formyl intermediate. Furfural reacts with N-methylformamide to form an aminal, which then dehydrates and rearranges. A key step involves a hydride shift from the formate species to the iminium-like intermediate, ultimately leading to the N-methylated amine after hydrolysis of any remaining formyl groups.[11]
Causality of Experimental Choices: This reaction often requires high temperatures (typically above 160 °C) to proceed at a reasonable rate.[9] A significant drawback is the potential for the formation of stable N-formylated byproducts, which then require a separate hydrolysis step to yield the free amine.[10][11] The choice of reagents, such as using ammonium formate in conjunction with formamide, can influence the yield and reaction conditions.[9]
Quantitative Data Summary
The following table provides a comparative overview of the key parameters for each synthetic route. The data is compiled from representative protocols and may vary depending on the specific reaction conditions and scale.
| Parameter | Route 1: Reductive Amination | Route 2: Eschweiler-Clarke | Route 3: Leuckart-Wallach |
| Starting Materials | Furfural, Methylamine | Furfurylamine, Formaldehyde, Formic Acid | Furfural, N-methylformamide/Formic Acid |
| Key Reagents | Reducing agent (e.g., NaBH₄, H₂/Catalyst) | Formaldehyde, Formic Acid | N-methylformamide, Formic Acid |
| Typical Temperature | 0 °C to RT (NaBH₄) or 80-150 °C (H₂/Catalyst) | 80 - 100 °C[12] | >160 °C[9] |
| Typical Reaction Time | 3 - 12 hours | 12 - 24 hours[13] | 6 - 12 hours |
| Reported Yields | 75 - 95% | 80 - 95%[12] | 60 - 80% |
| Key Advantages | High atom economy, versatile, starts from bio-based feedstock | Avoids over-methylation, reliable | One-pot from aldehyde |
| Key Disadvantages | Catalyst cost/safety (H₂), potential for side reactions | Longer reaction times, use of excess reagents | High temperatures, potential for N-formylated byproducts |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride[6]
-
Imine Formation: To a round-bottom flask under an inert atmosphere, add furfural (1.0 eq) and anhydrous methanol. Add a solution of methylamine (1.1 eq) in methanol dropwise and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Adjust the pH to >10 with a 1M NaOH solution.
-
Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: Eschweiler-Clarke Reaction[14]
-
Reaction Setup: To a round-bottom flask, add furfurylamine (1.0 eq), formic acid (2.0 eq), and a 37% aqueous solution of formaldehyde (2.2 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and maintain for 18-24 hours.
-
Workup: Cool the mixture to room temperature and add water and 1M HCl. Extract with diethyl ether to remove any non-basic impurities.
-
Isolation: Basify the aqueous layer to pH >11 with concentrated NaOH.
-
Purification: Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by distillation.
Protocol 3: Leuckart-Wallach Reaction
-
Reaction Setup: In a flask equipped with a reflux condenser and a thermometer, combine furfural (1.0 eq) and N-methylformamide (3.0 eq).
-
Heating: Heat the mixture to 160-180 °C for 8-10 hours.
-
Hydrolysis: Cool the reaction mixture and add 20% aqueous HCl. Reflux the mixture for 2-4 hours to hydrolyze any N-formyl byproducts.
-
Workup: Cool the solution and basify with concentrated NaOH to pH >11.
-
Purification: Extract the product with diethyl ether (3x). Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure. The crude amine is then purified by vacuum distillation.
Visualization of Synthetic Pathways
Caption: Comparison of green chemistry and safety aspects.
Conclusion and Recommendation
Based on a comprehensive evaluation of the synthetic routes to 1-(Furan-2-yl)-N-methylmethanamine, reductive amination of furfural emerges as the most favorable method , particularly for researchers and drug development professionals prioritizing efficiency, versatility, and green chemistry principles.
The reductive amination route offers a superior combination of high yields, operational simplicity (especially with chemical reducing agents like NaBH₄), and a significantly better environmental profile due to its high atom economy and the use of a bio-based starting material. While the catalytic hydrogenation variant requires specialized equipment, it is highly scalable and efficient for industrial applications.
The Eschweiler-Clarke reaction remains a robust and reliable method, especially when the avoidance of quaternary ammonium byproducts is critical. However, its longer reaction times and the use of hazardous reagents like formaldehyde make it less ideal from a green chemistry and safety perspective.
The Leuckart-Wallach reaction is the least favorable of the three. The harsh reaction conditions, lower yields, and the potential for byproduct formation that necessitates an additional hydrolysis step detract from its overall efficiency and practicality for modern synthetic applications.
For laboratories equipped for it, catalytic reductive amination offers the most sustainable and scalable process. For general laboratory synthesis, reductive amination using sodium borohydride provides an excellent balance of yield, safety, and ease of execution.
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A Researcher's Guide to Navigating the Metabolic Maze: In Vitro vs. In Vivo Stability of Furan-Containing Drug Candidates
Introduction: The Furan Moiety - A Double-Edged Sword in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl groups can enhance metabolic stability, improve receptor interactions, and fine-tune the pharmacokinetic profile of a drug candidate.[1][2] However, the furan ring is also a well-known "structural alert" for toxicity.[3] This guide, designed for drug development professionals, provides an in-depth comparison of the in vitro and in vivo methodologies used to assess the metabolic stability of furan-containing compounds, ensuring a proactive approach to identifying and mitigating potential liabilities.
The core issue stems not from the parent molecule itself, but from its metabolic bioactivation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5][6] This process can transform the relatively stable furan ring into highly reactive, electrophilic intermediates.[4][5][7] These metabolites are the primary culprits behind potential hepatotoxicity and other adverse reactions, as they can form covalent adducts with essential cellular macromolecules like proteins and DNA.[3][4][7]
The Mechanism of Bioactivation: A Tale of Reactive Intermediates
The metabolic journey of a furan ring is a critical pathway to understand. Oxidation by CYP enzymes, particularly CYP2E1, is the initiating step required for both toxicity and clearance.[4][8] This oxidation generates highly electrophilic intermediates. Depending on the substitution pattern on the furan ring, this reactive species can be an epoxide or, more commonly for unsubstituted or less substituted furans, a cis-enedione (e.g., cis-2-butene-1,4-dial, BDA, from the parent furan).[4][7][9][10] More substitution on the ring tends to favor the formation of an epoxide intermediate.[4][7][9]
These reactive species can follow two primary paths:
-
Toxicity Pathway: Covalent binding to cellular nucleophiles (proteins, DNA), leading to cellular damage, organ toxicity, and potential carcinogenicity.[3][4]
-
Detoxification Pathway: Conjugation with glutathione (GSH), a crucial cellular antioxidant, which neutralizes the electrophilic metabolite, preparing it for excretion.[4][7][9]
However, it is important to note that GSH conjugation may not represent a complete detoxification step in all cases, as some GSH-conjugates can undergo further processing to reactive species.[4][7] The balance between these pathways dictates the ultimate safety profile of the drug candidate.
Part 1: In Vitro Stability Assessment - The First Line of Defense
Early-stage in vitro assays are indispensable for flagging compounds with potential metabolic liabilities. They are rapid, cost-effective, and require minimal compound, making them ideal for screening large numbers of candidates. The two most common systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, as liver microsomes are rich in CYP enzymes.[11][12] The experiment measures the rate of disappearance of the parent drug over time.
Causality Behind Experimental Choices:
-
Why Microsomes? They contain the majority of the liver's Phase I drug-metabolizing enzymes (CYPs and FMOs).[11]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP and FMO enzymatic activity.[11] Running a parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Why Multiple Species? Using microsomes from different species (e.g., human, rat, mouse, dog) is crucial for understanding interspecies differences in metabolism, which is vital for selecting the appropriate preclinical toxicology species.[11]
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to an intermediate concentration. The final organic solvent concentration in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity. .
-
-
Incubation Setup:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in incubation buffer.
-
In a 96-well plate, add the microsomal suspension. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
To initiate the reaction, add a pre-warmed NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the wells. For the negative control wells (-NADPH), add buffer instead.
-
Immediately after adding the cofactor, add the diluted test compound to all wells to achieve a final concentration (typically 1 µM). .
-
-
Time Points & Quenching:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "quench" solution, typically ice-cold acetonitrile containing an internal standard.[13] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity. .
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area of the parent compound relative to the internal standard at each time point. .
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression (Slope = -k; t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).[13]
-
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes, including Phase II conjugating enzymes, and the cellular architecture of a whole cell. Hepatocyte assays provide a more comprehensive picture.[14] Cryopreserved hepatocytes are a reliable and widely used model.[8][15]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They contain both Phase I and Phase II enzymes, as well as transporters, providing a more physiologically relevant system that can model the interplay between different metabolic pathways.[14][16]
-
Why Suspension vs. Plated? Suspension assays are suitable for short-term incubations (up to 4 hours).[17] For low-turnover compounds, plated hepatocytes are preferred as they allow for much longer incubation times (24 hours or more).[18]
-
Preparation:
-
Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability check (e.g., using Trypan Blue). Centrifuge to pellet the cells and resuspend in fresh medium to the desired density (e.g., 1 x 10^6 viable cells/mL).[17] .
-
-
Incubation Setup:
-
In a non-coated plate, add the hepatocyte suspension to each well.
-
Add the test compound (pre-diluted in medium) to the wells to achieve the final concentration (e.g., 1 µM).
-
Place the plate on an orbital shaker in a humidified incubator (37°C, 5% CO₂). .
-
-
Time Points & Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots from the incubation wells.
-
Quench the reaction immediately by adding the aliquot to ice-cold acetonitrile containing an internal standard. .
-
-
Sample Analysis & Data Analysis:
-
The process is identical to the microsomal stability assay: centrifuge, transfer supernatant, and analyze by LC-MS/MS to determine the rate of parent compound disappearance.
-
Calculate t½ and CLint. The CLint value is typically expressed as µL/min/10^6 cells.[17]
-
Interpreting In Vitro Data: A Comparative Look
The goal of these assays is to rank-order compounds and predict in vivo clearance. A compound with a very short half-life in human liver microsomes or hepatocytes is likely to have high hepatic clearance in vivo, potentially leading to poor oral bioavailability.
Table 1: Example In Vitro vs. In Vivo Comparison of Furan-Containing Drug Candidates
| Parameter | Compound A | Compound B | Compound C | Furosemide (Reference) | Prazosin (Reference) |
| In Vitro Data | |||||
| HLM t½ (min) | > 60 | 15 | 8 | Moderate | Low-Moderate |
| HLM CLint (µL/min/mg) | < 10 | 92 | 173 | Variable | Reported |
| Rat Hepatocyte t½ (min) | > 120 | 12 | 5 | ~60% turnover | Major metabolism |
| In Vivo Data (Rat) | |||||
| Hepatic Clearance | Low | High | Very High | Rapid turnover | Major pathway |
| Oral Bioavailability (%) | High | Low | Very Low | ~60% | ~60% |
| Assessment | Stable, proceed | High clearance liability | Metabolically unstable | Species differences noted [4] | Metabolism ≠ Toxicity [4] |
HLM: Human Liver Microsomes. Data for Compounds A, B, and C are hypothetical for illustrative purposes. Reference data is qualitative based on published literature.[4]
This table illustrates how in vitro data can guide decisions. Compound A appears stable, while Compound C's rapid metabolism would likely terminate its development. Compound B presents a common challenge where medicinal chemistry efforts would be needed to improve its metabolic stability. The cases of furosemide and prazosin are particularly instructive: both are metabolized on the furan ring, but with different toxicological outcomes, underscoring that metabolic instability does not always equate to toxicity.[4]
Part 2: In Vivo Studies - The Ground Truth
While in vitro assays are powerful predictive tools, they cannot fully replicate the complexity of a whole organism. In vivo studies in preclinical species are essential to understand the true pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate and to identify and quantify its metabolites.
The Transition from In Vitro to In Vivo
A strong correlation between in vitro metabolic rates and in vivo hepatic clearance provides confidence in the preclinical models. For furan-containing compounds, a key objective of the first in vivo studies is to confirm whether the metabolic pathways predicted in vitro are relevant in the whole animal and to search for unique or disproportionate metabolites.
In Vivo Experimental Design
-
Animal Model Selection: The choice of species (typically rodents like rats or mice for early studies) should ideally be informed by the in vitro comparative metabolism data. The species that most closely mimics human metabolism is preferred.
-
Dosing and Sampling: The drug candidate is administered (e.g., orally and intravenously) to the animals. Blood samples are collected at multiple time points to characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Urine and feces are also collected for metabolite profiling.
-
Bioanalysis: LC-MS/MS is the workhorse for quantifying the parent drug in plasma to determine PK parameters like clearance, volume of distribution, and half-life.
-
Metabolite Identification: High-resolution mass spectrometry (HRMS) is used to analyze plasma, urine, and feces to detect and identify potential metabolites. The goal is to find metabolites resulting from furan ring oxidation, such as the ring-opened carboxylic acid derivatives seen with prazosin, or conjugates with glutathione.[4] Characterizing these metabolites provides direct evidence of the furan ring's bioactivation in vivo.[19]
Conclusion: An Integrated Strategy for Safer Drug Design
The furan ring remains a valuable scaffold in drug discovery, but its propensity for metabolic bioactivation demands a rigorous and integrated stability assessment strategy.[1][6]
-
In vitro assays are the essential first step, providing a rapid and high-throughput method to weed out metabolically unstable candidates and understand cross-species metabolic differences.
-
In vivo studies provide the definitive data, confirming the pharmacokinetic profile and revealing the true metabolic fate of the compound in a complex biological system.
By understanding the causality behind these experimental choices and logically progressing from simple in vitro systems to complex in vivo models, researchers can proactively identify liabilities. This allows medicinal chemists to make informed decisions, such as modifying the substitution pattern on the furan ring or employing bioisosteric replacements to block metabolic hotspots, ultimately leading to the design of safer and more effective medicines.
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Lee, S., & Jeong, M. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]
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Gates, L. A., Lu, D., & Peterson, L. A. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(3), 596–601. [Link]
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Kedderis, G. L., & Held, S. D. (1996). Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans. Toxicology and Applied Pharmacology, 140(1), 124–130. [Link]
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Lu, D., & Peterson, L. A. (2010). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology, 23(1), 142–151. [Link]
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Kedderis, G. L., et al. (1993). Kinetic analysis of furan biotransformation by F-344 rats in vivo and in vitro. Toxicology and Applied Pharmacology, 123(2), 274–282. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride (CAS No. 99839-46-0).[1] Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
Hazard Profile and Core Safety Principles
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. The compound's structure suggests a combination of hazards associated with furan derivatives and amine hydrochlorides.
-
Furan Moiety Hazards : Furan and its derivatives are known to be flammable, toxic if ingested, inhaled, or absorbed through the skin, and can cause serious eye irritation.[2][3] A significant concern with furan compounds is their potential to form explosive peroxides upon exposure to air and light.[2][4][5]
-
Amine Hydrochloride Hazards : Amine hydrochlorides are salts that can exhibit irritant properties. Their disposal often requires them to be treated as hazardous chemical waste.[6]
-
Toxicity : While specific toxicity data for this compound is limited, related furan compounds have demonstrated significant acute toxicity.[2]
Given these potential hazards, the guiding principle for the disposal of this compound is to treat it as a hazardous waste . Never dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and potential safety hazards in the waste system.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).[6]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of the chemical or its solutions.[6] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and potential irritation or absorption.[6] |
| Body Protection | A laboratory coat | Protects against contamination of clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of any dust or vapors.[6][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : All waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous waste.
-
Segregate Waste Streams : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2][6] Keeping amine waste separate from other chemical wastes prevents potentially hazardous reactions.[8]
Step 2: Containerization
-
Select a Compatible Container : Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[2][9] The container should be made of a material compatible with organic and potentially acidic compounds.[9]
-
Avoid Overfilling : To minimize the risk of spills, allow for adequate headspace in liquid waste containers for expansion.[9]
-
Secure Closure : Ensure the container has a tightly fitting cap and is kept closed at all times, except when waste is being added.[9][10]
Step 3: Labeling
-
Clear and Accurate Labeling : Clearly label the waste container with the words "Hazardous Waste."[6][10]
-
Identify Contents : The label must include the full chemical name, "this compound," and the approximate concentration if it is in a solution.[9] Do not use chemical formulas or abbreviations.[10]
-
Date of Accumulation : Record the date when the waste is first added to the container.[9]
Step 4: Storage
-
Designated Storage Area : Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[2]
-
Safe Storage Conditions : The storage area should be well-ventilated, cool, and secure, away from incompatible materials such as strong oxidizing agents.[6][8]
Step 5: Disposal
-
Arrange for Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2][8]
-
Documentation : Maintain records of the waste disposal, including quantities, dates, and the disposal method, as required by regulations.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[3]
-
Contain the Spill : For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3]
-
Clean-up : Carefully collect the contaminated absorbent material into a sealed container.[2]
-
Dispose as Hazardous Waste : The collected spill cleanup material must be disposed of as hazardous waste, following the same procedures outlined above.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Framework
The disposal of chemical waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12] Academic and research laboratories are typically subject to the Resource Conservation and Recovery Act (RCRA) for hazardous waste management.[13] The EPA's regulations for hazardous waste generated in academic laboratories provide specific guidelines for waste determination, storage, and removal.[11] It is the responsibility of each laboratory and institution to be aware of and comply with all applicable regulations.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers can ensure that this chemical is managed responsibly from cradle to grave. Always prioritize safety, adhere to institutional protocols, and consult with your EHS department to navigate the complexities of chemical waste disposal effectively.
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Personal protective equipment for handling 1-(Furan-2-yl)-N-methylmethanamine hydrochloride
An Authoritative Guide to the Safe Handling of 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride
For research scientists and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety protocols and logistical plans for handling this compound (CAS No: 99839-46-0).[1][2][3] By moving beyond a simple checklist and explaining the causality behind each recommendation, we aim to build a deeper, more resilient culture of safety in the lab. This document is intended for professional research and manufacturing use only.[1]
Hazard Assessment: A Proactive Approach to Safety
-
Furan Moiety: The parent compound, furan, is an extremely flammable liquid that is harmful if swallowed or inhaled, causes skin and eye irritation, is a suspected mutagen, and a potential carcinogen that may cause organ damage through repeated exposure.[4]
-
Amine Functionality: The free base, 1-(Furan-2-yl)-N-methylmethanamine, is classified as a flammable liquid that causes skin irritation, serious eye damage, and respiratory irritation.[5][6] Amines, as a class, can be corrosive and irritating to the skin, eyes, and respiratory system.[7]
-
Hydrochloride Salt: The hydrochloride form generally renders the compound a solid with a higher boiling point and lower vapor pressure compared to its free base, reducing the risk of inhalation and flammability. However, it can still pose a significant risk if it becomes airborne as a fine dust.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not arbitrary; it is a calculated response to the identified risks. Engineering controls, such as a chemical fume hood, are the primary line of defense. PPE serves as the critical final barrier.[8]
| PPE Component | Specification | Rationale & Field-Proven Insight |
| Respiratory Protection | NIOSH-approved respirator | All weighing and handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of fine particulates. If engineering controls are insufficient, a respirator is necessary.[7] |
| Eye & Face Protection | Chemical splash goggles and face shield | Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and accidental splashes.[8] A face shield should be worn over the goggles when handling larger quantities or preparing solutions. |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloved) | Double-gloving provides crucial protection. The outer glove absorbs any immediate contamination and can be removed and disposed of immediately. The inner glove protects the skin during the de-gloving process. Always check the manufacturer's compatibility chart for your specific gloves. |
| Body Protection | Flame-resistant laboratory coat with closed cuffs | A fully-fastened lab coat protects skin and personal clothing from spills.[8] Closed cuffs prevent chemicals from entering the sleeve. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. Porous shoes (e.g., fabric sneakers) are prohibited in a wet lab environment.[9] |
Experimental Workflow: A Self-Validating Protocol
A safe protocol is a self-validating one, where each step logically follows the last, minimizing the opportunity for error. The following workflow illustrates the end-to-end process for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Disposal and Decontamination Plan
Waste Segregation is Non-Negotiable.
-
Solid Waste: All disposable items that have come into contact with the chemical, including weigh paper, pipette tips, and both layers of gloves, must be placed in a clearly labeled, sealed hazardous solid waste container.
-
Liquid Waste: All solutions containing the compound must be disposed of in a labeled, sealed hazardous liquid waste container. Given the presence of chlorine, it should be designated for halogenated waste unless your institutional guidelines specify otherwise. Never dispose of this chemical down the drain.
Decontamination:
-
Wipe down all surfaces inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Ensure all glassware is thoroughly cleaned according to standard laboratory procedures before it is returned to general use.
By implementing these rigorous, evidence-based safety measures, you protect yourself, your colleagues, and the integrity of your scientific work.
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Vertex AI Search Result[1], this compound, 95% Purity, C6H10ClNO, 5 grams.
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Vertex AI Search Result[8], Examples of PPE for Various Dangerous Goods Classes, Storemasta Blog.
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Vertex AI Search Result[11], Personal Protective Equipment (PPE), CHEMM.
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Vertex AI Search Result[9], 5 Types of PPE for Hazardous Chemicals, Hazmat School.
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Vertex AI Search Result[12], Personal Protective Equipment (PPE) for Industrial Chemicals, Respirex International.
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Vertex AI Search Result[2], this compound, BLDpharm.
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Vertex AI Search Result[6], 1-(Furan-2-yl)-N-methylmethanamine, BLDpharm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
